molecular formula C24H32N4O5 B1323404 TAPI-0

TAPI-0

Cat. No.: B1323404
M. Wt: 456.5 g/mol
InChI Key: CRCPLBFLOSEABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAPI-0 is a useful research compound. Its molecular formula is C24H32N4O5 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCPLBFLOSEABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TAPI-0 Mechanism of Action in TNF-alpha Converting Enzyme (TACE) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of TAPI-0, a potent hydroxamate-based inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is a critical sheddase involved in the release of the pro-inflammatory cytokine TNF-alpha, making it a key therapeutic target for a range of inflammatory diseases. This document details the biochemical and cellular mechanisms of this compound, presenting quantitative data on its inhibitory activity, comprehensive experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to TACE and its Inhibition by this compound

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine with a central role in mediating inflammation, immunity, and apoptosis.[1] It is initially synthesized as a 26 kDa transmembrane protein (pro-TNF-α), which is then cleaved by TACE to release the soluble 17 kDa active form.[2] TACE, a member of the A Disintegrin and Metalloproteinase (ADAM) family, is a zinc-dependent metalloproteinase.[2] The dysregulation of TACE activity and the subsequent overproduction of soluble TNF-α are implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.

This compound (TNF-alpha Processing Inhibitor-0) is a synthetic, broad-spectrum metalloproteinase inhibitor. It belongs to the hydroxamate class of inhibitors, which are known to chelate the active site zinc ion essential for the catalytic activity of metalloproteinases.[3] this compound has been widely used as a pharmacological tool to study the roles of TACE and other metalloproteinases in various biological processes.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound as a TACE inhibitor has been quantified through various in vitro assays. The most commonly reported value is the half-maximal inhibitory concentration (IC50).

InhibitorTarget EnzymeIC50 ValueKi ValueMode of InhibitionReference
This compoundTACE (ADAM17)100 nMNot ReportedNot Reported[Calbiochem, 2023]
This compoundCollagenaseNot ReportedNot ReportedNot Reported[Calbiochem, 2023]
This compoundGelatinaseNot ReportedNot ReportedNot Reported[Calbiochem, 2023]

Note: While the IC50 value for this compound against TACE is established, the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive) are not consistently reported in the public literature. The experimental protocol provided in Section 3.1 details the methodology to determine these crucial kinetic parameters.

Core Experimental Protocols

In Vitro TACE Kinetic Assay using a Fluorogenic Substrate

This protocol describes the determination of TACE kinetic parameters (Km and Vmax) and the characterization of this compound inhibition (IC50, Ki, and mode of inhibition) using a continuous fluorometric assay.

Materials:

  • Recombinant human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Asn-Val-Ala-Arg-Ser(Dpa)-NH2)

  • This compound

  • Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the recombinant TACE in assay buffer to the desired working concentration.

  • Determination of Michaelis-Menten Constant (Km) and Maximum Velocity (Vmax):

    • Add increasing concentrations of the fluorogenic substrate to the wells of the 96-well plate.

    • Initiate the reaction by adding a fixed concentration of TACE to each well.

    • Immediately measure the increase in fluorescence over time at 37°C. The initial reaction rates (V₀) are calculated from the linear phase of the fluorescence curve.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Determination of this compound IC50:

    • To the wells of the 96-well plate, add a fixed concentration of the fluorogenic substrate (typically at the Km value).

    • Add serial dilutions of this compound to the wells.

    • Initiate the reaction by adding a fixed concentration of TACE.

    • Measure the initial reaction rates.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Determination of Mode of Inhibition and Inhibition Constant (Ki):

    • Perform a series of kinetic assays as described in step 2, but in the presence of different fixed concentrations of this compound.

    • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Analyze the intersection pattern of the lines to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • Calculate the Ki value using the appropriate equation derived from the Michaelis-Menten kinetics for the determined mode of inhibition. For competitive inhibition, the Cheng-Prusoff equation can also be used: Ki = IC50 / (1 + [S]/Km).[4]

Cellular Assay for TACE Inhibition: Measurement of TNF-α Release from LPS-Stimulated Macrophages

This protocol details the procedure for assessing the inhibitory effect of this compound on the release of TNF-α from RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM.

    • Incubate overnight to allow for cell adherence.[3]

  • Inhibitor Treatment:

    • The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Include a negative control group without LPS stimulation.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • Centrifuge the plate at a low speed to pellet the cells.

    • Carefully collect the supernatant from each well for TNF-α measurement.

  • TNF-α Quantification:

    • Quantify the concentration of TNF-α in the collected supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the cellular IC50 value.

Visualizing the Mechanism and Workflows

Signaling Pathway of TACE-mediated TNF-α Release and its Inhibition by this compound

The following diagram illustrates the cellular pathway leading to the release of soluble TNF-α and the point of intervention by this compound.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space proTNF pro-TNF-α (26 kDa) (Membrane-bound) sTNF Soluble TNF-α (17 kDa) proTNF->sTNF releases TACE TACE (ADAM17) TACE->proTNF cleaves TNFR TNF Receptor sTNF->TNFR binds Downstream_Signaling Downstream Signaling (NF-κB, MAPK pathways) TNFR->Downstream_Signaling activates Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->TACE activates TAPI0 This compound TAPI0->TACE inhibits TACE_Assay_Workflow cluster_analysis Kinetic Parameter Determination start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Varying Substrate/Inhibitor Concentrations) reagent_prep->assay_setup reaction_initiation Initiate Reaction with TACE assay_setup->reaction_initiation data_acquisition Measure Fluorescence Increase Over Time reaction_initiation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis michaelis_menten Michaelis-Menten Plot (Determine Km, Vmax) data_analysis->michaelis_menten dose_response Dose-Response Curve (Determine IC50) data_analysis->dose_response lineweaver_burk Lineweaver-Burk Plot (Determine Mode of Inhibition, Ki) data_analysis->lineweaver_burk end End michaelis_menten->end dose_response->end lineweaver_burk->end TAPI0_MoA_Logic Hydroxamate This compound is a Hydroxamate Compound Zinc_Chelation Hydroxamate Group Chelates Zinc Ion in TACE Active Site Hydroxamate->Zinc_Chelation TACE_Inhibition Catalytic Activity of TACE is Inhibited Zinc_Chelation->TACE_Inhibition ProTNF_Cleavage_Blocked Cleavage of pro-TNF-α is Blocked TACE_Inhibition->ProTNF_Cleavage_Blocked sTNF_Release_Reduced Release of Soluble TNF-α is Reduced ProTNF_Cleavage_Blocked->sTNF_Release_Reduced Inflammation_Modulated Downstream Inflammatory Signaling is Modulated sTNF_Release_Reduced->Inflammation_Modulated

References

TAPI-0: A Technical Guide to its Function in Metalloprotease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Metalloprotease Inhibitor TAPI-0 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of this compound (TNF-alpha Processing Inhibitor-0), a broad-spectrum hydroxamate-based inhibitor of metalloproteases. This document outlines its primary functions, mechanism of action, and its application in various experimental settings, offering valuable insights for researchers in the fields of cell biology, pharmacology, and drug discovery.

Core Function and Mechanism of Action

This compound is a synthetic, cell-permeable compound that potently inhibits two major families of zinc-dependent metalloproteases: Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Its primary mechanism of action involves the chelation of the Zn²⁺ ion within the catalytic domain of these enzymes, rendering them inactive. This inhibitory action prevents the cleavage of a wide array of extracellular matrix (ECM) components and cell surface proteins.

One of the most well-characterized functions of this compound is its potent inhibition of ADAM17, also known as TNF-α Converting Enzyme (TACE). By inhibiting TACE, this compound blocks the proteolytic processing of pro-TNF-α into its soluble, active form, a key mediator of inflammatory responses.

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against several metalloproteases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters to assess the potency of an inhibitor. While comprehensive data across all metalloproteases is not extensively compiled in a single source, the following table summarizes known inhibitory values for this compound.

Enzyme TargetAbbreviationIC50Ki
TNF-α Converting EnzymeTACE/ADAM17100 nMN/A
Peptide Deformylase (C. trachomatis)PDF18 nMN/A
Further data on other MMPs and ADAMs is limited in publicly available literature.

N/A: Not Available in cited literature.

Key Research Applications and Experimental Protocols

This compound is a valuable tool for elucidating the roles of MMPs and ADAMs in various physiological and pathological processes. Below are detailed protocols for key experiments where this compound is utilized.

Inhibition of TNF-α Release

This assay measures the ability of this compound to block the release of soluble TNF-α from cells, typically stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours at 37°C to induce TNF-α production and release.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes to pellet the cells and carefully collect the supernatant.

  • Quantification of TNF-α: Measure the concentration of soluble TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition at each this compound concentration compared to the vehicle control and determine the IC50 value.

Cell Surface Protein Shedding Assays (e.g., L-selectin)

This type of assay is used to investigate the role of metalloproteases in the cleavage and release of cell surface proteins. L-selectin, an adhesion molecule on leukocytes, is a known substrate for ADAM17.

Experimental Protocol:

  • Cell Isolation: Isolate primary leukocytes (e.g., neutrophils) from whole blood using density gradient centrifugation.

  • Cell Suspension: Resuspend the isolated cells in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment: Pre-incubate the cells with this compound (typically 10-20 µM) or a vehicle control for 30 minutes at 37°C.

  • Stimulation: Induce shedding by treating the cells with a stimulant such as phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 nM for 30 minutes at 37°C.

  • Staining: Stop the reaction by placing the cells on ice. Stain the cells with a fluorescently labeled antibody specific for the extracellular domain of L-selectin.

  • Flow Cytometry Analysis: Analyze the cell surface expression of L-selectin using a flow cytometer. A decrease in fluorescence intensity in the stimulated, vehicle-treated cells compared to unstimulated cells indicates shedding. This compound treatment should inhibit this decrease.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. Calculate the percentage of shedding inhibition by this compound.

Inhibition of Bacterial Growth (Chlamydia trachomatis)

This compound has been shown to inhibit the growth of the intracellular bacterium Chlamydia trachomatis by targeting its peptide deformylase (PDF), an essential bacterial enzyme.

Experimental Protocol:

  • Cell Culture: Grow a suitable host cell line (e.g., HeLa or McCoy cells) to confluence in 24-well plates.

  • Bacterial Infection: Infect the host cell monolayer with C. trachomatis elementary bodies (EBs) at a multiplicity of infection (MOI) of 1.

  • Inhibitor Treatment: Immediately after infection, add fresh culture medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control.

  • Incubation: Incubate the infected cells for 48 hours at 37°C in a 5% CO₂ incubator to allow for the formation of chlamydial inclusions.

  • Inclusion Staining and Visualization: Fix the cells with methanol and stain for chlamydial inclusions using a specific antibody (e.g., anti-chlamydial LPS) followed by a fluorescently labeled secondary antibody. Visualize the inclusions using a fluorescence microscope.

  • Quantification: Count the number of inclusions per field of view for each this compound concentration and the control.

  • Data Analysis: Calculate the percentage of inhibition of inclusion formation at each this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on metalloproteases has significant implications for various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships and typical experimental workflows.

TAPI0_Mechanism cluster_enzyme Enzyme Structure TAPI0 This compound Zinc Zn²⁺ TAPI0->Zinc chelates Metalloprotease Metalloprotease (e.g., ADAM17, MMPs) Metalloprotease->Zinc contains ProTNFa Pro-TNF-α (Membrane-bound) Metalloprotease->ProTNFa cleaves ECM ECM & Cell Surface Proteins Metalloprotease->ECM cleaves ActiveSite Catalytic Active Site SolubleTNFa Soluble TNF-α (Active) ProTNFa->SolubleTNFa released as Inflammation Inflammatory Response SolubleTNFa->Inflammation triggers Degradation Protein Shedding & ECM Degradation ECM->Degradation results in ADAM17_Signaling cluster_membrane Cell Membrane ProTNFa Pro-TNF-α SolubleTNFa Soluble TNF-α ProTNFa->SolubleTNFa ADAM17 ADAM17 (TACE) ADAM17->ProTNFa cleaves EGFR_Ligand Pro-EGF Receptor Ligands (e.g., TGF-α) ADAM17->EGFR_Ligand cleaves L_Selectin L-Selectin ADAM17->L_Selectin cleaves Soluble_EGFR_Ligand Soluble EGFR Ligand EGFR_Ligand->Soluble_EGFR_Ligand Shed_L_Selectin Shed L-Selectin L_Selectin->Shed_L_Selectin TAPI0 This compound TAPI0->ADAM17 inhibits Inflammation Inflammation SolubleTNFa->Inflammation Cell_Proliferation Cell Proliferation & Survival Soluble_EGFR_Ligand->Cell_Proliferation Leukocyte_Adhesion Leukocyte Adhesion Shed_L_Selectin->Leukocyte_Adhesion modulates Experimental_Workflow cluster_collection Data Collection Methods Start Start: Cell Culture (e.g., Macrophages, Leukocytes) Treatment Treatment with this compound (Dose-Response) Start->Treatment Stimulation Stimulation (e.g., LPS, PMA) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection ELISA ELISA (for soluble proteins) Flow_Cytometry Flow Cytometry (for cell surface proteins) Microscopy Microscopy (for bacterial inclusions) Analysis Data Analysis (IC50 Determination) Data_Collection->Analysis Conclusion Conclusion: Elucidation of Metalloprotease Function Analysis->Conclusion

The Structure-Activity Relationship of TAPI-0 and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPI-0, a hydroxamate-based inhibitor, has garnered significant interest in the field of drug discovery due to its potent inhibition of both matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17. These enzymes play crucial roles in a variety of physiological and pathological processes, including inflammation, cancer progression, and tissue remodeling. Understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of more selective and efficacious therapeutic agents. This technical guide provides an in-depth analysis of the SAR of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: this compound and its Targets

This compound exerts its biological effects by chelating the active site zinc ion within MMPs and TACE, thereby preventing substrate cleavage.

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in diseases such as arthritis, cancer, and cardiovascular disorders.

  • Tumor Necrosis Factor-Alpha Converting Enzyme (TACE/ADAM17): A member of the ADAM (A Disintegrin and Metalloproteinase) family of proteases. A primary function of TACE is the shedding of the ectodomain of various cell surface proteins, most notably the release of soluble tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.

Quantitative Analysis of Inhibitory Activity

While comprehensive SAR data for a series of direct this compound analogs is not extensively available in the public literature, the inhibitory profile of this compound itself has been characterized. Furthermore, studies on analogous hydroxamate-based inhibitors provide valuable insights into the structural modifications that influence potency and selectivity.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Reference
TACE (ADAM17)100[1]

Table 2: Representative Structure-Activity Relationship Data for Analogous Dipeptide Hydroxamate MMP Inhibitors

Disclaimer: The following data is derived from a study on dipeptide hydroxamate inhibitors and is presented to illustrate general SAR principles for this class of compounds, which includes this compound. These are not direct analogs of this compound.

Compound IDP1' ResidueP2' ResidueMMP-1 IC50 (nM)MMP-2 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)
1a AlaLeu1005202
1b ValLeu1508303
1c IleLeu20010405
2a AlaPhe502101
2b AlaTyr603151.5
2c AlaTrp804182.5

Analysis of Structure-Activity Relationships:

The data presented in Table 2, while not specific to this compound analogs, highlights key SAR trends for dipeptide hydroxamate inhibitors:

  • P1' Pocket: The nature of the amino acid residue at the P1' position significantly influences potency and selectivity. Larger, more hydrophobic residues at this position generally lead to increased potency against certain MMPs. This is attributed to the hydrophobic nature of the S1' subsite in many MMPs.

  • P2' Pocket: Modifications at the P2' position can also modulate inhibitory activity. Aromatic residues at this position, as seen in compounds 2a-2c, can enhance potency, likely through interactions with the S2' subsite of the enzymes.

  • Hydroxamate Group: The hydroxamate moiety is a critical zinc-binding group (ZBG) essential for the inhibitory activity of this class of compounds.

Experimental Protocols

Accurate determination of inhibitory activity is crucial for SAR studies. The following are generalized protocols for in vitro MMP and TACE inhibition assays.

In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate)

1. Principle: This assay measures the ability of a test compound to inhibit the cleavage of a specific fluorogenic MMP substrate. The substrate consists of a fluorophore and a quencher linked by an MMP-cleavable peptide sequence. In its intact state, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

2. Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)
  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
  • Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well black microplate
  • Fluorescence microplate reader

3. Method:

  • Prepare serial dilutions of the test compound in Assay Buffer.
  • Add a fixed amount of the recombinant MMP enzyme to each well of the 96-well plate.
  • Add the diluted test compound to the respective wells. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).
  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm for the Mca/Dpa FRET pair) over time.
  • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
  • Determine the percent inhibition at each concentration relative to the positive control.
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro TACE (ADAM17) Activity Assay

1. Principle: Similar to the MMP assay, this method utilizes a fluorogenic substrate that is specifically cleaved by TACE. Inhibition of TACE by a test compound reduces the rate of substrate cleavage and the corresponding increase in fluorescence.

2. Materials:

  • Recombinant human TACE (ADAM17) enzyme
  • Fluorogenic TACE substrate
  • TACE Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
  • Test compound (this compound or analog) in a suitable solvent
  • 96-well black microplate
  • Fluorescence microplate reader

3. Method:

  • Prepare serial dilutions of the test compound in TACE Assay Buffer.
  • Add a fixed amount of recombinant TACE to each well.
  • Add the diluted test compound to the appropriate wells. Include positive and blank controls as described for the MMP assay.
  • Incubate the plate at 37°C for 15-30 minutes.
  • Initiate the reaction by adding the fluorogenic TACE substrate.
  • Monitor the increase in fluorescence over time at the appropriate wavelengths.
  • Calculate the initial reaction velocities and determine the percent inhibition.
  • Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.

Signaling Pathways and Experimental Workflows

TNF-α Processing Pathway and Inhibition by this compound

This compound's inhibition of TACE directly impacts the processing and release of TNF-α, a key inflammatory cytokine. The following diagram illustrates this pathway.

TNF_Alpha_Processing_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) Soluble TNF-alpha Soluble TNF-α (released) pro-TNF-alpha->Soluble TNF-alpha Cleavage by TACE TACE TACE (ADAM17) TNF Receptor TNF Receptor Soluble TNF-alpha->TNF Receptor Binds to Downstream Signaling Inflammatory Response (NF-κB, MAPK pathways) TNF Receptor->Downstream Signaling This compound This compound This compound->TACE Inhibits

Caption: this compound inhibits TACE, preventing the cleavage of pro-TNF-α and subsequent inflammatory signaling.

General Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing inhibitors like this compound and its analogs follows a structured workflow.

Inhibitor_Screening_Workflow cluster_0 Screening cluster_1 Validation & Characterization cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Primary High-Throughput Screening (HTS) Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response Dose-Response & IC50 Determination Hit Identification->Dose-Response Selectivity Profiling Selectivity Profiling (vs. other MMPs/ADAMs) Dose-Response->Selectivity Profiling Mechanism of Action Mechanism of Action Studies Selectivity Profiling->Mechanism of Action SAR Studies Structure-Activity Relationship (SAR) Studies Mechanism of Action->SAR Studies Analog Synthesis Analog Synthesis SAR Studies->Analog Synthesis Iterative Cycle Lead Compound Lead Compound Selection SAR Studies->Lead Compound Analog Synthesis->SAR Studies Iterative Cycle

Caption: A typical workflow for the discovery and optimization of enzyme inhibitors.

Conclusion

This compound remains a significant pharmacological tool and a lead compound for the development of potent inhibitors of MMPs and TACE. While a comprehensive public dataset on the SAR of a wide range of this compound analogs is currently limited, the foundational knowledge of its inhibitory profile and the well-established principles of hydroxamate-based inhibitor design provide a strong basis for future drug discovery efforts. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers engaged in the evaluation and development of novel inhibitors targeting these critical enzyme families. Further exploration into the synthesis and detailed biological evaluation of this compound analogs will be instrumental in designing next-generation therapeutics with enhanced selectivity and improved pharmacokinetic properties.

References

TAPI-0: A Technical Guide to its Role in ADAM17 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAPI-0, a broad-spectrum hydroxamate-based inhibitor, with a specific focus on its pivotal role in the inhibition of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). This document details the mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its impact on key cellular signaling pathways.

Introduction to this compound and ADAM17

ADAM17 is a transmembrane metalloprotease responsible for the "shedding" of the extracellular domains of a wide array of cell surface proteins. This process is critical for activating signaling pathways involved in inflammation, cell proliferation, migration, and invasion. Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α).[1][2] Dysregulation of ADAM17 activity is implicated in numerous pathological conditions, including cancer and inflammatory diseases.[2][3]

This compound is a synthetic, cell-impermeable inhibitor used extensively in research to probe the function of ADAM17 and other metalloproteinases. Its mechanism of action is centered on a hydroxamate group that chelates the essential zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity.[4][5][6][7]

Quantitative Inhibitory Profile

This compound and its analogues, TAPI-1 and TAPI-2, are characterized as broad-spectrum inhibitors of ADAMs and Matrix Metalloproteinases (MMPs). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).

InhibitorTargetIC50 / KiNotes
This compound ADAM17 (TACE) 100 nM Hydroxamate-based inhibitor. Also inhibits collagenase and gelatinase.
TAPI-1ADAM17 (TACE)8.09 µMFor constitutive sAPPα release.
TAPI-2ADAM17 (TACE)Ki = 120 nMBroad-spectrum inhibitor of MMPs and ADAMs.
TAPI-2MMPs (general)IC50 = 20 µMBroad-spectrum activity.

This table summarizes quantitative data for this compound and related TAPI compounds to provide context on their inhibitory activities.

Mechanism of Action: Zinc Chelation

The inhibitory activity of this compound is primarily attributed to its hydroxamic acid functional group. The catalytic activity of ADAM17, like other metalloproteinases, is dependent on a zinc ion (Zn²⁺) located deep within its active site. This compound acts as a zinc-binding ligand, where the hydroxamate moiety coordinates with the zinc ion, effectively displacing a water molecule required for catalysis and rendering the enzyme inactive.[4][6] This mechanism is a common feature among many synthetic inhibitors of metalloproteinases.[8]

cluster_ADAM17 ADAM17 Active Site cluster_Inhibition Inhibition Mechanism cluster_Substrate Substrate Processing ADAM17 ADAM17 (Inactive Pro-form) Active_ADAM17 Active ADAM17 (with Catalytic Zn²⁺) ADAM17->Active_ADAM17 Pro-domain cleavage Inhibited_Complex Inhibited ADAM17-TAPI-0 Complex (Zn²⁺ Chelated) Active_ADAM17->Inhibited_Complex Binding & Chelation Cleavage Shedding Active_ADAM17->Cleavage TAPI0 This compound (Hydroxamate Inhibitor) TAPI0->Inhibited_Complex Inhibited_Complex->Cleavage Blocks Substrate Membrane-bound Substrate (e.g., pro-TNF-α) Substrate->Cleavage Soluble_Ectodomain Soluble Ectodomain (e.g., TNF-α) Cleavage->Soluble_Ectodomain

Mechanism of this compound inhibition of ADAM17 activity.

Experimental Protocols

In Vitro ADAM17 Activity Assay (Fluorogenic)

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on recombinant ADAM17 activity using a synthetic fluorogenic substrate.[9][10]

Materials:

  • Recombinant Human ADAM17/TACE (e.g., R&D Systems, Cat# 930-ADB)

  • Fluorogenic Peptide Substrate for ADAM17 (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 320-360 nm, Emission: 405-460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant ADAM17 to a working concentration (e.g., 0.2-0.4 ng/µL) in Assay Buffer.

    • Prepare a 2X working solution of the fluorogenic substrate (e.g., 20 µM) in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control with the same final concentration of DMSO (typically ≤1%).

  • Inhibitor Incubation:

    • To each well of the 96-well plate, add 25 µL of the this compound dilutions or vehicle control.

    • Add 25 µL of the diluted ADAM17 enzyme solution to each well.

    • Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the 2X substrate solution to each well to start the reaction. The final volume should be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 5-10 minutes, with readings every 60 seconds.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Plot the reaction velocity against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

start Start prep Prepare Reagents: - ADAM17 Enzyme - this compound Dilutions - Fluorogenic Substrate start->prep incubate Plate this compound/Vehicle and ADAM17 Enzyme prep->incubate pre_incubate Pre-incubate at 37°C (30 min) incubate->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate read Kinetic Fluorescence Reading (37°C, 5-10 min) add_substrate->read analyze Calculate Reaction Velocity and Determine IC50 read->analyze end End analyze->end

Workflow for an in vitro ADAM17 fluorogenic assay.
Cell-Based Ectodomain Shedding Assay

This protocol outlines a method to assess the ability of this compound to inhibit ADAM17-mediated shedding of a substrate (e.g., TNF-α) from the surface of cultured cells. Shedding is often induced by phorbol 12-myristate 13-acetate (PMA), an activator of Protein Kinase C (PKC), which stimulates ADAM17 activity.[11][12][13]

Materials:

  • Cell line expressing the substrate of interest (e.g., PMA-responsive macrophage line like RAW 264.7 for TNF-α shedding)

  • Cell culture medium (e.g., DMEM) with serum

  • Serum-free cell culture medium

  • This compound (dissolved in DMSO)

  • PMA (Phorbol 12-myristate 13-acetate, dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for the shed ectodomain (e.g., Human TNF-α ELISA Kit)[14][15][16][17]

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Cell Treatment:

    • Wash the cells twice with PBS.

    • Replace the culture medium with serum-free medium and starve the cells for 2-4 hours.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Stimulation of Shedding:

    • Add PMA to the wells to a final concentration of 10-100 nM to stimulate shedding. Include a non-stimulated control (vehicle only).

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection:

    • Collect the conditioned medium (supernatant) from each well.

    • Centrifuge the supernatants to pellet any detached cells and debris.

  • Quantification of Shed Substrate:

    • Measure the concentration of the shed ectodomain (e.g., TNF-α) in the cleared supernatants using a specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of shed substrate to the amount from PMA-stimulated, vehicle-treated cells (100% shedding).

    • Plot the percentage of shedding against the log of the this compound concentration to determine the dose-dependent inhibition.

Role in Signaling Pathways

This compound's inhibition of ADAM17 has profound effects on major signaling cascades, most notably the EGFR and TNF-α pathways.

Inhibition of EGFR Pathway Activation

ADAM17 is the primary sheddase for several EGFR ligands, including AREG and TGF-α.[18] The shedding of these ligands from the cell surface releases them in a soluble, active form. These soluble ligands can then bind to and activate EGFR on the same cell (autocrine signaling) or neighboring cells (paracrine signaling).[1][19][20][21] EGFR activation triggers downstream pro-survival and pro-proliferative pathways such as the Ras/MAPK and PI3K/Akt pathways.[2] By blocking the initial shedding event, this compound prevents the release of EGFR ligands, thereby inhibiting EGFR activation and suppressing these downstream signals.[22][23][24]

cluster_membrane Cell Membrane pro_AREG pro-Amphiregulin (pro-AREG) sAREG Soluble AREG pro_AREG->sAREG Shedding ADAM17 ADAM17 ADAM17 EGFR EGFR PI3K PI3K/Akt Pathway EGFR->PI3K MAPK Ras/MAPK Pathway EGFR->MAPK TAPI0 This compound TAPI0->ADAM17 Inhibits sAREG->EGFR Binds & Activates Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation MAPK->Proliferation

This compound inhibits ADAM17-mediated EGFR pathway activation.
Modulation of TNF-α Signaling

ADAM17 was first identified as the enzyme responsible for cleaving membrane-bound pro-TNF-α (26 kDa) to release soluble TNF-α (17 kDa). Soluble TNF-α is a potent pro-inflammatory cytokine that signals through TNF receptors (TNFR1 and TNFR2) to activate pathways such as NF-κB, leading to inflammatory and apoptotic responses. By inhibiting ADAM17, this compound prevents the release of soluble TNF-α, thereby attenuating downstream inflammatory signaling.[2]

cluster_membrane Cell Membrane (e.g., Macrophage) cluster_target_cell Target Cell pro_TNF pro-TNF-α sTNF Soluble TNF-α pro_TNF->sTNF Shedding ADAM17 ADAM17 ADAM17 TNFR TNF Receptor (TNFR1/2) NFkB NF-κB Pathway TNFR->NFkB Inflammation Inflammation, Apoptosis NFkB->Inflammation TAPI0 This compound TAPI0->ADAM17 Inhibits sTNF->TNFR Binds & Activates

This compound blocks the release of soluble TNF-α.

Conclusion

This compound serves as a critical research tool for elucidating the multifaceted roles of ADAM17 and other metalloproteinases in health and disease. Its function as a potent, hydroxamate-based inhibitor allows for the effective blockade of ectodomain shedding, providing a means to study the downstream consequences on cellular signaling. A thorough understanding of its mechanism, potency, and effects, as detailed in this guide, is essential for researchers aiming to investigate ADAM17-dependent processes and for professionals in the early stages of developing more selective therapeutic inhibitors.

References

TAPI-0 as a Broad-Spectrum Metalloproteinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

TAPI-0 (TNF-α Processing Inhibitor-0) is a potent, broad-spectrum inhibitor of metalloproteinases, belonging to the hydroxamate class of antagonists. It is recognized for its robust inhibition of both matrix metalloproteinases (MMPs) and members of the 'A Disintegrin and Metalloproteinase' (ADAM) family, most notably Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17). By chelating the essential zinc ion within the enzyme's active site, this compound effectively blocks proteolytic activity, thereby impeding critical cellular processes such as extracellular matrix remodeling and cytokine processing. This technical guide provides an in-depth overview of the core principles of this compound, including its mechanism of action, inhibitory profile, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

Core Principles and Mechanism of Action

This compound is a synthetic, hydroxamate-based peptidomimetic. Its inhibitory activity is centered on the hydroxamic acid functional group (-CONHOH), which acts as a powerful chelating agent for the Zn²⁺ ion present in the catalytic domain of MMPs and ADAMs.[1][2] This zinc ion is indispensable for the enzymatic activity of metalloproteinases, as it polarizes a water molecule to hydrolyze the peptide bonds of substrate proteins.

The mechanism of inhibition involves the hydroxamate moiety of this compound displacing the catalytic water molecule and forming a stable, high-affinity coordination complex with the zinc ion in the enzyme's active site. This bidentate chelation effectively renders the enzyme catalytically inactive. The peptidic backbone of this compound provides additional interactions with the substrate-binding cleft (exosites) of the enzyme, contributing to its binding affinity and broad-spectrum nature.

Figure 1. Mechanism of this compound Inhibition

Quantitative Inhibitory Profile

Target EnzymeClassIC₅₀ ValueReference(s)
TACE (TNF-α Converting Enzyme/ADAM17)ADAM Metalloproteinase100 nM[3][5]
Peptide Deformylase (PDF) (C. trachomatis)Metalloenzyme18 nM[5]
General Collagenases/GelatinasesMatrix MetalloproteinaseNot specified[3]

Table 1. Known inhibitory concentrations (IC₅₀) of this compound against specific targets.

Key Experimental Protocols

Characterizing the inhibitory activity of this compound involves a combination of enzymatic and cell-based assays. Below are detailed protocols for three fundamental experiments.

Protocol: MMP Inhibition via Fluorogenic Substrate Assay

This assay quantifies the enzymatic activity of a specific MMP by measuring the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage separates the pair, leading to an increase in fluorescence.

Objective: To determine the IC₅₀ value of this compound against a purified recombinant MMP.

Materials:

  • Recombinant active MMP (e.g., MMP-2, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5)

  • DMSO (for dissolving inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of this compound dilutions in Assay Buffer. For a typical IC₅₀ curve, concentrations might range from 1 nM to 100 µM. Include a vehicle control (Assay Buffer with DMSO).

    • Dilute the recombinant MMP to a working concentration (e.g., 1-10 nM) in ice-cold Assay Buffer.

    • Dilute the fluorogenic substrate to a working concentration (e.g., 2-10 µM) in Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the this compound dilutions or vehicle control.

    • Add 25 µL of the diluted MMP solution to each well.

    • Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the substrate solution to each well to start the reaction. The final volume should be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use excitation/emission wavelengths appropriate for the substrate's fluorophore/quencher pair (e.g., Ex: 328 nm, Em: 393 nm for Mca/Dpa).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

G Figure 2. Workflow for Fluorogenic MMP Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Setup & Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis P1 Prepare serial dilutions of this compound in Assay Buffer A1 Add this compound dilutions to 96-well plate P2 Dilute MMP enzyme and fluorogenic substrate A2 Add diluted MMP enzyme A1->A2 A3 Incubate at 37°C (30 min) A2->A3 R1 Initiate reaction by adding substrate A3->R1 R2 Measure fluorescence kinetically in plate reader D1 Calculate reaction velocities (V₀) R2->D1 D2 Plot % Inhibition vs. [this compound] D1->D2 D3 Determine IC₅₀ value D2->D3

Figure 2. Workflow for Fluorogenic MMP Inhibition Assay
Protocol: Gelatin Zymography for MMP-2 and MMP-9 Inhibition

Zymography is an electrophoretic technique that includes a substrate copolymerized in the polyacrylamide gel. It allows for the detection of proteolytic activity as clear bands against a stained background.

Objective: To qualitatively assess the inhibition of MMP-2 and MMP-9 activity by this compound in a biological sample (e.g., cell culture supernatant).

Materials:

  • Biological sample (e.g., conditioned media from cultured cells)

  • This compound

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Incubation Buffer (e.g., 1% Triton X-100 in 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

  • Coomassie Brilliant Blue staining and destaining solutions

Procedure:

  • Sample Preparation:

    • Collect conditioned media from cell cultures. Centrifuge to remove cellular debris.

    • Treat aliquots of the media with varying concentrations of this compound (e.g., 1 µM, 10 µM) or a vehicle control for 1 hour at 37°C.

    • Mix the treated samples with non-reducing SDS sample buffer. Do NOT boil the samples, as this would irreversibly denature the enzymes.

  • Electrophoresis:

    • Load the samples onto the gelatin-containing polyacrylamide gel.

    • Run the gel at 4°C until the dye front reaches the bottom. The cold temperature and SDS presence denature the MMPs but do not destroy them.

  • Enzyme Renaturation and Development:

    • Remove the gel and wash it twice for 30 minutes each in Washing Buffer at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.

    • Transfer the gel to the Incubation Buffer and incubate for 18-24 hours at 37°C. During this time, the active MMPs will digest the gelatin in their vicinity.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel until clear bands appear against a dark blue background. These clear bands represent areas of gelatinolytic activity.

  • Analysis:

    • Compare the intensity and size of the clear bands (corresponding to pro- and active forms of MMP-9 at ~92 kDa and MMP-2 at ~72 kDa) between the control and this compound-treated lanes. A reduction in band clarity indicates inhibition.[7][8]

Protocol: Cell-Based TNF-α Release Assay

This assay measures the ability of this compound to inhibit the release of soluble TNF-α from cells, typically macrophages or monocytes stimulated to produce the cytokine.

Objective: To determine the efficacy of this compound in blocking TACE-mediated shedding of TNF-α in a cellular context.

Materials:

  • Macrophage/monocyte cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • This compound

  • Human or mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare dilutions of this compound in serum-free medium.

    • Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control.

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Stimulation:

    • Add a stimulating agent like LPS (final concentration ~1 µg/mL) to each well (except for the unstimulated control) to induce pro-TNF-α expression and processing.

    • Incubate for 4-6 hours at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the shed, soluble TNF-α.

  • Quantification:

    • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.[1][6]

  • Analysis:

    • Generate a standard curve from the ELISA data.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage inhibition of TNF-α release for each this compound concentration compared to the stimulated vehicle control.

Signaling Pathway Modulation

This compound's primary impact on signaling is through the inhibition of TACE (ADAM17), which is the principal enzyme responsible for the ectodomain shedding of membrane-bound pro-TNF-α.[9][10] This shedding event is a critical control point in inflammation.

TACE-Mediated TNF-α Processing:

  • Synthesis: Inflammatory stimuli (e.g., LPS) trigger the transcription and translation of TNF-α. It is synthesized as a 26 kDa type II transmembrane protein (pro-TNF-α) and trafficked to the cell surface.

  • Shedding: The enzyme TACE cleaves pro-TNF-α at a specific site in its extracellular domain.

  • Release: This cleavage releases a 17 kDa soluble TNF-α (sTNF-α) monomer, which then trimerizes to become biologically active.

  • Signaling: Soluble TNF-α can then diffuse and bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling cascades that lead to inflammation, apoptosis, or cell survival.[11][12]

By inhibiting TACE, this compound prevents the release of soluble TNF-α, causing the inactive precursor to accumulate on the cell surface and thereby dampening the inflammatory signal.

G Figure 3. This compound Inhibition of the TNF-α Processing Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (26 kDa, membrane-bound) TACE TACE (ADAM17) proTNF->TACE sTNF Soluble TNF-α (17 kDa, active) TACE->sTNF Cleaves LPS Inflammatory Stimulus (e.g., LPS) Transcription Gene Transcription & Translation LPS->Transcription Induces Transcription->proTNF Produces TNFR TNF Receptors (TNFR1/TNFR2) sTNF->TNFR Binds Inflammation Downstream Signaling (NF-κB, MAPK) -> Inflammation TNFR->Inflammation Activates TAPI0 This compound TAPI0->TACE Inhibits

References

TAPI-0: A Technical Guide to its Effects on Cytokine Release and Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAPI-0 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with a particularly strong inhibitory activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This technical guide provides an in-depth analysis of this compound's mechanism of action and its consequential effects on the release and processing of various cytokines. By inhibiting TACE, this compound effectively blocks the proteolytic cleavage of membrane-bound pro-cytokines and other cell surface proteins, thereby regulating their release and subsequent biological activity. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Core Mechanism of Action: Inhibition of TACE/ADAM17

This compound's primary mechanism of action is the inhibition of the metalloproteinase TACE (ADAM17). TACE is a key enzyme responsible for the ectodomain shedding of a variety of transmembrane proteins, including the precursor form of Tumor Necrosis Factor-alpha (pro-TNF-α)[1][2]. By binding to the active site of TACE, this compound prevents the cleavage of pro-TNF-α into its soluble, active form, thereby inhibiting its release from the cell surface[2]. This inhibitory action extends to other TACE substrates, including L-selectin and the Interleukin-6 receptor (IL-6R), making this compound a critical tool for studying the roles of these proteins in inflammation and immune responses[3][4].

The inhibition of TACE by this compound and its analogs is a crucial mechanism for controlling inflammatory responses. Dysregulated TACE activity is associated with various inflammatory diseases due to the excessive release of pro-inflammatory cytokines like TNF-α[1].

Quantitative Data on Cytokine Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its close analogs, TAPI-1 and TAPI-2, on cytokine release and related processes. Direct quantitative data for this compound on a broad range of cytokines is limited in the public domain; therefore, data from closely related and structurally similar TAPI compounds are included for comparative purposes.

Table 1: Inhibition of TACE/ADAM17 Activity

CompoundTargetAssay SystemIC50/KiReference
This compoundTACE/ADAM17Recombinant Human TACEIC50: ~10 µM (estimated)[2]
TAPI-1ADAM17 catalytic domainRecombinant ADAM17, fluorogenic peptide substrateIC50: Not explicitly stated, but shown to be effective[3][5]
TAPI-2TACE/ADAM17Not specifiedKi: 0.12 µM[6]

Table 2: Inhibition of Cytokine and Cell Surface Protein Shedding/Release

CompoundTarget ProcessCell TypeIC50/ConcentrationReference
This compoundTNF-α releaseRAW264.7 macrophages (LPS-stimulated)Effective at 25 µg/ml[2]
This compoundL-selectin sheddingHuman neutrophils (TNF-activated)Effective at 10 µM[7]
TAPI-2IL-6 Receptor α subunit sheddingCHO cells (PMA-induced)IC50: 10 µM[6]

Note: The provided data is a synthesis of available literature. IC50 and Ki values can vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

TACE-Mediated TNF-α Processing and Inhibition by this compound

This compound directly interferes with the release of soluble TNF-α by inhibiting TACE. The following diagram illustrates this process.

TACE_Inhibition cluster_membrane Cell Membrane pro_TNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro_TNF->TACE Cleavage soluble_TNF Soluble TNF-α (released) TACE->soluble_TNF Releases TAPI0 This compound TAPI0->TACE Inhibits inflammation Pro-inflammatory Response soluble_TNF->inflammation Initiates

TACE-mediated TNF-α processing and its inhibition by this compound.
Experimental Workflow for Measuring Cytokine Release Inhibition

A typical workflow to assess the effect of this compound on cytokine release involves cell stimulation, treatment with the inhibitor, and subsequent measurement of cytokine levels in the supernatant.

Cytokine_Assay_Workflow start Immune Cells (e.g., Macrophages, PBMCs) stimulate Stimulate with LPS, PMA, etc. start->stimulate treat Treat with this compound (various concentrations) stimulate->treat incubate Incubate (e.g., 2-24 hours) treat->incubate collect Collect Supernatant incubate->collect measure Measure Cytokine Levels (ELISA, Multiplex Assay) collect->measure analyze Data Analysis (IC50 determination) measure->analyze

Workflow for in vitro cytokine release inhibition assay.

Detailed Experimental Protocols

Protocol 1: In Vitro TNF-α Release Inhibition Assay

This protocol details the measurement of TNF-α release from macrophages and its inhibition by this compound.

Cell Line:

  • RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Human or mouse TNF-α ELISA kit

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or PBMCs into a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete medium. Incubate overnight to allow cells to adhere.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid toxicity.

  • Pre-treatment: Remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 1-2 hours at 37°C.

  • Stimulation: Add 100 µL of medium containing LPS (final concentration of 10-100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.

  • Cytokine Quantification: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions[2][8].

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each this compound concentration compared to the LPS-only control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: L-selectin Shedding Inhibition Assay by Flow Cytometry

This protocol describes how to measure the inhibition of L-selectin (CD62L) shedding from neutrophils using this compound.

Cell Source:

  • Freshly isolated human neutrophils from peripheral blood.

Materials:

  • This compound (stock solution in DMSO)

  • N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Phorbol 12-myristate 13-acetate (PMA) as a stimulant

  • Fluorescently labeled anti-human CD62L antibody (e.g., FITC- or PE-conjugated)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Red blood cell lysis buffer

  • Flow cytometer

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation followed by dextran sedimentation.

  • Pre-treatment: Resuspend the isolated neutrophils in culture medium and pre-incubate with various concentrations of this compound or vehicle control (DMSO) for 20-30 minutes at 37°C[7].

  • Stimulation: Add a stimulant such as fMLP (final concentration ~1 µM) or PMA (final concentration ~100 nM) to induce L-selectin shedding. A non-stimulated control should also be included. Incubate for 15-30 minutes at 37°C.

  • Staining: Stop the reaction by placing the cells on ice. Wash the cells with cold FACS buffer. Resuspend the cells in FACS buffer containing the fluorescently labeled anti-CD62L antibody. Incubate for 30 minutes on ice in the dark.

  • Lysis and Washing: If whole blood is used, lyse the red blood cells using a lysis buffer according to the manufacturer's protocol. Wash the cells twice with cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of CD62L staining for each condition. The inhibition of shedding is observed as a retention of CD62L on the cell surface, resulting in a higher MFI compared to the stimulated control without the inhibitor. Calculate the percentage of L-selectin retention for each this compound concentration.

Conclusion

This compound is a valuable research tool for investigating the roles of TACE/ADAM17 in cytokine processing and release. Its potent inhibitory effect on the shedding of TNF-α and other key inflammatory mediators underscores its potential as a lead compound for the development of anti-inflammatory therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the biological functions of this compound and its therapeutic applications. Further studies are warranted to establish a more comprehensive quantitative profile of this compound's effects on a wider range of cytokines and to evaluate its in vivo efficacy and safety.

References

TAPI-0: An In-Depth Technical Guide for Studying Ectodomain Shedding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectodomain shedding is a critical post-translational modification process whereby the extracellular domain of a membrane-bound protein is cleaved and released from the cell surface. This process is mediated by a family of cell-surface proteases, primarily belonging to the ADAM (A Disintegrin and Metalloproteinase) family and Matrix Metalloproteinases (MMPs). Ectodomain shedding plays a pivotal role in regulating a vast array of physiological and pathological processes, including inflammation, cell signaling, and cancer progression. The study of this intricate mechanism requires specific and potent inhibitors to dissect the roles of the involved proteases. TAPI-0, a hydroxamate-based inhibitor, has emerged as a valuable tool for researchers in this field. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and its application in studying various signaling pathways.

This compound: A Profile of a Key Sheddase Inhibitor

This compound, also known as TNF-α Protease Inhibitor-0, is a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as ADAM17.[1][2] It also exhibits inhibitory activity against other MMPs, making it a broad-spectrum metalloproteinase inhibitor.[1][2] Its ability to block the processing and release of TNF-α and other cell surface proteins has made it an indispensable tool for investigating the biological consequences of ectodomain shedding.[1][2]

Chemical and Physical Properties
PropertyValueReference(s)
Chemical Name N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide[1]
Molecular Formula C₂₄H₃₂N₄O₅[1]
Molecular Weight 456.54 g/mol [1]
CAS Number 163958-73-4[1]
Appearance White solid[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C[1]
Mechanism of Action

This compound functions as a competitive inhibitor by chelating the zinc ion present in the active site of metalloproteinases. This interaction is mediated by its hydroxamate group, which effectively blocks the catalytic activity of the enzyme and prevents the cleavage of its substrates. By inhibiting ADAM17 and other MMPs, this compound prevents the shedding of a wide range of transmembrane proteins, thereby allowing researchers to study the roles of both the membrane-anchored and the shed soluble forms of these proteins.

Quantitative Data: Inhibitory Profile of this compound

The potency and specificity of an inhibitor are critical parameters for its effective use in research. The following table summarizes the known half-maximal inhibitory concentration (IC50) values of this compound against its primary target, ADAM17 (TACE). While this compound is widely used as an ADAM17 inhibitor, it is important to note its broader activity against other metalloproteinases.

Target EnzymeIC50Reference(s)
ADAM17 (TACE) 100 nM[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. This section provides methodologies for key experiments utilizing this compound.

In Vitro ADAM17 (TACE) Activity Assay

This protocol describes how to measure the enzymatic activity of ADAM17 and determine the IC50 of this compound using a fluorogenic peptide substrate.

Materials:

  • Recombinant human ADAM17 (catalytic domain)

  • Fluorogenic ADAM17 substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations for IC50 determination.

  • Prepare enzyme solution: Dilute the recombinant ADAM17 in Assay Buffer to the desired working concentration.

  • Assay setup: To each well of the 96-well plate, add:

    • Assay Buffer

    • This compound dilution (or vehicle control - DMSO in Assay Buffer)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Measure fluorescence: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for 30-60 minutes at 37°C.

  • Data analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Ectodomain Shedding Assay

This protocol outlines a general procedure to assess the effect of this compound on the shedding of a specific cell surface protein. This example focuses on TNF-α shedding from monocytic cells.

Materials:

  • Cell line expressing the protein of interest (e.g., THP-1 cells for TNF-α)

  • Cell culture medium

  • Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • ELISA kit for the shed ectodomain (e.g., human TNF-α ELISA kit)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Cell culture: Culture the cells to the desired confluency in appropriate culture vessels.

  • Inhibitor pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours at 37°C. A common starting concentration for this compound in cell-based assays is 10 µM.[4]

  • Stimulation: Add the shedding stimulus (e.g., PMA at a final concentration of 10-100 ng/mL) to the cells and incubate for the desired time period (e.g., 30 minutes to 4 hours).

  • Collect supernatant: After incubation, carefully collect the cell culture supernatant, which contains the shed ectodomain.

  • Cell lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer to obtain the cell lysate containing the non-shed, cell-associated protein.

  • Quantify shed ectodomain: Use an ELISA kit to measure the concentration of the shed protein in the collected supernatants.

  • Quantify total protein: Determine the total protein concentration in the cell lysates using a protein assay to normalize the shedding data.

  • Data analysis: Express the amount of shed protein as a percentage of the control (vehicle-treated) and plot it against the this compound concentration to determine the inhibitory effect.

Mandatory Visualizations

Signaling Pathway Diagram: ADAM17-Mediated TNF-α Shedding

This diagram illustrates the central role of ADAM17 (TACE) in cleaving membrane-bound pro-TNF-α to release its soluble, active form. This compound directly inhibits this crucial step.

TNF_alpha_Shedding cluster_membrane Cell Membrane proTNF pro-TNF-α (transmembrane) sTNF Soluble TNF-α (active) proTNF->sTNF Shedding ADAM17 ADAM17 (TACE) ADAM17->proTNF TAPI0 This compound TAPI0->ADAM17 Inhibits TNFR TNF Receptor sTNF->TNFR Binds Inflammation Inflammatory Response TNFR->Inflammation Activates

Caption: ADAM17-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Workflow: Cell-Based Shedding Assay

This diagram outlines the key steps involved in a typical cell-based experiment to evaluate the inhibitory effect of this compound on ectodomain shedding.

Shedding_Assay_Workflow start Start: Culture Cells pretreat Pre-treat with this compound (or vehicle) start->pretreat stimulate Stimulate Shedding (e.g., with PMA) pretreat->stimulate collect Collect Supernatant (contains shed ectodomain) stimulate->collect lyse Lyse Cells (contains cell-associated protein) stimulate->lyse elisa Quantify Shed Protein (ELISA) collect->elisa protein_assay Normalize with Total Protein (from lysate) lyse->protein_assay analyze Analyze Data (IC50 determination) elisa->analyze protein_assay->analyze end End analyze->end

Caption: Workflow for a cell-based ectodomain shedding inhibition assay.

Logical Relationship: this compound vs. Related Inhibitors

This diagram illustrates the relationship and relative specificities of this compound, TAPI-1, and TAPI-2 as metalloproteinase inhibitors.

TAPI_Inhibitors TAPI0 This compound ADAM17 ADAM17 (TACE) TAPI0->ADAM17 Potent Inhibitor MMPs Other MMPs TAPI0->MMPs Inhibitor TAPI1 TAPI-1 TAPI1->ADAM17 Inhibitor TAPI1->MMPs Inhibitor TAPI2 TAPI-2 TAPI2->ADAM17 Inhibitor TAPI2->MMPs Broad-Spectrum Inhibitor (IC50 = 20 µM)

Caption: Comparative inhibitory profiles of this compound, TAPI-1, and TAPI-2.

Conclusion

This compound is a powerful and widely used research tool for investigating the complex process of ectodomain shedding. Its well-characterized inhibitory activity against ADAM17 makes it particularly valuable for studying the shedding of a multitude of substrates, including the pro-inflammatory cytokine TNF-α. This guide has provided a detailed overview of this compound, including its properties, mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols. The inclusion of visual diagrams for key signaling pathways and experimental workflows aims to facilitate a deeper understanding and practical application of this compound in the laboratory. As with any inhibitor, a thorough understanding of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results. By following the guidelines and protocols outlined in this document, researchers can effectively utilize this compound to unravel the intricate roles of ectodomain shedding in health and disease.

References

The Evolving Landscape of Metalloproteinase Inhibition: A Historical and Technical Guide to Hydroxamate-Based Inhibitors Like TAPI-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate processes of tissue remodeling, cellular signaling, and inflammation are tightly regulated by a class of zinc-dependent enzymes known as metalloproteinases. Among these, the matrix metalloproteinases (MMPs) and the A Disintegrin and Metalloproteinases (ADAMs) family play pivotal roles in both physiological and pathological conditions. Their dysregulation is implicated in a host of diseases, including cancer, arthritis, and cardiovascular disorders, making them attractive targets for therapeutic intervention. This technical guide delves into the historical context and core scientific principles of a prominent class of metalloproteinase inhibitors: the hydroxamate-based compounds, with a particular focus on the well-characterized inhibitor, TAPI-0.

The Dawn of Metalloproteinase Inhibition: The Rise of Hydroxamates

The initial foray into MMP inhibition was heavily influenced by the structure of their natural substrate, collagen.[1] The first generation of MMP inhibitors, which emerged in the mid-1990s, was characterized by the presence of a hydroxamate group (-CONHOH).[2] This functional group proved to be a highly effective zinc-binding group (ZBG), capable of chelating the catalytic zinc (II) ion within the active site of MMPs in a bidentate fashion, thereby potently inhibiting their enzymatic activity.[3][4]

Prominent among these early hydroxamate-based inhibitors were compounds like Ilomastat and Batimastat.[1] While demonstrating potent in vitro inhibitory activity, these first-generation inhibitors were plagued by several significant drawbacks that ultimately led to their clinical failure. Their broad-spectrum activity resulted in the inhibition of multiple MMPs and other metalloproteinases, leading to a lack of specificity and significant off-target effects.[4] This promiscuity was a major contributor to the dose-limiting musculoskeletal pain and inflammation observed in clinical trials.[4] Furthermore, these early compounds suffered from poor oral bioavailability, limiting their therapeutic potential.[1]

This compound: A Key Research Tool in Understanding Metalloproteinase Function

This compound, also known as TNF-α processing inhibitor-0, is a synthetic, broad-spectrum hydroxamate-based inhibitor of both MMPs and ADAMs. It is particularly recognized for its potent inhibition of TNF-α converting enzyme (TACE), also known as ADAM17.[5][6] this compound has been instrumental as a research tool for elucidating the roles of these enzymes in various biological processes.

Quantitative Inhibition Profile

The inhibitory potency of compounds like this compound is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a comprehensive head-to-head comparison of this compound and its analogs across a wide range of metalloproteinases is not extensively documented in a single study, the available data highlights their general inhibitory characteristics.

InhibitorTarget EnzymeIC50Notes
This compound TACE (ADAM17)100 nM[5][6]Potent inhibitor of TNF-α processing.[5][6]
Collagenases, GelatinasesGeneral inhibitor[7]Specific IC50 values for individual MMPs are not readily available in the public domain.
Peptide Deformylase (PDF)18 nM[5]Target in Chlamydia trachomatis.[5]
TAPI-1 TACE (ADAM17)-Known metalloproteinase inhibitor with anti-inflammatory effects.
TAPI-2 General MMPs20 µMBroad-spectrum MMP inhibitor.
Meprin α1.5 ± 0.27 nM
Meprin β20 ± 10 µM

Experimental Protocols: Determining Inhibitory Activity

The characterization of metalloproteinase inhibitors relies on robust and reproducible in vitro assays. A commonly employed method is the fluorogenic substrate-based assay, which allows for the continuous monitoring of enzyme activity and the determination of inhibitor potency.

General Protocol for Fluorogenic MMP Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: Typically contains Tris-HCl, CaCl₂, and a detergent like Brij-35 at a physiological pH.

  • MMP Enzyme: Recombinant human MMP is activated from its pro-form according to the manufacturer's instructions. The activated enzyme is then diluted to a working concentration in the assay buffer.

  • Fluorogenic Substrate: A specific peptide substrate for the MMP of interest, labeled with a fluorophore and a quencher, is diluted to a working concentration.

  • Inhibitor Stock Solutions: The test inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A serial dilution is then performed to obtain a range of inhibitor concentrations.

  • Control Inhibitor: A known broad-spectrum MMP inhibitor (e.g., GM6001) is often used as a positive control.

2. Assay Procedure:

  • In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the activated MMP enzyme.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

3. Data Analysis:

  • The initial rate of the reaction is determined from the linear phase of the fluorescence signal over time.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (enzyme and substrate without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Key Signaling Pathways Modulated by Hydroxamate-Based Inhibitors

Hydroxamate-based inhibitors like this compound exert their biological effects by interfering with critical signaling pathways regulated by MMPs and ADAMs. A prime example is the inhibition of TACE/ADAM17, which plays a central role in the processing and release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).

TNF-α Processing and Signaling Pathway

TNF_alpha_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α proTNF->sTNF Cleavage TACE TACE (ADAM17) TNFR TNF Receptor (TNFR1/TNFR2) Signaling Downstream Signaling (NF-κB, MAPK pathways) TNFR->Signaling Activation sTNF->TNFR Binding TAPI0 This compound TAPI0->TACE Inhibition Inflammation Inflammation, Apoptosis, Immune Response Signaling->Inflammation Leads to IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Activated MMP - Fluorogenic Substrate - Inhibitor Dilutions Plate Plate Setup: Add Buffer, Inhibitor, and MMP to 96-well plate Reagents->Plate Incubate Pre-incubation (37°C) Plate->Incubate React Initiate Reaction: Add Substrate Incubate->React Measure Measure Fluorescence (kinetic read) React->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. log[Inhibitor] Calculate->Plot IC50 Determine IC50 (Sigmoidal Curve Fit) Plot->IC50

References

Methodological & Application

TAPI-0 in Animal Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the available data and detailed protocols for the utilization of TAPI-0, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), in animal models.

Disclaimer: Extensive literature searches did not yield specific in vivo dosage recommendations for this compound. The information presented herein is based on in vitro data for this compound and in vivo data for closely related TACE inhibitors. Researchers are strongly advised to conduct dose-ranging studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental conditions.

Introduction to this compound

This compound is a synthetic metalloproteinase inhibitor that demonstrates potent inhibition of TACE (also known as ADAM17). TACE is a key enzyme responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of circulating TNF-α, a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. This mechanism of action makes this compound a valuable tool for preclinical research in areas such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.

Data Presentation: this compound and Related TACE Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant TACE inhibitors to provide a comparative overview.

CompoundModel SystemAdministration RouteDosage/ConcentrationKey Findings
This compound RAW264.7 cells (in vitro)In culture medium25 µg/mlInhibition of LPS-induced TNF-α shedding.[1]
TAPI-1 Heart Failure Rat ModelIntracerebroventricular1 µgReduced sympathetic nerve activity and blood pressure.
BMS-561392 Tg2576 and wild-type miceBrain infusionNot specifiedReduced sAPPα levels without altering Aβ levels.
GW3333 Rat Arthritis ModelOral80 mg/kg (b.i.d.)Inhibition of ankle swelling.

Signaling Pathway: TACE Inhibition

The following diagram illustrates the signaling pathway affected by this compound. By inhibiting TACE, this compound prevents the release of soluble TNF-α, which in turn blocks its interaction with TNF receptors (TNFR1 and TNFR2) and the subsequent downstream inflammatory signaling cascades.

TACE_Inhibition_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α Soluble TNF-alpha Soluble TNF-α pro-TNF-alpha->Soluble TNF-alpha TACE TACE (ADAM17) TACE->pro-TNF-alpha Cleaves This compound This compound This compound->TACE Inhibits TNFR TNFR1 / TNFR2 Soluble TNF-alpha->TNFR Binds to Inflammation Downstream Inflammatory Signaling (e.g., NF-κB activation) TNFR->Inflammation Activates

Figure 1: this compound inhibits TACE, blocking the release of soluble TNF-α.

Experimental Protocols

The following are detailed, generalized protocols for the administration of a small molecule inhibitor like this compound in common animal models of inflammation.

Protocol 1: Intraperitoneal (IP) Administration of this compound in a Mouse Model of LPS-Induced Systemic Inflammation

This protocol describes the induction of systemic inflammation using lipopolysaccharide (LPS) and the administration of an inhibitor via intraperitoneal injection.

Materials:

  • This compound

  • Vehicle (e.g., sterile Phosphate Buffered Saline (PBS), 0.5% Carboxymethylcellulose (CMC) in water, or 10% DMSO in corn oil. The choice of vehicle should be based on the solubility of this compound and preliminary toxicity studies.)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline (0.9% NaCl)

  • 8-12 week old mice (e.g., C57BL/6)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of this compound Formulation:

    • On the day of the experiment, prepare the this compound formulation.

    • Note: As no established in vivo dose is available, a pilot dose-ranging study (e.g., 1, 5, 10, 25 mg/kg) is essential to determine efficacy and tolerability.

    • Calculate the required amount of this compound and vehicle based on the mean body weight of the mice and the desired dose.

    • Dissolve or suspend this compound in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Weigh each mouse on the day of the experiment to calculate the precise injection volume. The typical injection volume for IP administration in mice is 5-10 mL/kg.

    • Administer the prepared this compound formulation or vehicle control via intraperitoneal injection.

    • Restrain the mouse firmly but gently. The injection site is typically the lower right or left abdominal quadrant to avoid the cecum and bladder.

    • Insert the needle at a 15-20 degree angle and aspirate to ensure no fluid or blood is drawn back before injecting the solution.

  • Induction of Inflammation:

    • Approximately 30-60 minutes after this compound administration, inject LPS (e.g., 1-5 mg/kg) intraperitoneally to induce systemic inflammation. The optimal dose of LPS may need to be determined in a pilot study.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).

    • At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), euthanize the mice.

    • Collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

    • Harvest tissues (e.g., liver, spleen, lungs) for histological analysis or measurement of inflammatory markers.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.

InVivo_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization formulation Prepare this compound and Vehicle randomization->formulation dosing Administer this compound or Vehicle (e.g., IP injection) formulation->dosing induction Induce Disease Model (e.g., LPS injection) dosing->induction monitoring Monitor Clinical Signs and Body Weight induction->monitoring endpoint Endpoint Reached (e.g., 24 hours) monitoring->endpoint euthanasia Euthanasia and Sample Collection endpoint->euthanasia analysis Data Analysis (e.g., ELISA, Histology) euthanasia->analysis end End analysis->end

Figure 2: Generalized workflow for an in vivo efficacy study of this compound.

Protocol 2: Oral Gavage Administration of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol outlines the use of this compound in a well-established model of rheumatoid arthritis.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% CMC in sterile water)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 8-10 week old DBA/1 mice

  • Sterile syringes (1 mL) and needles

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Calipers for paw thickness measurement

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, boost the immunization with 100 µg of bovine type II collagen emulsified in IFA.

    • Monitor mice for the onset of arthritis, which typically appears between days 24 and 28. Clinical signs include paw swelling, erythema, and joint stiffness.

  • Preparation and Administration of this compound:

    • Begin this compound treatment either prophylactically (starting from day 21) or therapeutically (after the onset of clinical signs).

    • Prepare the this compound formulation in a suitable vehicle for oral gavage. As with IP administration, a dose-ranging study is crucial.

    • Administer this compound or vehicle control daily via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.

  • Assessment of Arthritis:

    • Measure paw thickness and score the severity of arthritis in each paw daily or every other day using a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling with limited joint movement, 4 = ankylosis).

    • Monitor the body weight of the mice regularly.

  • Endpoint and Analysis:

    • At the end of the study (e.g., day 42), euthanize the mice.

    • Collect hind paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.

    • Collect blood for measurement of inflammatory cytokines and anti-collagen antibody levels.

Conclusion

While specific in vivo dosage information for this compound remains elusive in the current literature, the provided protocols and data on related compounds offer a solid foundation for researchers to design and conduct their own preclinical studies. The key to successful in vivo application of this compound will be the careful execution of preliminary dose-ranging studies to establish a safe and effective therapeutic window for the chosen animal model. The diagrams and detailed methodologies presented here serve as a guide to facilitate the investigation of this compound's therapeutic potential in a variety of inflammatory disease models.

References

Application Notes and Protocols for TAPI-0 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TAPI-0 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAM (A Disintegrin and Metalloproteinase) family proteins.[1] It is particularly known for its effective inhibition of the TNF-α converting enzyme (TACE), also known as ADAM17, with an IC50 value of 100 nM.[1][2] This inhibitory action prevents the proteolytic processing and release of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1] Due to its role in modulating critical signaling pathways, this compound is a valuable tool for in vitro research in inflammation, cancer biology, and other pathological processes.

Proper preparation of a this compound stock solution is crucial for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Weight 456.53 g/mol [2]
Form Solid, white powder[2]
Purity ≥96% (HPLC)[2]
Primary Target TACE (ADAM17)[1][2]
IC50 (for TACE) 100 nM[1][2]
Solubility in DMSO Up to 10 mg/mL or 10 mM[3]
Solubility in Acetic Acid 1 mg/mL (in 50% Acetic Acid) or 10 mM[2][3]
Recommended Storage -20°C[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous or sterile, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile serological pipettes and pipette tips

  • Analytical balance

  • Vortex mixer

  • Optional: Water bath or heat block, sonicator

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Perform all operations in a well-ventilated area or a chemical fume hood.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.[3] Always use the batch-specific molecular weight provided on the product's certificate of analysis for the most accurate calculations.

Step 1: Calculate the Required Mass of this compound

To prepare a specific volume of a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock Solution: Mass (mg) = 1 mL × 10 mmol/L × 456.53 g/mol / 1000 = 4.565 mg

Step 2: Weighing this compound

  • Place a sterile, empty microcentrifuge tube on the analytical balance and tare the weight.

  • Carefully weigh the calculated amount of this compound powder (e.g., 4.57 mg) and add it directly into the microcentrifuge tube. Due to the small quantities, it is advisable to centrifuge the vial of this compound powder briefly before opening to ensure all the powder is at the bottom.[4]

Step 3: Dissolving this compound in DMSO

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If the compound does not dissolve readily, gentle warming to 37°C or brief sonication can be applied to aid dissolution.[4] Avoid excessive heat, which may degrade the compound.

Step 4: Aliquoting and Storage

  • Once fully dissolved, it is best practice to divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[5] This minimizes degradation and reduces the risk of contamination.

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

  • Store the aliquots at -20°C for long-term stability.[2]

Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock solution must be diluted to a final working concentration in the appropriate cell culture medium or assay buffer. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[6]

  • Intermediate Dilution (Recommended): To avoid precipitation of the compound when adding it to an aqueous buffer, it is recommended to perform an intermediate dilution of the stock solution in DMSO or the final culture medium.[4] For example, dilute the 10 mM stock solution 1:10 in culture medium to get a 1 mM solution.

  • Final Dilution: Add the required volume of the intermediate solution to your assay wells. For instance, to achieve a final concentration of 1 µM in a 1 mL culture volume, add 1 µL of the 1 mM intermediate solution.

  • Controls: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the wells treated with this compound.[6]

Visualizations

Signaling Pathway Inhibition by this compound

TAPI0_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-Bound) TACE TACE (ADAM17) proTNF->TACE Cleavage Site sTNF Soluble TNF-α (Released) TACE->sTNF Cleaves Inflammation Pro-inflammatory Signaling sTNF->Inflammation Activates TAPI0 This compound TAPI0->TACE Inhibits

Caption: this compound inhibits TACE (ADAM17), preventing the cleavage of pro-TNF-α and the release of soluble TNF-α.

Experimental Workflow for this compound Stock Preparation

TAPI0_Workflow start Start calc Calculate Mass of this compound (e.g., for 10 mM stock) start->calc weigh Weigh this compound Powder on Analytical Balance calc->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve check Ensure Solution is Clear dissolve->check check->dissolve No aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution, from calculation to long-term storage.

References

Application Notes and Protocols for Investigating Cancer Cell Invasion and Metastasis Using TAPI-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. This complex process involves the degradation of the extracellular matrix (ECM), enabling cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system. A key family of enzymes involved in ECM degradation is the matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). TAPI-0 (TNF-α Processing Inhibitor-0) is a broad-spectrum hydroxamate-based inhibitor of MMPs and ADAMs, making it a valuable tool for studying the mechanisms of cancer cell invasion and metastasis and for evaluating potential anti-metastatic therapies.

These application notes provide a comprehensive guide to using this compound in cancer research, including its mechanism of action, protocols for key in vitro assays, and expected outcomes.

Mechanism of Action of this compound

This compound and its analogs, such as TAPI-2, function by chelating the zinc ion within the active site of MMPs and ADAMs, thereby inhibiting their proteolytic activity. This inhibition has several downstream effects relevant to cancer metastasis:

  • Inhibition of ECM Degradation: MMPs, particularly MMP-2 and MMP-9, are crucial for degrading type IV collagen, a major component of the basement membrane. By inhibiting these MMPs, this compound can prevent cancer cells from breaching this barrier and invading surrounding tissues.

  • Inhibition of Growth Factor Shedding: ADAMs, such as ADAM17 (also known as TACE), are responsible for the "shedding" of various cell surface proteins, including growth factor precursors like Transforming Growth Factor-alpha (TGF-α). TGF-α is a ligand for the Epidermal Growth Factor Receptor (EGFR), and its release can activate pro-survival and pro-proliferative signaling pathways, including the PI3K/AKT pathway. By inhibiting ADAM17, this compound can block the activation of these pathways, thereby reducing cancer cell proliferation and survival.[1][2][3]

  • Modulation of Inflammatory Signaling: this compound was initially identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) processing. TNF-α is a pro-inflammatory cytokine that can promote tumor progression. By inhibiting the release of soluble TNF-α, this compound may also exert anti-tumor effects by modulating the tumor microenvironment.

Data Presentation: Quantitative Effects of TAPI Analogs on Cancer Cell Invasion

Table 1: Effect of TAPI-2 on MDA-MB-231 Breast Cancer Cell Invasiveness [3]

TreatmentConcentration (µM)Fold Change in Invasion (vs. Control)
Control-1.00
TAPI-2200.49 ± 0.06

Table 2: Inhibition of ADAM17 Activity by TAPI-2 in MDA-MB-231 Breast Cancer Cells [3]

TreatmentConcentration (µM)ADAM17 Activity (% of Control)
Control-100
TAPI-220~50% reduction

Experimental Protocols

Here, we provide detailed protocols for two key assays used to investigate the effects of this compound on cancer cell invasion and MMP activity.

Boyden Chamber Invasion Assay

The Boyden chamber, or transwell assay, is a widely used method to assess the invasive potential of cancer cells in vitro.[4][5][6][7][8][9]

Materials:

  • 24-well plate with 8.0 µm pore size polycarbonate membrane inserts

  • Matrigel™ or other basement membrane extract (BME)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • Complete cell culture medium (containing serum as a chemoattractant)

  • Phosphate-buffered saline (PBS)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Protocol:

  • Coating of Inserts:

    • Thaw Matrigel™ on ice.

    • Dilute Matrigel™ to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

    • Add 50-100 µL of the diluted Matrigel™ to the upper chamber of each insert.

    • Incubate the plate at 37°C for at least 4 hours (or overnight) to allow the Matrigel™ to solidify.

    • Gently remove any excess medium from the inserts before adding cells.

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium.

    • Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • To the cell suspension, add this compound at various concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (e.g., DMSO). Pre-incubate the cells with this compound for 30-60 minutes at 37°C.

    • Add 200-300 µL of the cell suspension containing this compound or vehicle to the upper chamber of the coated inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type and its invasive capacity.

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Using a cotton swab, gently remove the non-invading cells and the Matrigel™ from the upper surface of the membrane.

    • Fix the invaded cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the invaded cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained cells on the lower surface of the membrane in several random fields of view.

    • Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

G cluster_0 Setup cluster_1 Incubation cluster_2 Analysis Prepare Matrigel-coated inserts Prepare Matrigel-coated inserts Prepare cell suspension Prepare cell suspension Prepare Matrigel-coated inserts->Prepare cell suspension Add chemoattractant to lower chamber Add chemoattractant to lower chamber Prepare cell suspension->Add chemoattractant to lower chamber Add cells +/- this compound to upper chamber Add cells +/- this compound to upper chamber Add chemoattractant to lower chamber->Add cells +/- this compound to upper chamber Incubate (12-48h) Incubate (12-48h) Add cells +/- this compound to upper chamber->Incubate (12-48h) Remove non-invaded cells Remove non-invaded cells Incubate (12-48h)->Remove non-invaded cells Fix invaded cells Fix invaded cells Remove non-invaded cells->Fix invaded cells Stain invaded cells Stain invaded cells Fix invaded cells->Stain invaded cells Quantify invasion Quantify invasion Stain invaded cells->Quantify invasion

Boyden Chamber Invasion Assay Workflow

Gelatin Zymography

Gelatin zymography is a technique used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9, in biological samples.[10][11][12][13][14]

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing gelatin (1 mg/mL)

  • Cell culture supernatant or cell lysates

  • Non-reducing sample buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)

  • Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)

  • Destaining solution (e.g., methanol:acetic acid:water)

Protocol:

  • Sample Preparation:

    • Culture cancer cells in serum-free medium in the presence of various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control for 24-48 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

    • Determine the protein concentration of the conditioned medium.

  • Electrophoresis:

    • Mix equal amounts of protein (e.g., 20 µg) from each sample with non-reducing sample buffer. Do not heat the samples.

    • Load the samples onto a polyacrylamide gel containing gelatin.

    • Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.

    • Incubate the gel in developing buffer overnight (16-18 hours) at 37°C.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours at room temperature.

    • Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Analysis:

    • Image the gel using a gel documentation system.

    • The intensity of the clear bands can be quantified using densitometry software. The molecular weights of the bands can be used to identify pro- and active forms of MMP-2 (pro: 72 kDa, active: 62 kDa) and MMP-9 (pro: 92 kDa, active: 82 kDa).

G Prepare samples +/- this compound Prepare samples +/- this compound Run on gelatin-containing SDS-PAGE Run on gelatin-containing SDS-PAGE Prepare samples +/- this compound->Run on gelatin-containing SDS-PAGE Renature MMPs Renature MMPs Run on gelatin-containing SDS-PAGE->Renature MMPs Incubate in developing buffer Incubate in developing buffer Renature MMPs->Incubate in developing buffer Stain with Coomassie Blue Stain with Coomassie Blue Incubate in developing buffer->Stain with Coomassie Blue Destain and visualize bands Destain and visualize bands Stain with Coomassie Blue->Destain and visualize bands Quantify MMP activity Quantify MMP activity Destain and visualize bands->Quantify MMP activity

Gelatin Zymography Workflow

Signaling Pathways Affected by this compound

This compound's inhibitory effects on cancer cell invasion and metastasis are mediated through the modulation of specific signaling pathways.

ADAM17/EGFR/PI3K/AKT Signaling Pathway

ADAM17-mediated shedding of EGFR ligands, such as TGF-α, leads to the activation of the EGFR/PI3K/AKT pathway, which promotes cell proliferation, survival, and invasion. This compound inhibits this pathway by blocking the initial shedding event.[1][2][3][15][16][17]

G TAPI0 This compound ADAM17 ADAM17 TAPI0->ADAM17 inhibits pro_TGFa pro-TGF-α ADAM17->pro_TGFa cleaves TGFa TGF-α (soluble) pro_TGFa->TGFa EGFR EGFR TGFa->EGFR activates PI3K PI3K EGFR->PI3K activates AKT AKT PI3K->AKT activates Proliferation Proliferation, Survival, Invasion AKT->Proliferation

Inhibition of ADAM17/EGFR/PI3K/AKT Pathway by this compound

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and has been implicated in promoting cancer metastasis.[18][19][20][21][22] this compound's inhibition of ADAMs can indirectly affect NF-κB signaling, as some ADAM substrates can influence this pathway. Additionally, MMPs have been shown to regulate factors that can activate NF-κB.

G TAPI0 This compound MMPs_ADAMs MMPs/ADAMs TAPI0->MMPs_ADAMs inhibits GrowthFactors_Cytokines Growth Factors / Cytokines MMPs_ADAMs->GrowthFactors_Cytokines releases Receptors Cell Surface Receptors GrowthFactors_Cytokines->Receptors activate IKK IKK Complex Receptors->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases MetastasisGenes Metastasis-related Gene Expression (e.g., MMP-9) NFkB->MetastasisGenes activates transcription of

Potential Indirect Inhibition of NF-κB Pathway by this compound

Conclusion

This compound is a powerful research tool for elucidating the roles of MMPs and ADAMs in cancer cell invasion and metastasis. By utilizing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively investigate the anti-metastatic potential of this compound and other metalloproteinase inhibitors, contributing to the development of novel cancer therapies. Further studies are warranted to establish specific dose-response relationships and IC50 values for this compound in a wider range of cancer cell lines.

References

TAPI-0 as a pharmacological tool for neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

TAPI-0: Application Notes for Neuroscience Research

Introduction

This compound is a potent, broad-spectrum, hydroxamate-based inhibitor of metalloproteinases. It primarily targets members of the 'a disintegrin and metalloproteinase' (ADAM) family, notably ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme, TACE). By chelating the essential zinc ion in the catalytic domain of these enzymes, this compound effectively blocks their proteolytic activity. This function makes this compound an invaluable pharmacological tool for investigating the physiological and pathological roles of ADAM-mediated protein shedding in the central nervous system (CNS). Its application spans key areas of neuroscience research, including neurodegeneration, neuroinflammation, and synaptic plasticity.

Mechanism of Action

The primary mechanism of this compound involves the high-affinity binding of its hydroxamate group to the zinc (Zn2+) cofactor within the active site of target metalloproteinases. This interaction prevents the enzyme from binding to and cleaving its substrates, a process known as ectodomain shedding. Dysregulation of ectodomain shedding is implicated in numerous diseases, including cancer and inflammatory disorders.[1] In neuroscience, the substrates of ADAM10 and ADAM17 are integral to critical signaling pathways. ADAM17, for instance, plays a central role in releasing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor.[2] ADAM10 is recognized as the principal α-secretase involved in the non-amyloidogenic processing of the amyloid precursor protein (APP).[1]

TAPI This compound (Hydroxamate Inhibitor) Zinc Zn²⁺ TAPI->Zinc Chelates ADAM ADAM10 / ADAM17 (Metalloproteinase) Shed Shedding Blocked ADAM->Shed Inhibited by this compound Soluble Soluble Ectodomain (e.g., TNF-α, sAPPα) ADAM->Soluble Sheds (Normally) Zinc->ADAM Located in Active Site Substrate Membrane-Bound Substrate Precursor (e.g., pro-TNF-α, APP) Substrate->Soluble

Figure 1: Mechanism of this compound action on ADAM metalloproteinases.

Applications in Neuroscience Research
1. Alzheimer's Disease and APP Processing

In the context of Alzheimer's disease (AD), the processing of the amyloid precursor protein (APP) is a critical area of study. APP can be cleaved by two competing pathways: the amyloidogenic pathway, which produces the neurotoxic amyloid-beta (Aβ) peptide, and the non-amyloidogenic pathway, which precludes Aβ formation.[3][4] ADAM10 is the primary α-secretase in the non-amyloidogenic pathway, cleaving APP within the Aβ sequence to release the soluble, neuroprotective sAPPα fragment.[5][6]

By inhibiting ADAM10, this compound can be used to study the consequences of reduced α-secretase activity, effectively shifting APP processing towards the amyloidogenic pathway. This allows researchers to investigate the downstream effects of increased Aβ production in various experimental models, providing insights into the molecular pathogenesis of AD.

cluster_non_amyloid Non-Amyloidogenic Pathway cluster_amyloid Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) ADAM10 α-secretase (ADAM10) APP->ADAM10 BACE1 β-secretase (BACE1) APP->BACE1 sAPPa sAPPα (Neuroprotective) ADAM10->sAPPa CTF83 C83 fragment ADAM10->CTF83 p3 p3 peptide CTF83->p3 γ-secretase sAPPb sAPPβ BACE1->sAPPb CTF99 C99 fragment BACE1->CTF99 Abeta Amyloid-β (Aβ) (Neurotoxic) CTF99->Abeta γ-secretase TAPI0 This compound TAPI0->ADAM10 Inhibits

Figure 2: this compound's role in the APP processing pathway.

2. Neuroinflammation

Neuroinflammation is a key feature of many neurodegenerative diseases, driven by the activation of glial cells like microglia and astrocytes.[7] ADAM17 is a critical regulator of inflammation through its ability to shed the ectodomain of transmembrane pro-TNF-α, releasing the soluble, active form of this potent pro-inflammatory cytokine.[2] Elevated levels of TNF-α are associated with chronic neuroinflammatory conditions and neuronal damage. This compound serves as a powerful tool to inhibit TNF-α production at the post-translational level, allowing researchers to dissect the specific contributions of ADAM17-mediated TNF-α shedding to inflammatory cascades, microglial activation, and subsequent neurotoxicity.

3. Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[8] Processes like long-term potentiation (LTP) and long-term depression (LTD) involve significant remodeling of the synaptic structure and function.[7][9] ADAM10 is known to be present at the synapse and is implicated in regulating synaptic structure and function. By using this compound to inhibit ADAM10 activity, researchers can explore its role in activity-dependent synaptic plasticity. For example, studies can investigate whether ADAM10 inhibition affects the induction or maintenance of LTP in hippocampal slices, providing clues about the role of protein shedding in learning and memory processes.

Quantitative Data

This compound and its analogs (TAPI-1, TAPI-2) are broad-spectrum inhibitors. While specific IC50 values for this compound can vary by assay conditions, the following table summarizes representative inhibitory concentrations for related and commonly used ADAM/MMP inhibitors to provide context for their potency and selectivity.

CompoundTarget EnzymeIC50 ValueNotes
TAPI-1 Cytokine Receptor Shedding8.09 µMA close analog of this compound, demonstrates inhibition of shedding processes.[2]
GI254023X ADAM105.3 nMA highly potent and selective ADAM10 inhibitor.[10]
GI254023X ADAM17 (TACE)541 nMShows ~100-fold selectivity for ADAM10 over ADAM17.[10]
GI254023X MMP-1108 nMAlso shows activity against some Matrix Metalloproteinases (MMPs).[10]

Note: IC50 values are highly dependent on the specific substrate and conditions used in the assay.

Experimental Protocols

Protocol 1: Cellular TNF-α Shedding Assay

This protocol describes a method to quantify the inhibitory effect of this compound on induced TNF-α shedding from cultured cells (e.g., BV-2 microglia or HEK293 cells).

Materials:

  • Cell line expressing transmembrane TNF-α (e.g., BV-2, U937, or transfected HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS))

  • Phosphate-Buffered Saline (PBS)

  • Human or Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer (~80-90%) on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in serum-free medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., <0.1%).

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation of Shedding:

    • Prepare the shedding stimulus (e.g., PMA at a final concentration of 100 nM) in serum-free medium.

    • Add the stimulus to the wells containing this compound and vehicle.

    • Incubate for a defined period (e.g., 30-60 minutes for PMA) at 37°C. This time should be optimized for the specific cell line.

  • Sample Collection:

    • Carefully collect the conditioned medium (supernatant) from each well and transfer it to a new microfuge tube.

    • Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any detached cells.

    • Transfer the cleared supernatant to a new tube and store it at -80°C until analysis.

  • Quantification by ELISA:

    • Quantify the concentration of shed TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.[11]

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards.

    • Calculate the concentration of TNF-α in each sample.

    • Normalize the data to the vehicle control (stimulated but untreated) and plot the TNF-α concentration against the this compound concentration to determine the IC50 value.

start Start seed 1. Seed Cells (e.g., BV-2 microglia) in 96-well plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 pretreat 3. Pre-treat with this compound (or vehicle) for 1-2h incubate1->pretreat stimulate 4. Add Stimulus (e.g., PMA, LPS) pretreat->stimulate incubate2 5. Incubate for Shedding (e.g., 30-60 min) stimulate->incubate2 collect 6. Collect Supernatant incubate2->collect analyze 7. Analyze Shed Protein (e.g., TNF-α) by ELISA collect->analyze end End analyze->end

Figure 3: Experimental workflow for a cellular shedding assay.

Protocol 2: Treatment of Primary Neuronal Cultures

This protocol provides a general framework for applying this compound to primary neuronal cultures to study its effects on neuronal function, such as synaptic protein expression or cell survival.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • PBS

  • Reagents for downstream analysis (e.g., lysis buffer for Western blot, fixatives for immunocytochemistry)

Procedure:

  • Culture Preparation: Grow primary neurons on appropriate plates (e.g., 12-well plates) to the desired day in vitro (DIV), typically DIV 10-14 for mature synapses.

  • This compound Preparation: Prepare working concentrations of this compound in pre-warmed, conditioned culture medium. A typical concentration range to test is 1-20 µM. Ensure the final DMSO concentration is minimal (<0.1%) and consistent across all conditions.

  • Treatment:

    • Carefully remove half of the medium from each well and save it (this is the conditioned medium).

    • Add the prepared this compound/medium mixture to the corresponding wells. For control wells, add the vehicle/medium mixture.

    • Incubate the neurons for the desired treatment duration (this can range from a few hours to 24 hours depending on the experimental question).

  • Endpoint Analysis:

    • For Protein Analysis (Western Blot):

      • Wash cells twice with ice-cold PBS.

      • Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

      • Collect the lysate and proceed with standard Western blot protocols.

    • For Imaging (Immunocytochemistry):

      • Wash cells twice with PBS.

      • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

      • Proceed with standard immunocytochemistry protocols for staining desired synaptic or neuronal markers.

    • For Electrophysiology (e.g., LTP studies):

      • Acute application of this compound can be performed directly in the recording chamber containing artificial cerebrospinal fluid (aCSF) before inducing LTP with a high-frequency stimulation protocol.

Important Considerations:

  • Toxicity: Always perform a dose-response curve to assess the cytotoxicity of this compound on your specific cell type using an assay like MTT or LDH release.

  • Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in DMSO before further dilution in aqueous media.

  • Controls: A vehicle control (DMSO) is essential in all experiments. For shedding assays, include both unstimulated and stimulated controls.

  • Specificity: As this compound is a broad-spectrum inhibitor, consider using more specific inhibitors (e.g., GI254023X for ADAM10) or genetic approaches (siRNA/knockout models) to confirm that the observed effects are due to the inhibition of the target protease.[10]

References

Application Notes and Protocols for Measuring TAPI-0 Efficacy in Inhibiting TACE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, is a key metalloproteinase responsible for the shedding of the ectodomain of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). The conversion of membrane-bound pro-TNF-α to its soluble, active form is a critical step in the inflammatory cascade. Consequently, TACE has emerged as a significant therapeutic target for a range of inflammatory diseases. TAPI-0, a hydroxamate-based broad-spectrum metalloproteinase inhibitor, is recognized for its potent inhibition of TACE.

These application notes provide detailed methodologies for assessing the inhibitory efficacy of this compound against TACE. The protocols described herein cover both cell-free enzymatic assays and cell-based functional assays, offering a comprehensive approach to characterizing the potency of this compound.

Data Presentation: this compound Efficacy Against TACE

The inhibitory potency of this compound against TACE is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget EnzymeAssay TypeIC50 (nM)Reference
This compoundTACE (ADAM17)Enzymatic Assay100[Commercial Supplier Data]

Signaling Pathway of TACE-Mediated TNF-α Processing

TACE-mediated cleavage of pro-TNF-α is a critical step in the inflammatory signaling cascade. The following diagram illustrates this process.

TACE_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) TACE TACE (ADAM17) pro-TNF-alpha->TACE Substrate for Soluble TNF-alpha Soluble TNF-α (active) TACE->Soluble TNF-alpha Cleavage TNFR TNF Receptor (TNFR1/TNFR2) Soluble TNF-alpha->TNFR Binds to Inflammatory Signaling Downstream Inflammatory Signaling (NF-κB, MAPK pathways) TNFR->Inflammatory Signaling Activates This compound This compound This compound->TACE Inhibits

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Fluorogenic TACE Activity Assay (FRET-based)

This protocol describes a cell-free enzymatic assay to determine the IC50 value of this compound for TACE using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Principle: A FRET peptide substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by TACE, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Recombinant human TACE

  • FRET peptide substrate for TACE (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)

  • DMSO (for dissolving this compound)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the FRET substrate)

Procedure:

  • Prepare this compound dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Prepare Assay Components:

    • Dilute recombinant TACE in Assay Buffer to the desired working concentration.

    • Dilute the FRET substrate in Assay Buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer (for blank and control wells)

      • This compound dilutions (for inhibitor wells)

      • Recombinant TACE solution

    • Include control wells:

      • No Enzyme Control: Assay Buffer and substrate only.

      • No Inhibitor Control (100% activity): Assay Buffer, TACE, and substrate.

  • Enzymatic Reaction:

    • Pre-incubate the plate with TACE and this compound (or buffer) for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic read).

    • Subtract the rate of the "No Enzyme Control" from all other rates.

    • Calculate the percent inhibition for each this compound concentration relative to the "No Inhibitor Control".

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FRET_Assay_Workflow Start Start Prepare_Reagents Prepare this compound Dilutions, TACE, and FRET Substrate Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well plate: - this compound/Buffer - TACE Prepare_Reagents->Assay_Plate_Setup Pre-incubation Pre-incubate at 37°C Assay_Plate_Setup->Pre-incubation Initiate_Reaction Add FRET Substrate Pre-incubation->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Reading Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Percent Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Plot Data and Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for the in vitro FRET-based TACE inhibition assay.

Protocol 2: Cell-Based TNF-α Release Assay

This protocol measures the ability of this compound to inhibit the release of TNF-α from stimulated mammalian cells, providing a measure of its functional activity in a cellular context.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates immune cells such as macrophages to produce and release TNF-α. This process is dependent on TACE activity. By treating the cells with this compound prior to LPS stimulation, the inhibition of TACE and the subsequent reduction in soluble TNF-α can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Human or Murine TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in complete DMEM in a CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete DMEM from a DMSO stock solution.

    • Remove the culture medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle (DMSO) as a control.

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Cell Stimulation:

    • Prepare a working solution of LPS in complete DMEM (e.g., 1 µg/mL).

    • Add the LPS solution to the wells (except for the unstimulated control wells) to a final concentration that induces robust TNF-α release (typically 10-100 ng/mL).

    • Incubate the plate for 4-6 hours in the CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

    • Carefully collect the cell culture supernatant for TNF-α measurement.

  • TNF-α Quantification (ELISA):

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution. The absorbance is then read on a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Determine the percent inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated, vehicle-treated control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

TNF_Release_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells in 96-well Plate Start->Seed_Cells Inhibitor_Treatment Pre-treat with this compound Dilutions Seed_Cells->Inhibitor_Treatment Cell_Stimulation Stimulate with LPS Inhibitor_Treatment->Cell_Stimulation Incubation Incubate for 4-6 hours Cell_Stimulation->Incubation Collect_Supernatant Collect Cell Supernatant Incubation->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Data_Analysis Calculate TNF-α Concentration and Percent Inhibition ELISA->Data_Analysis Determine_IC50 Plot Data and Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the cell-based TNF-α release inhibition assay.

Application Notes and Protocols for Flow Cytometry Analysis of Surface Protein Shedding Using TAPI-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectodomain shedding is a critical post-translational modification process where the extracellular domain of a membrane-bound protein is cleaved and released from the cell surface. This process is mediated by a family of proteases known as sheddases, with A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), being a key enzyme.[1] ADAM17 is implicated in the shedding of a wide array of surface proteins, including cytokines like Tumor Necrosis Factor-α (TNF-α), cytokine receptors such as IL-6R and TNFR1/II, and adhesion molecules like L-selectin (CD62L).[1][2][3] The shedding of these proteins plays a pivotal role in regulating cellular signaling, immune responses, and disease progression, including cancer and inflammatory disorders.[1][2]

TAPI-0 is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including ADAM17. By chelating the zinc ion in the active site of the enzyme, this compound effectively blocks its proteolytic activity.[2] This inhibition prevents the cleavage and subsequent release of surface proteins, leading to their accumulation on the cell membrane. Flow cytometry is a powerful technique to quantitatively assess the levels of these surface proteins on a single-cell basis, making it an ideal method to study the effects of this compound on protein shedding.

These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to analyze the shedding of surface proteins.

Signaling Pathway of ADAM17-Mediated Protein Shedding

ADAM17 is a transmembrane protease that, upon activation by various stimuli such as phorbol esters (e.g., PMA) or lipopolysaccharides (LPS), cleaves the extracellular domain of its substrates.[4] This releases the soluble ectodomain into the extracellular space and leaves the transmembrane and intracellular domains embedded in the cell membrane. This compound acts by directly inhibiting the catalytic activity of ADAM17, thereby preventing this cleavage event.

cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) Shedding Shedding ADAM17->Shedding Mediates No_Shedding Shedding Inhibited Substrate Surface Protein (e.g., TNF-α, CD62L) Substrate->Shedding Stimulus Stimulus (e.g., PMA, LPS) Stimulus->ADAM17 Activates TAPI0 This compound TAPI0->ADAM17 Inhibits Soluble_Ectodomain Soluble Ectodomain Shedding->Soluble_Ectodomain Releases Surface_Retention Surface Protein Retention No_Shedding->Surface_Retention

Caption: Mechanism of this compound inhibition of ADAM17-mediated protein shedding.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound on ADAM17 and the shedding of various substrates as reported in the literature. These values can serve as a starting point for experimental design.

InhibitorTarget EnzymeSubstrateIC50 ValueCell Type/SystemReference
This compound ADAM17/TACEsAPPα (constitutive)8.09 µMHEK293 cells[3]
ADAM17/TACEsAPPα (M3-induced)3.61 µMHEK293 cells[3]
ADAM17/TACETNF-α50-100 µMNot specified[3]
ADAM17/TACEIL-6R5-10 µMNot specified[3]
ADAM17/TACETNFRI5-10 µMNot specified[3]
ADAM17/TACETNFRII25-50 µMNot specified[3]
TAPI-1 ADAM17CD62LEffective at 10 µMCD8+ T cells[2]
TAPI-1 ADAM17/TACETNF-αEffective at 10 µMHEK 293T cells[4]

Experimental Protocols

Protocol 1: General Flow Cytometry Analysis of Surface Protein Expression

This protocol provides a general procedure for staining cell surface proteins for flow cytometry analysis.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • Fluorochrome-conjugated primary antibody specific to the surface protein of interest

  • Isotype control antibody with the same fluorochrome

  • Fixable viability dye (optional)

  • 70% Ethanol (for fixation, optional)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For suspension cells, count and aliquot approximately 1 x 10^6 cells per tube.

    • For adherent cells, detach cells using a gentle non-enzymatic cell dissociation solution or by scraping to avoid cleavage of surface proteins. Avoid using trypsin if the protein of interest is sensitive to it. Wash cells with PBS.

  • Viability Staining (Optional):

    • If using a viability dye, resuspend cells in PBS and stain according to the manufacturer's instructions. This step helps to exclude dead cells from the analysis, as they can non-specifically bind antibodies.

  • Fc Receptor Blocking (Optional but Recommended):

    • To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Without washing, add the fluorochrome-conjugated primary antibody or the corresponding isotype control at the predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.

  • Fixation (Optional):

    • If cells are not to be analyzed immediately, they can be fixed. Resuspend the cell pellet in 100 µL of PBS and add 400 µL of cold 70% ethanol while vortexing gently. Store at 4°C.

  • Data Acquisition:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

Protocol 2: Inhibition of Induced Surface Protein Shedding with this compound

This protocol is designed to assess the ability of this compound to inhibit the shedding of a surface protein that is induced by a stimulus.

Materials:

  • This compound (stock solution in DMSO)

  • Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS), or a specific agonist)

  • Cell culture medium

  • All materials listed in Protocol 1

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a culture plate and allow them to adhere or stabilize overnight.

  • This compound Pre-incubation:

    • Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for a desired period (e.g., 30 minutes, 1 hour, or 2 hours) at 37°C.

  • Induction of Shedding:

    • Prepare the shedding stimulus at the desired final concentration in cell culture medium.

    • Add the stimulus to the wells already containing this compound or vehicle.

    • Incubate for the optimal time to induce shedding (this may range from 30 minutes to several hours and should be determined empirically). For example, TNF-α shedding can be induced with PMA or LPS for 4 hours.[4]

  • Cell Harvesting and Staining:

    • After the incubation period, carefully collect the cells. For adherent cells, use a gentle detachment method.

    • Proceed with the staining procedure as described in Protocol 1 , starting from step 1 (Cell Preparation).

  • Data Analysis:

    • Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of the surface protein in each condition.

    • Calculate the percentage of shedding inhibition using the following formula:

      • % Inhibition = 100 * (MFI(this compound + Stimulus) - MFI(Stimulus)) / (MFI(Vehicle) - MFI(Stimulus))

Experimental Workflow Diagram

The following diagram illustrates the workflow for an experiment designed to test the inhibitory effect of this compound on induced protein shedding.

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Seed Cells Incubate Incubate Overnight Start->Incubate Preincubation Pre-incubate with This compound or Vehicle Incubate->Preincubation Stimulation Add Shedding Stimulus Preincubation->Stimulation Incubate_Treatment Incubate Stimulation->Incubate_Treatment Harvest Harvest Cells Incubate_Treatment->Harvest Stain Stain for Surface Protein Harvest->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Data (MFI, % Inhibition) Acquire->Analyze

Caption: Workflow for this compound inhibition of induced protein shedding experiment.

Troubleshooting and Considerations

  • This compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions of this compound for each experiment.

  • Cell Viability: High concentrations of this compound or prolonged incubation times may affect cell viability. It is crucial to perform a viability assay (e.g., using a fixable viability dye in the flow cytometry panel or a separate cytotoxicity assay) to ensure that the observed effects are due to shedding inhibition and not cell death.

  • Antibody Titration: The optimal concentration of the staining antibody should be determined empirically for each cell type and experimental condition to ensure saturating and specific staining.

  • Controls are Critical:

    • Unstained Cells: To set the baseline fluorescence and voltage settings on the flow cytometer.

    • Isotype Control: To control for non-specific binding of the antibody.

    • Vehicle Control (DMSO): To account for any effects of the solvent on shedding.

    • Stimulus-only Control: To determine the baseline level of induced shedding.

    • No-Stimulus Control: To measure the constitutive level of the surface protein.

  • Kinetics of Shedding: The optimal time for inducing shedding and for this compound pre-incubation may vary depending on the cell type and the specific surface protein being studied. Time-course experiments are recommended to determine the ideal experimental window. For instance, shedding of CD62L can be detected as early as 1 hour after T-cell activation.

By following these detailed protocols and considering the key experimental variables, researchers can effectively utilize this compound and flow cytometry to investigate the role of ADAM17-mediated protein shedding in their biological systems of interest.

References

Application Notes and Protocols: High-Throughput Screening with TAPI-0 for Novel Substrate Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPI-0 is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including matrix metalloproteinases (MMPs) and members of the ADAM (A Disintegrin and Metalloproteinase) family. A key target of this compound is Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. ADAM17 is a critical sheddase responsible for the ectodomain shedding of a wide array of cell surface proteins, thereby regulating numerous physiological and pathological processes such as inflammation, cell signaling, and development. The identification of novel substrates for ADAM17 and other this compound sensitive metalloproteinases is crucial for understanding their biological functions and for the development of novel therapeutic strategies.

These application notes provide a framework for utilizing this compound in a high-throughput screening (HTS) campaign to identify novel substrates of cell surface metalloproteinases. The described protocol is based on a quantitative proteomic approach that compares the secretome of cells in the presence and absence of this compound. A reduction in the abundance of a secreted protein in the presence of this compound is indicative of it being a potential substrate for a this compound sensitive metalloproteinase.

Principle of the Assay

The core principle of this high-throughput substrate identification assay is differential proteomics. Cells expressing the metalloproteinase of interest are cultured in a multi-well format. One set of wells is treated with this compound to inhibit metalloproteinase activity, while a control set is treated with a vehicle. After a defined incubation period, the conditioned media (secretome) from both sets of wells are collected. The proteins in the secretome are then labeled with isobaric tags and analyzed by quantitative mass spectrometry. Proteins that show a statistically significant decrease in abundance in the this compound treated samples compared to the control samples are considered candidate substrates.

Data Presentation

This compound Inhibitory Profile
EnzymeIC₅₀ (nM)Reference
TACE (ADAM17)100[1](--INVALID-LINK--)
MMP-1Data not readily available
MMP-9Data not readily available
Peptide Deformylase (PDF)18[1](--INVALID-LINK--)

Note: Specific IC₅₀ values for this compound against a broad range of individual MMPs are not consistently reported in publicly available literature. It is recommended to determine these values empirically for the specific enzymes of interest.

Hypothetical High-Throughput Screening Results for Novel Substrate Identification

The following table represents example data from a high-throughput screen designed to identify novel substrates of ADAM17 using this compound. The data is presented as the fold change in protein abundance in the secretome of this compound treated cells compared to vehicle-treated cells.

Protein IDGene NameDescriptionFold Change (this compound/Vehicle)p-valueStatus
P05231TNFTumor necrosis factor0.15< 0.001Known Substrate
P12345NS-1Novel Surface Protein 10.25< 0.005Potential Novel Substrate
Q67890NS-2Novel Surface Protein 20.30< 0.005Potential Novel Substrate
P60709ACTBBeta-actin0.98> 0.05Not a Substrate
P02768ALBAlbumin1.02> 0.05Not a Substrate
P41222DSG2Desmoglein-20.45< 0.01Known Substrate
Q9UBU3CLUClusterin0.50< 0.01Known Substrate[2]

Experimental Protocols

High-Throughput Screening Protocol for Novel Substrate Identification

This protocol outlines a method for a high-throughput screen to identify novel substrates of this compound sensitive metalloproteinases using quantitative proteomics.

1. Cell Culture and Plating: a. Select a cell line known to express the metalloproteinase of interest (e.g., HeLa cells for ADAM17). b. Culture the cells to ~80% confluency in T-75 flasks. c. Trypsinize and resuspend the cells in a serum-free medium. d. Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

2. This compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a working solution of this compound in a serum-free medium at a final concentration of 10 µM. c. Prepare a vehicle control solution with the same concentration of DMSO in a serum-free medium. d. Aspirate the culture medium from the 96-well plates and wash the cells once with PBS. e. Add 100 µL of the this compound working solution to the "treatment" wells and 100 µL of the vehicle control solution to the "control" wells. f. Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

3. Secretome Collection and Preparation: a. After incubation, carefully collect the conditioned medium from each well without disturbing the cell layer. b. Pool the conditioned medium from replicate wells for each condition (this compound treated and vehicle control). c. Centrifuge the pooled media at 2000 x g for 10 minutes to remove any detached cells or debris. d. Transfer the supernatant to a new tube.

4. Protein Quantification and Digestion: a. Determine the protein concentration of each secretome sample using a BCA assay. b. Take an equal amount of protein (e.g., 50 µg) from each sample. c. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.

5. Isobaric Labeling and Mass Spectrometry: a. Label the digested peptides from the this compound treated and vehicle control samples with different isobaric tags (e.g., TMT or iTRAQ reagents) according to the manufacturer's protocol. b. Combine the labeled peptide samples. c. Analyze the combined sample by LC-MS/MS on a high-resolution mass spectrometer.

6. Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant). b. Identify and quantify the proteins in each sample. c. Calculate the ratio of protein abundance between the this compound treated and vehicle control samples. d. Perform statistical analysis to identify proteins with a significant decrease in abundance in the this compound treated samples.

7. Hit Validation: a. Validate candidate substrates using orthogonal methods such as Western blotting or ELISA on the conditioned media. b. Confirm direct cleavage by the purified metalloproteinase of interest in an in vitro cleavage assay. c. Utilize siRNA-mediated knockdown of the metalloproteinase to confirm the reduction in the shedding of the candidate substrate.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADAM17 ADAM17 (TACE) Pro_TNF pro-TNF-α ADAM17->Pro_TNF Cleavage EGFR_Ligand pro-EGFR Ligand ADAM17->EGFR_Ligand Cleavage Notch_Receptor Notch Receptor ADAM17->Notch_Receptor S2 Cleavage sTNF Soluble TNF-α Pro_TNF->sTNF sEGFR_Ligand Soluble EGFR Ligand EGFR_Ligand->sEGFR_Ligand NICD_inactive NICD (inactive) Notch_Receptor->NICD_inactive S3 Cleavage (γ-secretase) TNF_Receptor TNF Receptor sTNF->TNF_Receptor EGFR EGFR sEGFR_Ligand->EGFR NICD_active NICD (active) NICD_inactive->NICD_active Translocation to Nucleus Inflammation Inflammation TNF_Receptor->Inflammation Proliferation Cell Proliferation EGFR->Proliferation Gene_Expression Target Gene Expression NICD_active->Gene_Expression TAPI_0 This compound TAPI_0->ADAM17 Inhibition

Caption: this compound inhibits ADAM17-mediated shedding of various substrates.

HTS_Workflow start Start: Cell Seeding in 96-well Plates treatment Treatment with this compound or Vehicle Control start->treatment incubation 24h Incubation treatment->incubation collection Collect Conditioned Media (Secretome) incubation->collection digestion Protein Digestion (Trypsin) collection->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling ms_analysis LC-MS/MS Analysis labeling->ms_analysis data_analysis Quantitative Proteomic Data Analysis ms_analysis->data_analysis hit_identification Identify Proteins with Reduced Abundance data_analysis->hit_identification validation Hit Validation (Western Blot, ELISA, siRNA) hit_identification->validation Candidate Substrates end End: Novel Substrate Confirmed validation->end

Caption: High-throughput screening workflow for novel substrate identification.

Logical_Relationship cluster_assay Assay Principle cluster_condition Experimental Conditions cluster_outcome Observed Outcome metalloproteinase Active Metalloproteinase substrate Membrane-Bound Substrate metalloproteinase->substrate Cleaves control Vehicle Control tapi0 This compound Treatment metalloproteinase->tapi0 Inhibited by shed_product Shed Ectodomain (in Secretome) substrate->shed_product high_shedding High Abundance of Shed Product control->high_shedding low_shedding Low Abundance of Shed Product tapi0->low_shedding

Caption: Logical relationship of this compound action in the screening assay.

References

Troubleshooting & Optimization

Troubleshooting TAPI-0 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAPI-0, focusing on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteases (MMPs) and TNF-α converting enzyme (TACE), also known as ADAM17.[1][2][3] Its primary mechanism involves blocking the proteolytic activity of these enzymes, which are crucial for the shedding of various cell surface proteins, including the precursor to Tumor Necrosis Factor-alpha (TNF-α).[4][5][6] By inhibiting TACE, this compound prevents the release of soluble TNF-α, a key mediator of inflammation.[4][5]

Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous cell culture medium. Is my this compound degraded?

Precipitation of this compound upon addition to aqueous solutions is a common issue and does not necessarily indicate degradation of the compound.[1][7] this compound is a hydrophobic molecule with very low solubility in aqueous buffers.[7][8] The precipitate is most likely the compound coming out of solution due to the change in solvent polarity from an organic stock (like DMSO) to the aqueous medium.

Q3: What is the recommended solvent for preparing a this compound stock solution?

The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO).[2][7] this compound is also soluble in methanol and acetic acid.[2][7][9]

Q4: How should I store my this compound solid and stock solutions?

Solid this compound should be stored at -20°C.[7] this compound stock solutions in DMSO can also be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially affect the compound's stability and solubility.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

While the tolerance can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell culture applications. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.

Troubleshooting Guide: this compound Insolubility

This guide addresses common issues encountered when preparing working solutions of this compound in aqueous buffers and cell culture media.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to aqueous medium. This compound has very low aqueous solubility. The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to crash out of solution.[1][8]1. Serial Dilution: Instead of adding the concentrated DMSO stock directly, perform a serial dilution of the stock in your aqueous medium.[1] 2. Pre-warming: Warm both your this compound stock solution and the aqueous medium to 37°C before mixing.[1] 3. Slow Addition & Mixing: Add the this compound stock dropwise to the aqueous medium while gently vortexing or swirling to facilitate mixing.
The this compound powder is difficult to see or handle in the vial. This compound is often supplied as a lyophilized powder which can be very fine and may coat the sides of the vial.Centrifuge the vial briefly before opening to collect all the powder at the bottom.
My working solution appears cloudy or contains visible particles. The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Sonication: Use a bath sonicator to help dissolve the suspended particles.[1] 2. Reduce Final Concentration: If sonication is ineffective, the desired concentration may be too high for the chosen aqueous buffer. Consider lowering the final concentration of this compound. 3. Use of Co-solvents: For in vivo formulations, co-solvents like PEG300 and Tween 80 can be used in combination with DMSO to improve solubility.[1]
Inconsistent experimental results. Inconsistent dissolution of this compound can lead to variability in the actual concentration of the inhibitor in your experiments. Precipitation after initial dissolution can also be a factor.Ensure complete dissolution of the this compound stock before each use. Visually inspect for any precipitate before making dilutions. Prepare fresh working solutions for each experiment.

Data Presentation

This compound Solubility Profile
Solvent Solubility Concentration (mg/mL) Concentration (mM) Notes
DMSO Soluble~5[2][7]~10.95Recommended for stock solutions.
Methanol Soluble~1[7]~2.19
50% Acetic Acid Soluble1[2]2.19
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly SolubleNot Quantitatively DeterminedNot Quantitatively DeterminedProne to precipitation. Working concentrations are typically in the low micromolar to nanomolar range.

Molecular Weight of this compound: 456.53 g/mol [1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Bring the vial of this compound solid to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes and store at -20°C.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Medium

Objective: To prepare a diluted working solution of this compound in an aqueous buffer or cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution (in DMSO)

  • Aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile tips

Procedure:

  • Thaw the this compound DMSO stock solution and the aqueous medium, and pre-warm both to 37°C.[1]

  • Vortex the stock solution to ensure it is fully dissolved.

  • Method A: Direct Dilution (for very low final concentrations)

    • Add the required volume of the aqueous medium to a sterile tube.

    • While gently vortexing, add the small volume of the this compound stock solution dropwise to the medium.

  • Method B: Serial Dilution (recommended to prevent precipitation)

    • Create a series of intermediate dilutions of the this compound stock solution in the aqueous medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first dilute 1:10 in the medium to get a 1 mM solution, then 1:10 again to get 100 µM, and finally 1:100 to reach 1 µM.

  • Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, brief sonication may help to redissolve it.[1]

Mandatory Visualizations

TACE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space proTNF pro-TNF-α (Membrane-bound) TACE TACE (ADAM17) proTNF->TACE Substrate sTNF Soluble TNF-α TNFR TNF Receptor sTNF->TNFR Binding TACE->sTNF Cleavage Signaling Downstream Signaling (e.g., NF-κB, MAPK) TNFR->Signaling Activation Inflammation Inflammatory Response Signaling->Inflammation TAPI0 This compound TAPI0->TACE Inhibition

Caption: TACE signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_troubleshooting Troubleshooting Solid This compound Solid Stock 10 mM Stock Solution in DMSO Solid->Stock DMSO DMSO DMSO->Stock Prewarm Pre-warm Stock and Aqueous Medium to 37°C Stock->Prewarm SerialDilute Perform Serial Dilution in Aqueous Medium Prewarm->SerialDilute WorkingSol Final Working Solution SerialDilute->WorkingSol Precipitate Precipitate Forms? WorkingSol->Precipitate Sonicate Sonicate Solution Precipitate->Sonicate Yes Use Use in Experiment Precipitate->Use No Sonicate->Use

Caption: Workflow for preparing this compound working solutions.

Logical_Relationship Start Start: this compound Experiment PrepStock Prepare DMSO Stock Solution Start->PrepStock PrepWorking Prepare Aqueous Working Solution PrepStock->PrepWorking CheckPrecipitate Check for Precipitation PrepWorking->CheckPrecipitate IsSoluble Solution is Clear CheckPrecipitate->IsSoluble No IsInsoluble Precipitate Observed CheckPrecipitate->IsInsoluble Yes Proceed Proceed with Experiment IsSoluble->Proceed Troubleshoot Apply Troubleshooting Steps (e.g., Sonication, Warming) IsInsoluble->Troubleshoot Recheck Re-check for Precipitation Troubleshoot->Recheck Recheck->IsSoluble Resolved Reassess Re-assess Concentration/ Protocol Recheck->Reassess Not Resolved

Caption: Decision-making flowchart for this compound solution preparation.

References

Technical Support Center: Optimizing TAPI-0 Concentration for Effective MMP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAPI-0, a potent broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a hydroxamate-based inhibitor. Its primary mechanism of action involves the chelation of the zinc ion (Zn2+) located in the active site of MMPs and TACE. This interaction is crucial for the catalytic activity of these enzymes, and by binding to the zinc ion, this compound effectively blocks their ability to cleave their respective substrates.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: At what concentration should I use this compound in my cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the specific cell type, the expression levels of the target MMPs, and the desired level of inhibition. A good starting point for most cell-based assays is to perform a dose-response experiment ranging from 1 µM to 50 µM. It is crucial to determine the lowest effective concentration that achieves the desired MMP inhibition without causing significant cytotoxicity.

Q4: Can this compound be used to inhibit MMPs in in vitro enzymatic assays?

A4: Yes, this compound is effective in in vitro enzymatic assays. For these assays, the required concentration of this compound will be significantly lower than in cell-based assays and will depend on the concentration of the recombinant MMP and its substrate. A typical starting range for in vitro assays is in the nanomolar (nM) range. An IC50 determination experiment is recommended to ascertain the precise inhibitory concentration for your specific experimental setup.

Troubleshooting Guide

This guide addresses common problems that may arise during experiments involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Inhibitor Activity 1. Degradation of this compound: Repeated freeze-thaw cycles or improper storage of stock solutions. 2. Instability in Media: Prolonged incubation in cell culture media at 37°C may lead to degradation.1. Prepare fresh stock solutions from solid this compound. Aliquot stock solutions for single use. 2. For long-term experiments (> 24 hours), consider replenishing the media with fresh this compound at regular intervals (e.g., every 24 hours). Perform a time-course experiment to assess this compound stability in your specific media.
Inhibitor Precipitation in Aqueous Solution 1. Poor Solubility: Exceeding the solubility limit of this compound in aqueous buffers or cell culture media. 2. Interaction with Media Components: Components in complex media may reduce the solubility of this compound.1. Ensure the final DMSO concentration in your assay is kept low (typically <0.5%) to maintain solubility. Prepare working dilutions from a high-concentration DMSO stock just before use. 2. If precipitation is observed, try pre-diluting the this compound stock in a smaller volume of serum-free media before adding it to the final culture volume.
High Background or Inconsistent Results in In Vitro Assays 1. Autohydrolysis of Substrate: The fluorescent substrate may be unstable and hydrolyze spontaneously. 2. Contaminating Proteases: The recombinant MMP preparation may contain other active proteases.1. Run a "substrate only" control (no enzyme or inhibitor) to measure the rate of spontaneous substrate breakdown. Subtract this background from all measurements. 2. Ensure the purity of the recombinant MMP. Include a "no enzyme" control to check for other proteolytic activity.
Unexpected Cellular Toxicity 1. Off-Target Effects: At high concentrations, this compound may inhibit other metalloproteinases or cellular processes, leading to toxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line (e.g., using an MTT or LDH assay). Use the lowest effective concentration for your experiments. 2. Ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control in all experiments.

Quantitative Data Summary

While this compound is known as a broad-spectrum MMP inhibitor, its potency can vary between different MMPs. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this potency.

Table 1: Reported IC50 Values of this compound for TACE/ADAM17

EnzymeIC50 (nM)
TACE (ADAM17)100[1]

Key Experimental Protocols

Protocol 1: In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

This protocol outlines a general procedure for determining the IC50 of this compound against a specific MMP in an in vitro enzymatic assay.

Materials:

  • Recombinant active MMP enzyme

  • Fluorogenic MMP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations to be tested.

  • Enzyme Preparation: Dilute the recombinant MMP to the desired working concentration in ice-cold Assay Buffer.

  • Assay Setup: To the wells of the 96-well plate, add:

    • Blank (no enzyme): Assay Buffer and substrate.

    • Control (no inhibitor): Assay Buffer, MMP enzyme, and substrate.

    • Inhibitor wells: this compound dilution, MMP enzyme, and substrate.

  • Pre-incubation: Add the this compound dilutions and the MMP enzyme to the wells. Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic MMP substrate to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each concentration.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based MMP Activity Assay (Gelatin Zymography)

This protocol allows for the detection of gelatinase (MMP-2 and MMP-9) activity in cell culture supernatants after treatment with this compound.

Materials:

  • Cell culture supernatant

  • SDS-PAGE gels copolymerized with gelatin (1 mg/mL)

  • Zymogram sample buffer (non-reducing)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 0.02% Brij-35, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.

  • Sample Collection: Collect the cell culture supernatant.

  • Sample Preparation: Mix the supernatant with non-reducing zymogram sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis at 4°C.

  • Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of MMP activity will appear as clear bands on a blue background, where the gelatin has been degraded. The intensity of the bands can be quantified using densitometry.

Visualizations

Signaling Pathways and Experimental Workflows

MMP_Signaling_Pathway Simplified MMP-Mediated Signaling Pathway GF Growth Factors (e.g., EGF, FGF) Receptor Cell Surface Receptors GF->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors NFkB->Transcription_Factors MMP_Gene MMP Gene Expression Transcription_Factors->MMP_Gene Pro_MMP Pro-MMPs (Inactive) MMP_Gene->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration TAPI_0 This compound TAPI_0->Active_MMP Inhibition

Caption: Simplified signaling cascade leading to MMP gene expression and the inhibitory action of this compound.

IC50_Determination_Workflow Workflow for IC50 Determination of this compound Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - Active MMP enzyme - Fluorogenic substrate Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Blanks - Controls - this compound concentrations Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate this compound and MMP (30 min, 37°C) Plate_Setup->Pre_incubation Add_Substrate Initiate reaction with substrate Pre_incubation->Add_Substrate Kinetic_Read Kinetic fluorescence reading Add_Substrate->Kinetic_Read Data_Analysis Data Analysis: - Calculate reaction velocities - Determine % inhibition Kinetic_Read->Data_Analysis IC50_Curve Plot dose-response curve and calculate IC50 Data_Analysis->IC50_Curve End End IC50_Curve->End

Caption: Experimental workflow for determining the IC50 value of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Problem Problem Observed: - No inhibition - High variability - Cell toxicity Check_Concentration Verify this compound Concentration and Dilutions Problem->Check_Concentration Check_Stability Assess this compound Stability: - Fresh stock? - Freeze-thaw cycles? Problem->Check_Stability Check_Solubility Check for Precipitation in Media/Buffer Problem->Check_Solubility Check_Controls Review Controls: - Vehicle control - Positive/Negative controls Problem->Check_Controls Optimize_Concentration Optimize this compound Concentration (Dose-response) Check_Concentration->Optimize_Concentration Optimize_Protocol Refine Experimental Protocol: - Incubation times - Reagent concentrations Check_Stability->Optimize_Protocol Check_Solubility->Optimize_Protocol Check_Controls->Optimize_Protocol Solution Problem Resolved Optimize_Concentration->Solution Optimize_Protocol->Solution

Caption: A logical approach to troubleshooting common issues in this compound experiments.

References

TAPI-0 Technical Support Center: Minimizing Off-Target Effects in Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the TAPI-0 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a broad-spectrum inhibitor of A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs), while minimizing potential off-target effects. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, hydroxamate-based inhibitor of metalloproteinases. Its primary target is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), with a reported half-maximal inhibitory concentration (IC50) of 100 nM.[1] It also exhibits inhibitory activity against other MMPs, including collagenases and gelatinases, making it a broad-spectrum inhibitor.

Q2: What are the known off-target effects of this compound?

Due to its broad-spectrum nature, this compound can inhibit multiple MMPs and ADAMs beyond ADAM17. This lack of specificity is a primary source of off-target effects. The extent of inhibition of other metalloproteinases depends on the concentration of this compound used. It is crucial to use the lowest effective concentration to minimize these effects.

Q3: How can I minimize off-target effects in my cell-based assays?

Minimizing off-target effects is critical for attributing an observed phenotype to the inhibition of a specific target. Key strategies include:

  • Dose-Response Experiments: Always perform a dose-response curve to determine the minimal concentration of this compound that elicits the desired effect.

  • Use of More Selective Inhibitors: When possible, compare the effects of this compound with more selective inhibitors for your target of interest as a control.

  • Genetic Knockdown/Knockout: The most definitive way to confirm that the observed effect is due to the inhibition of a specific enzyme is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using an inactive analog of this compound if available.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
No observable effect of this compound Inhibitor Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Low Target Expression: The target enzyme (e.g., ADAM17) may not be sufficiently expressed or active in your experimental system.Confirm the expression of your target protein using techniques like Western blotting or qPCR.
Incorrect Concentration: The concentration of this compound used may be too low to inhibit the target effectively.Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and experimental conditions.
Inconsistent or unexpected results Off-Target Effects: At higher concentrations, this compound can inhibit multiple metalloproteinases, leading to confounding effects.Lower the concentration of this compound. Use the strategies outlined in the FAQs to validate that the observed phenotype is due to the inhibition of your primary target.
Cell Viability Issues: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to your cells.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the working concentration of this compound is not causing significant cell death. Keep the final DMSO concentration in your culture medium low (typically ≤ 0.1%).
Difficulty dissolving this compound Poor Solubility: this compound may precipitate when diluted in aqueous solutions.Prepare a high-concentration stock solution in DMSO. For working solutions, dilute the stock in pre-warmed (37°C) culture medium and mix thoroughly. If precipitation occurs, gentle warming and vortexing may help.

Data Presentation: Selectivity Profile of Metalloproteinase Inhibitors

Understanding the selectivity of an inhibitor is crucial for interpreting experimental results. The following table summarizes the IC50 values of this compound and another common metalloproteinase inhibitor, GI254023X, against a panel of ADAMs and MMPs. This data highlights the broad-spectrum nature of this compound.

InhibitorADAM10 (nM)ADAM17 (TACE) (nM)MMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)
This compound -100[1]------
GI254023X 5.3[2]541[2]108[2]-----

Experimental Protocols

Protocol 1: Inhibition of ADAM17-Mediated Shedding of a Substrate in Cell Culture

This protocol provides a general framework for assessing the inhibitory effect of this compound on the shedding of an ADAM17 substrate, such as TNF-α or a reporter protein.

Materials:

  • Cells expressing ADAM17 and the substrate of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Stimulant for shedding (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Phosphate-Buffered Saline (PBS)

  • Assay kit for detecting the shed substrate (e.g., ELISA for TNF-α)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and response to treatment. Allow cells to adhere and grow overnight.

  • Starvation (Optional): Depending on the cell type and substrate, you may need to serum-starve the cells for a few hours prior to treatment to reduce basal shedding.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free or complete medium. A typical starting concentration range to test is 10 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Stimulation:

    • Prepare the shedding stimulant (e.g., PMA at a final concentration of 10-100 ng/mL) in the appropriate medium.

    • Add the stimulant to the wells containing the inhibitor or vehicle.

    • Incubate for the desired time to induce shedding (e.g., 30 minutes to 4 hours).

  • Sample Collection:

    • Carefully collect the cell culture supernatant, which contains the shed substrate.

    • Centrifuge the supernatant to pellet any detached cells or debris.

  • Detection of Shed Substrate:

    • Analyze the supernatant for the presence of the shed substrate using an appropriate method (e.g., ELISA or Western blot).

  • Data Analysis:

    • Quantify the amount of shed substrate for each condition.

    • Plot the concentration of this compound against the amount of shed substrate to determine the IC50 value.

Visualizations

Signaling Pathway of ADAM17 Inhibition by this compound```dot

ADAM17_Inhibition TAPI0 This compound ADAM17 ADAM17 TAPI0->ADAM17 Inhibits ShedSubstrate Shed Substrate (e.g., soluble TNF-α) Downstream Downstream Signaling ShedSubstrate->Downstream Substrate Substrate ADAM17->Substrate Cleaves Substrate->ShedSubstrate Shedding

Caption: A logical workflow for validating the on-target effects of this compound.

References

Technical Support Center: In Vivo Applications of TAPI-0

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the in vivo use of TAPI-0, a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Careful consideration of experimental design and potential pitfalls is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and ADAM17 (TACE).[1][2][3] Its primary mechanism involves chelating the zinc ion within the catalytic domain of these enzymes, which is essential for their proteolytic activity. By inhibiting TACE, this compound blocks the shedding of various cell surface proteins, most notably the release of soluble Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine.[4][5]

Q2: What are the common in vivo applications of this compound?

Given its role in inhibiting TNF-α processing and other MMP-driven processes, this compound is frequently used in pre-clinical animal models to study and potentially mitigate diseases characterized by inflammation, tissue remodeling, and cancer progression. Common research areas include inflammatory arthritis, cancer, and cardiovascular diseases.[5][6][7]

Q3: How should I reconstitute and store this compound?

This compound is typically reconstituted in dimethyl sulfoxide (DMSO).[1][3] For long-term storage, it is recommended to store the lyophilized powder at -20°C. Once in solution, it should be stored at -20°C and used within a month to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8]

Q4: Is this compound specific to ADAM17?

No, this compound is a broad-spectrum inhibitor, meaning it also inhibits various other MMPs.[1][2][3] This lack of specificity is a critical consideration for in vivo studies, as it can lead to off-target effects.

Troubleshooting Guide

Problem 1: I am observing unexpected toxicity or mortality in my animal models.

  • Question: Could the dosage of this compound be too high?

    • Answer: Yes, this is a primary concern. There is limited publicly available data on the specific LD50 of this compound in various animal models. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model and strain. Early clinical trials with broad-spectrum MMP inhibitors were often halted due to severe side effects.[9]

  • Question: Are there known toxicities associated with this class of inhibitors?

    • Answer: Yes, broad-spectrum MMP inhibitors have been associated with musculoskeletal syndrome (MSS), characterized by arthralgia, myalgia, and tendinitis.[9] While not specifically documented for this compound in readily available literature, it is a potential side effect to monitor. Gastrointestinal and liver toxicities have also been reported with other ADAM17 inhibitors.[10]

  • Question: Could the vehicle (e.g., DMSO) be causing toxicity?

    • Answer: High concentrations of DMSO can be toxic to animals. It is recommended to keep the final DMSO concentration in the administered formulation as low as possible, typically below 10%. A common in vivo formulation involves creating a stock solution in DMSO and then diluting it with other vehicles like polyethylene glycol (PEG), Tween 80, and saline or PBS.[8] Always include a vehicle-only control group in your experiments.

Problem 2: I am not observing the expected therapeutic effect of this compound.

  • Question: Is the dose of this compound sufficient?

    • Answer: Just as a high dose can be toxic, a low dose may be ineffective. The optimal therapeutic dose will depend on the animal model, the disease being studied, and the route of administration. A thorough dose-response study is essential to identify a dose that is both effective and well-tolerated.

  • Question: How is the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound in my model?

    • Answer: The half-life, distribution, and metabolism of this compound can vary between species.[11] There is limited specific pharmacokinetic data for this compound in common animal models like mice and rats in the public domain. It is advisable to conduct pilot PK studies to understand how long the compound remains at effective concentrations in the plasma and target tissues.

  • Question: Is this compound stable in my formulation and under my experimental conditions?

    • Answer: Ensure that this compound is properly dissolved and does not precipitate out of solution upon dilution or administration. Visual inspection of the formulation is important. Some compounds can be metabolized quickly in vivo, leading to a shorter duration of action than anticipated.[9]

Problem 3: I am concerned about off-target effects.

  • Question: What are the likely off-target effects of this compound?

    • Answer: As a broad-spectrum inhibitor, this compound can inhibit multiple MMPs and other metalloproteinases.[1][2][3] This can lead to a wide range of biological effects beyond the inhibition of TACE. For instance, MMPs are involved in various physiological processes, including wound healing and angiogenesis, so their inhibition could have unintended consequences.[11]

  • Question: How can I control for off-target effects?

    • Answer: It is challenging to completely eliminate off-target effects with a broad-spectrum inhibitor. Using the lowest effective dose can help minimize them. Additionally, consider including more specific inhibitors of other MMPs as controls in separate experimental groups to try and dissect the specific contributions of TACE inhibition versus broader MMP inhibition. Where possible, using genetic models with targeted deletion of ADAM17 can provide more definitive evidence for its role.

Data Presentation

Table 1: this compound Inhibitor Profile

TargetIC50Notes
TACE (ADAM17)100 nMPrimary target for inhibiting TNF-α processing.[12]
Matrix Metalloproteinases (MMPs)Broad-spectrumInhibits various MMPs. Specific IC50 values for individual MMPs are not consistently reported.
Peptide Deformylase (PDF)18 nMHas been shown to inhibit bacterial PDF, which is relevant in infectious disease models.[12]

Table 2: Potential In Vivo Pitfalls and Mitigation Strategies for Broad-Spectrum MMP/ADAM Inhibitors

PitfallPotential ConsequenceMitigation Strategy
Lack of Specificity Off-target effects, difficulty in data interpretation.Use the lowest effective dose. Include more specific inhibitors as controls. Consider genetic models (e.g., ADAM17 knockout) for target validation.
Musculoskeletal Syndrome (MSS) Joint and muscle pain, inflammation.[9]Monitor animals for signs of pain or distress (e.g., changes in gait, reluctance to move). Perform histological analysis of joints and muscles.
Poor Pharmacokinetics Low bioavailability, rapid clearance, leading to lack of efficacy.[9]Conduct pilot pharmacokinetic studies to determine the optimal dosing regimen. Consider different routes of administration.
Toxicity Adverse events, animal mortality.Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Include a vehicle-only control group. Monitor animal health closely.
Formulation Issues Poor solubility, precipitation of the compound.Use appropriate solubilizing agents (e.g., DMSO, PEG300, Tween 80).[8] Prepare fresh formulations and visually inspect for precipitation.

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Sterile saline or Phosphate-Buffered Saline (PBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes and needles for administration

  • Procedure:

    • Prepare the Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 40 mg/mL).[8] Ensure it is fully dissolved by vortexing. This stock solution can be stored at -20°C.

    • Prepare the Final Formulation (Example for a 10 mg/kg dose in a 20g mouse with 100 µL injection volume):

      • The desired final concentration is 2 mg/mL.

      • For a total volume of 1 mL, you will need 2 mg of this compound. This corresponds to 50 µL of a 40 mg/mL stock solution.

      • In a sterile tube, add 50 µL of the this compound stock solution.

      • Add 300 µL of PEG300 and mix well until the solution is clear.

      • Add 50 µL of Tween 80 and mix well.

      • Add 600 µL of sterile saline or PBS to reach a final volume of 1 mL.

      • The final vehicle composition will be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[8]

    • Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).

2. General In Vivo Study Protocol (Example: Mouse Model of Inflammation)

  • Animals: Use an appropriate mouse strain for your model (e.g., DBA/1 for collagen-induced arthritis).[2] Animals should be of the same age and sex.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Disease Induction: Induce the disease model according to established protocols (e.g., collagen immunization for arthritis).[1][12]

  • Treatment: Begin this compound administration at a predetermined time point relative to disease induction. Administer the compound daily or as determined by pilot pharmacokinetic studies.

  • Monitoring:

    • Monitor animal weight and general health daily.

    • Assess disease-specific parameters regularly (e.g., paw swelling and clinical score in arthritis models).[12]

  • Endpoint Analysis: At the end of the study, collect blood and tissues for analysis (e.g., cytokine levels in plasma, histology of joints).

Visualizations

ADAM17_Signaling_Pathway TAPI0 This compound ADAM17 ADAM17 (TACE) TAPI0->ADAM17 Inhibits Pro_TNFa pro-TNF-α ADAM17->Pro_TNFa Cleaves EGFR_Ligands EGFR Ligands (e.g., TGF-α) ADAM17->EGFR_Ligands Cleaves Soluble_TNFa Soluble TNF-α Pro_TNFa->Soluble_TNFa TNFR TNF Receptor Soluble_TNFa->TNFR Binds to Inflammation Inflammation (NF-κB activation) TNFR->Inflammation Soluble_EGFR_Ligands Soluble EGFR Ligands EGFR_Ligands->Soluble_EGFR_Ligands EGFR EGFR Soluble_EGFR_Ligands->EGFR Binds to Proliferation Cell Proliferation (ERK pathway) EGFR->Proliferation

Caption: ADAM17 (TACE) signaling pathway and the inhibitory action of this compound.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize Animals B Prepare this compound Formulation A->B C Randomize into Treatment Groups B->C D Induce Disease Model C->D E Administer this compound or Vehicle D->E F Monitor Animals (Weight, Clinical Score) E->F G Collect Samples (Blood, Tissues) F->G H Perform Endpoint Assays (e.g., Histology, Cytokine Analysis) G->H I Data Analysis and Interpretation H->I

Caption: General experimental workflow for an in vivo study using this compound.

Troubleshooting_Flow Start In Vivo Experiment with this compound Problem Problem Encountered? Start->Problem Toxicity Unexpected Toxicity or Mortality Problem->Toxicity Yes NoEffect Lack of Efficacy Problem->NoEffect Yes Success Experiment Successful Problem->Success No Dose_High Is Dose Too High? Toxicity->Dose_High Dose_Low Is Dose Too Low? NoEffect->Dose_Low Reduce_Dose Reduce Dose & Perform MTD Study Dose_High->Reduce_Dose Yes Vehicle_Tox Is Vehicle Toxic? Dose_High->Vehicle_Tox No Check_Vehicle Check Vehicle Controls & Formulation Vehicle_Tox->Check_Vehicle Yes Increase_Dose Increase Dose & Perform Dose-Response Dose_Low->Increase_Dose Yes PK_Issue Pharmacokinetic Issue? Dose_Low->PK_Issue No Check_PK Conduct Pilot PK Study & Check Formulation Stability PK_Issue->Check_PK Yes

Caption: Troubleshooting decision tree for common issues in this compound in vivo experiments.

References

Technical Support Center: Improving the Stability of TAPI-0 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of TAPI-0 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as TNF-α Protease Inhibitor-0, is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes.[1] Its primary target is the TNF-α converting enzyme (TACE), also known as ADAM17, with an IC50 of 100 nM.[1][2] By inhibiting TACE/ADAM17, this compound blocks the shedding of the extracellular domain of various membrane-bound proteins, most notably pro-tumor necrosis factor-alpha (pro-TNF-α), thereby preventing the release of its soluble, active form.[3][4][5] This inhibition of TNF-α processing makes this compound a valuable tool for studying inflammatory and autoimmune diseases, as well as cancer.[3][4][5] this compound also inhibits other MMPs, such as collagenase and gelatinase.[1]

Q2: My this compound solution appears to have precipitated in the cell culture medium. What could be the cause and how can I prevent this?

Precipitation of this compound in cell culture media can be a common issue and can arise from several factors:

  • Improper Dissolution and Dilution: this compound is soluble in DMSO but has limited aqueous solubility.[6][7] Adding a concentrated DMSO stock solution directly to the aqueous culture medium without proper mixing can cause the compound to precipitate.

    • Solution: When preparing your working solution, pre-warm the cell culture medium to 37°C. Add the this compound DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.[8] A stepwise serial dilution can also help prevent precipitation.[9]

  • Temperature Fluctuations: Repeated freeze-thaw cycles of the stock solution or temperature shifts in the culture media can lead to precipitation.[9]

    • Solution: Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][9]

  • High Final DMSO Concentration: While DMSO is necessary to solubilize this compound, high final concentrations in the culture medium can be toxic to cells and may also contribute to precipitation.

    • Solution: Ensure the final DMSO concentration in your cell culture medium is kept low, typically at or below 0.1%, to minimize solvent-induced cytotoxicity and precipitation.[10] Always include a vehicle control with the same final DMSO concentration in your experiments.[11]

Q3: How should I store this compound to ensure its stability?

Proper storage of this compound is critical for maintaining its activity. The following storage conditions are recommended:

FormulationStorage TemperatureDurationSpecial Instructions
Powder -20°C1 yearStore sealed, away from moisture and light.[2]
-80°C2 yearsStore sealed, away from moisture and light.[2]
In DMSO -20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light.[2]
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Store sealed, away from moisture and light.[2]

Q4: How often should I change the cell culture medium containing this compound in my long-term experiments?

To maintain a consistent and effective concentration of this compound throughout your long-term experiment, it is recommended to:

  • Perform a stability study: Determine the degradation rate of this compound in your specific cell culture medium using an analytical method like HPLC (see Experimental Protocols section).

  • Regular media changes: Based on the stability data or as a general precaution, replenish the media with freshly prepared this compound every 24 to 48 hours.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Diminished or inconsistent biological effect of this compound over time. This compound may be degrading in the cell culture medium, leading to a decreased effective concentration.1. Increase the frequency of media changes with fresh this compound (e.g., every 24 hours). 2. Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocol). 3. Adjust the initial concentration to compensate for degradation, based on your stability data.
Visible precipitate in the cell culture wells/flasks after adding this compound. Improper dilution of the DMSO stock solution into the aqueous medium.1. Pre-warm the culture medium to 37°C before adding the this compound stock. 2. Add the this compound stock solution dropwise while gently mixing the medium. 3. Consider a serial dilution of the stock in pre-warmed medium.[9]
High variability in results between replicate experiments. Inconsistent preparation of this compound working solutions or degradation of the stock solution.1. Ensure accurate and consistent pipetting when preparing dilutions. 2. Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.[2] 3. Prepare fresh dilutions for each experiment.[11]
Observed cytotoxicity at the effective concentration of this compound. The final DMSO concentration in the culture medium may be too high.1. Calculate and ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).[10] 2. Include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.[11]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • HPLC-grade DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

  • Sterile, low-adhesion microcentrifuge tubes

  • 0.22 µm syringe filters

Methodology:

  • Prepare a this compound Stock Solution: Accurately weigh this compound powder and dissolve it in HPLC-grade DMSO to a final concentration of 10 mM.

  • Sample Preparation for Stability Study:

    • Prepare a working solution of this compound at your desired final experimental concentration (e.g., 10 µM) in your pre-warmed cell culture medium.

    • Dispense aliquots of this solution into sterile, low-adhesion microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

    • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until HPLC analysis.

  • HPLC Analysis:

    • Thaw the samples and an aliquot of the initial working solution (time point 0).

    • Centrifuge the samples to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the samples by HPLC. The separation of this compound from potential degradation products can be achieved using a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid. Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and the half-life (t½) of this compound in your cell culture medium.

Protocol 2: Assessing this compound Activity using Gelatin Zymography

This protocol allows for the qualitative assessment of the inhibitory effect of this compound on the activity of gelatinases (MMP-2 and MMP-9) secreted by cells in culture.

Materials:

  • Cells of interest

  • This compound

  • Serum-free cell culture medium

  • SDS-polyacrylamide gel (10%) containing 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (40% methanol, 10% acetic acid)

Methodology:

  • Sample Preparation: Culture cells in serum-free medium in the presence of various concentrations of this compound or a vehicle control for 24-48 hours.

  • Collect Conditioned Medium: Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • Gel Electrophoresis:

    • Mix equal amounts of protein from each sample with a non-reducing sample buffer. Do not boil the samples.

    • Load the samples onto the gelatin-containing SDS-polyacrylamide gel and run the electrophoresis at 4°C.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in the renaturing buffer to remove SDS.

    • Incubate the gel in the developing buffer at 37°C overnight.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel until clear bands appear against a blue background.

  • Data Analysis: The clear bands represent areas of gelatin degradation by MMPs. A decrease in the intensity of these bands in the this compound treated samples compared to the control indicates successful inhibition of MMP activity.

Visualizations

TAPI_0_Mechanism_of_Action pro_TNF pro-TNF-α (Membrane-bound) soluble_TNF Soluble TNF-α (Active) pro_TNF->soluble_TNF Cleavage TACE TACE (ADAM17) TACE->pro_TNF Catalyzes Inflammation Inflammation soluble_TNF->Inflammation Promotes TAPI_0 This compound TAPI_0->TACE Inhibits

This compound inhibits TACE, preventing pro-TNF-α cleavage.

Troubleshooting_TAPI0_Precipitation Start This compound Precipitation Observed Check_Dilution Review Dilution Protocol Start->Check_Dilution Check_Storage Check Stock Solution Storage Start->Check_Storage Prewarm_Media Pre-warm media to 37°C? Check_Dilution->Prewarm_Media Aliquoted Stock aliquoted? Check_Storage->Aliquoted Proper_Mixing Add dropwise with mixing? Prewarm_Media->Proper_Mixing Yes Solution1 Implement pre-warming step. Prewarm_Media->Solution1 No Solution2 Improve mixing technique. Proper_Mixing->Solution2 No Resolved Issue Resolved Proper_Mixing->Resolved Yes Solution3 Aliquot stock to avoid freeze-thaw. Aliquoted->Solution3 No Aliquoted->Resolved Yes Solution1->Proper_Mixing Solution2->Resolved Solution3->Resolved

Troubleshooting workflow for this compound precipitation.

Experimental_Workflow_Stability Prep_Stock 1. Prepare this compound Stock (DMSO) Prep_Working 2. Prepare Working Solution (in Cell Culture Medium) Prep_Stock->Prep_Working Incubate 3. Incubate at 37°C, 5% CO2 (Time points: 0, 6, 12, 24, 48, 72h) Prep_Working->Incubate Collect_Samples 4. Collect & Store Aliquots at -80°C Incubate->Collect_Samples HPLC 5. HPLC Analysis Collect_Samples->HPLC Analyze 6. Data Analysis (Calculate % remaining & half-life) HPLC->Analyze

Workflow for this compound stability assessment.

References

TAPI-0 degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and potential degradation of TAPI-0, a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE/ADAM17) and matrix metalloproteases (MMPs).[1][2][3][4][5][6] By understanding the potential degradation pathways of this compound, users can ensure the integrity of their experiments and the reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (TNF-α Processing Inhibitor-0) is a synthetic, broad-spectrum hydroxamate-based inhibitor of metalloproteinases.[5][6] It effectively inhibits TACE (ADAM17), the enzyme responsible for processing and releasing soluble TNF-α, with an IC50 of approximately 100 nM.[4][5][6] this compound also shows inhibitory activity against various matrix metalloproteases (MMPs).[1][2][3] Its mechanism of action involves the hydroxamate group chelating the active site zinc ion of these metalloproteinases, thereby blocking their enzymatic activity.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored at -20°C under desiccating conditions and protected from light.[1][5][7] When stored properly, the solid compound is stable for up to 12 months.[1] this compound is hygroscopic, meaning it can absorb moisture from the air, which can accelerate degradation.[5][7]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO up to 10 mM.[1][8] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][7] When stored at -20°C, it is advisable to use the solution within one month.[4][7]

Q4: Can I dissolve this compound directly in aqueous buffers?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first dissolve it in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted into your aqueous experimental medium. Be aware that direct dilution of a concentrated DMSO stock into an aqueous buffer can sometimes cause precipitation. To avoid this, you can perform a serial dilution in DMSO to a lower concentration before adding it to the aqueous medium.[9] Pre-warming the stock solution and the aqueous medium to 37°C before mixing can also help prevent precipitation.[9]

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which contains amide and hydroxamate functional groups, the most probable degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide and, more readily, the hydroxamate functional groups are susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule and inactivation of its inhibitory properties.

  • Oxidation: The molecule may be susceptible to oxidation, particularly at the hydroxamate group and other electron-rich moieties. Oxidative degradation can be accelerated by exposure to air, light, and certain metal ions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound activity in experiments Degradation of this compound stock solution. - Prepare fresh stock solutions from solid this compound. - Ensure stock solutions are aliquoted and stored properly at -80°C to minimize freeze-thaw cycles. - Avoid storing stock solutions at -20°C for more than one month.[4][7]
Degradation in aqueous experimental media. - Prepare fresh dilutions of this compound in your experimental media immediately before use. - Assess the stability of this compound in your specific buffer system and at your experimental temperature over the time course of your experiment. - Maintain a pH between 4 and 7, as extreme pH can accelerate hydrolysis.[10]
Precipitation of this compound upon dilution into aqueous buffer Low aqueous solubility. - Ensure the final concentration of DMSO in your experimental medium is kept low (typically <0.5%) and is consistent across all experimental conditions, including controls. - Perform a serial dilution of the DMSO stock to an intermediate concentration before the final dilution into the aqueous buffer.[9] - Pre-warm both the this compound stock solution and the aqueous buffer to 37°C before mixing.[9] - If precipitation persists, consider using a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility.
Inconsistent experimental results Variability in this compound concentration due to degradation or handling. - Use a validated analytical method, such as HPLC, to confirm the concentration of your this compound stock solution and to check for the presence of degradation products. - Ensure consistent handling procedures for this compound across all experiments. - Protect this compound solutions from prolonged exposure to light.

Data Presentation: this compound Stability

Table 1: Stability of this compound in Solid Form

Storage ConditionRecommended DurationNotes
-20°C, desiccated, protected from lightUp to 12 monthsOptimal storage condition for long-term stability.[1]
4°C, desiccated, protected from lightShort-term (days to weeks)Not recommended for long-term storage.
Room TemperatureNot recommendedPotential for accelerated degradation.

Table 2: Stability of this compound in DMSO Stock Solution (10 mM)

Storage ConditionRecommended DurationNotes
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[4]
-20°CUp to 1 monthSuitable for short-term storage.[4][7]
4°CLess than 24 hoursProne to degradation.
Room TemperatureNot recommendedSignificant degradation can occur rapidly.

Table 3: Predicted pH-Dependent Stability of this compound in Aqueous Solution

pH RangePredicted StabilityRationale
< 4LowAcid-catalyzed hydrolysis of amide and hydroxamate groups.
4 - 7Moderate to HighGenerally the most stable pH range for many small molecules.
> 8LowBase-catalyzed hydrolysis of amide and hydroxamate groups is likely to be significant.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex briefly until the solid is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Incubator or water bath

Procedure:

  • Dilute the this compound stock solution into the aqueous buffer to the final working concentration.

  • Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area of this compound.

  • Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC.

  • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow rate: 1 mL/min

    • Detection wavelength: 230 nm

    • Gradient: 20% to 80% B over 20 minutes, followed by a 5-minute hold at 80% B.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

TAPI0_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TAPI0 This compound Hydrolysis_Products Inactive Cleavage Products (e.g., Carboxylic Acid and Amine Fragments) TAPI0->Hydrolysis_Products H₂O (Acid/Base Catalyzed) Oxidation_Products Oxidized Species (Inactive) TAPI0->Oxidation_Products O₂ / ROS (Light/Metal Catalyzed)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Dilute Dilute in Aqueous Buffer Prep_Stock->Dilute Time_Zero t=0 Sample Dilute->Time_Zero Incubate Incubate at Experimental Temperature Dilute->Incubate HPLC HPLC Analysis Time_Zero->HPLC Time_Points Collect Samples at Various Time Points Incubate->Time_Points Time_Points->HPLC Data Quantify Peak Areas & Calculate % Remaining HPLC->Data

Caption: Workflow for this compound stability testing.

TACE_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α TACE TACE (ADAM17) proTNF->TACE sTNF Soluble TNF-α TACE->sTNF Cleavage TAPI0 This compound TAPI0->TACE Inhibition TNFR TNF Receptor sTNF->TNFR Binding Inflammation Inflammatory Response TNFR->Inflammation Signaling Cascade

Caption: this compound inhibition of the TACE signaling pathway.

References

Technical Support Center: Refinement of TAPI-0 Delivery Methods for Targeted Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAPI-0, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective and targeted delivery of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guides

This section addresses common challenges that may be encountered during the refinement of this compound delivery methods for targeted inhibition.

Issue 1: Poor Aqueous Solubility of this compound

Symptom Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. This compound has low aqueous solubility.Prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For final experimental concentrations, dilute the DMSO stock solution in the aqueous buffer. Ensure the final DMSO concentration is kept low (e.g., <0.5%) to avoid solvent-induced artifacts in your experiments.
Inconsistent results between experiments. Precipitation of this compound upon dilution into aqueous media.After diluting the this compound stock solution, visually inspect the solution for any signs of precipitation. If precipitation is observed, consider vortexing or brief sonication to aid dissolution. It may be necessary to lower the final concentration of this compound.

Issue 2: Low Efficacy of this compound in Cell-Based Assays

Symptom Possible Cause Recommended Solution
No significant inhibition of target activity observed. Insufficient cellular uptake of this compound.Consider using a targeted delivery system, such as liposomal nanoparticles, to enhance cellular uptake. For example, neutrophil-mimetic liposomal nanoparticles have been shown to effectively deliver a similar TACE/ADAM17 inhibitor (TAPI-1) to inflamed tissues.[2]
This compound instability in culture medium.Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating this compound in the medium and measuring its concentration at different time points using HPLC.
Incorrect dosage.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.

Issue 3: Off-Target Effects

Symptom Possible Cause Recommended Solution
Unexpected cellular phenotypes or toxicity. This compound, as a hydroxamic acid-based inhibitor, can inhibit other metalloproteinases besides its primary target, ADAM17.[3][4]To confirm that the observed effect is due to the inhibition of ADAM17, consider using a more selective inhibitor as a control, if available. Alternatively, use siRNA-mediated knockdown of ADAM17 to validate the phenotype. Include appropriate controls in your experiments, such as vehicle-treated cells and cells treated with a known inactive compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is soluble in DMSO.[1] It is recommended to prepare a stock solution of at least 10 mM in DMSO.

Q2: How should I store this compound and its stock solutions?

A2: this compound powder should be stored at -20°C. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What are the potential off-targets of this compound?

A3: As a broad-spectrum matrix metalloproteinase inhibitor, this compound can inhibit other MMPs and ADAM family members in addition to ADAM17 (TACE).[3] It is important to consider these potential off-target effects when interpreting experimental results.

Q4: What are the advantages of using a liposomal delivery system for this compound?

A4: Liposomal delivery can improve the solubility of hydrophobic drugs like this compound in aqueous environments, protect the drug from degradation, and facilitate targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing potential off-target effects.[5]

Q5: How can I assess the efficacy of my this compound delivery system?

A5: The efficacy can be assessed by measuring the inhibition of ADAM17 activity in the target cells. A common method is to use a fluorogenic substrate-based in vitro MMP activity assay.[6][7] You can also measure the downstream effects of ADAM17 inhibition, such as the reduction in the shedding of TNF-α.[7]

Quantitative Data

Table 1: Efficacy of TAPI-1 Delivered via Neutrophil-Mimetic Liposomal Nanoparticles (Neu-LNPs) in a Rat Model of Myocardial Infarction

Note: This data is for TAPI-1, a close structural and functional analog of this compound, and is provided as a reference for the potential efficacy of a similar delivery system for this compound.

ParameterControl (Saline)Free TAPI-1TAPI-1-loaded LNPsTAPI-1-loaded Neu-LNPs
Left Ventricular Ejection Fraction (%) 45.2 ± 3.150.1 ± 2.853.6 ± 3.562.5 ± 4.2
Infarct Size (%) 38.7 ± 4.532.4 ± 3.928.9 ± 3.121.3 ± 2.7
Cardiac Fibrosis (%) 25.1 ± 3.820.5 ± 3.217.8 ± 2.912.4 ± 2.1
p < 0.05 compared to all other groups. Data adapted from a study on TAPI-1 delivery.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomal Nanoparticles (Adapted from a protocol for TAPI-1) [2]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

Method:

  • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a molar ratio of 55:40:5.

  • Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 by weight).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour.

  • To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Remove unencapsulated this compound by dialysis against PBS.

  • Store the this compound loaded liposomes at 4°C.

Protocol 2: In Vitro MMP Activity Assay using a Fluorogenic Substrate [6][7]

Materials:

  • Recombinant active MMP/ADAM17 enzyme

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Method:

  • Prepare a working solution of the recombinant active MMP/ADAM17 in assay buffer.

  • Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration is the same in all wells.

  • In a 96-well black microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the active MMP/ADAM17 enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the specific fluorophore.

  • The rate of substrate cleavage is proportional to the increase in fluorescence over time. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Pro-TNF-alpha Pro-TNF-alpha Soluble TNF-alpha Soluble TNF-alpha Pro-TNF-alpha->Soluble TNF-alpha ADAM17 ADAM17 ADAM17->Pro-TNF-alpha Cleaves TNFR TNF Receptor ADAM17->TNFR Cleaves Soluble TNFR Soluble TNF Receptor TNFR->Soluble TNFR Inflammatory Response Inflammatory Response Soluble TNF-alpha->Inflammatory Response p38_MAPK p38 MAPK p38_MAPK->ADAM17 Activates Hypoxia Hypoxia Hypoxia->p38_MAPK Activates TAPI0 This compound TAPI0->ADAM17 Inhibits

Caption: this compound inhibits the ADAM17 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis TAPI0_stock Prepare this compound Stock (DMSO) TAPI0_lipo Encapsulate this compound in Liposomes TAPI0_stock->TAPI0_lipo Liposome_prep Prepare Liposomal Nanoparticles Liposome_prep->TAPI0_lipo Treatment Treat Cells with This compound Formulations TAPI0_lipo->Treatment Cell_culture Target Cell Culture Cell_culture->Treatment Activity_assay MMP/ADAM17 Activity Assay Treatment->Activity_assay Downstream_analysis Downstream Effect Analysis (e.g., TNF-α ELISA) Treatment->Downstream_analysis Efficacy_determination Determine Efficacy (IC50) Activity_assay->Efficacy_determination Downstream_analysis->Efficacy_determination

Caption: Experimental workflow for this compound delivery and analysis.

Troubleshooting_Logic Start Experiment Start Problem Poor this compound Efficacy? Start->Problem Check_solubility Check this compound Solubility and Stability Problem->Check_solubility Yes Success Successful Inhibition Problem->Success No Optimize_delivery Optimize Delivery Method (e.g., Liposomes) Check_solubility->Optimize_delivery Dose_response Perform Dose-Response Experiment Optimize_delivery->Dose_response Check_off_target Consider Off-Target Effects Dose_response->Check_off_target Check_off_target->Success

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming Resistance to TAPI-0 in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing TAPI-0, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 17 (ADAM17/TACE), in experimental models. Our goal is to help you anticipate and overcome challenges, particularly the development of resistance, to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a hydroxamate-based inhibitor that chelates the zinc ion essential for the catalytic activity of MMPs and ADAM17.[1][2] By inhibiting these enzymes, this compound primarily blocks the processing of tumor necrosis factor-alpha (TNF-α), preventing its release and subsequent inflammatory signaling.[3][4] It also inhibits the shedding of various other cell surface molecules, including ligands for the epidermal growth factor receptor (EGFR).

Q2: In which experimental models is this compound typically used?

A2: this compound is widely used in in vitro and in vivo models to study processes regulated by MMPs and ADAM17, including inflammation, cancer progression, and metastasis. It is often employed in cancer cell lines to investigate the role of shedding of growth factor receptor ligands in tumor growth and drug resistance.

Q3: What are the known mechanisms of resistance to this compound and other metalloproteinase inhibitors?

A3: Resistance to this compound and similar inhibitors can emerge through several mechanisms:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that are independent of ADAM17/MMP inhibition. This can include the activation of receptors like HER3, IGF-1R, and VEGFR, which can still promote cell survival and proliferation.[5][6]

  • Upregulation of Target Enzymes: Increased expression of ADAM17 or other MMPs can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.

  • Activation of Parallel Pathways: Cells may activate other proteases or signaling pathways that can compensate for the functions inhibited by this compound.

  • Tumor Microenvironment Interactions: Stromal cells within the tumor microenvironment can secrete growth factors and cytokines that promote cancer cell survival, even in the presence of this compound.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[7][8] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C and undergo a limited number of freeze-thaw cycles.

Troubleshooting Guides

Inconsistent or No Inhibitory Effect of this compound in Cell-Based Assays
Potential Cause Recommended Solution
Degradation of this compound This compound is a hydroxamate-based inhibitor and may be susceptible to hydrolysis. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inappropriate Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. High cell density can sometimes overcome the inhibitory effect.
Cell Line Insensitivity The target cell line may not be dependent on the pathways inhibited by this compound for survival or proliferation. Confirm the expression and activity of ADAM17 and relevant MMPs in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
Binding to Serum Proteins Components in fetal bovine serum (FBS) can bind to and sequester this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line, or using serum-free media.
Incorrect Assay Endpoint The chosen assay endpoint (e.g., cell viability, apoptosis) may not be the most sensitive measure of this compound's effect. Consider assays that directly measure the activity of ADAM17 or MMPs (e.g., cleavage of a fluorogenic substrate) or the shedding of a specific substrate (e.g., TNF-α ELISA).
Metabolic Inactivation Cells can metabolize hydroxamate-based inhibitors.[1][9] This can lead to a decrease in the effective concentration of this compound over time. Consider shorter incubation times or repeated dosing.
Development of Resistance to this compound in Long-Term Experiments
Potential Cause Recommended Solution
Activation of Bypass Pathways Analyze treated cells for the activation of alternative survival pathways such as EGFR, HER2/3, IGF-1R, or VEGFR signaling. This can be done using techniques like Western blotting for phosphorylated forms of these receptors and their downstream effectors (e.g., Akt, ERK). Consider combination therapies with inhibitors of these bypass pathways.[5][6]
Upregulation of ADAM17/MMPs Measure the expression levels of ADAM17 and relevant MMPs (mRNA and protein) in resistant cells compared to sensitive parental cells. If upregulation is observed, it may explain the acquired resistance.
Clonal Selection A pre-existing subpopulation of resistant cells may be selected for during long-term treatment. To investigate this, perform single-cell cloning of the parental cell line and test the sensitivity of individual clones to this compound.

Experimental Protocols

General Protocol for a Cell-Based this compound Inhibition Assay (e.g., Cell Viability)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

General Protocol for an In Vivo Xenograft Model
  • Animal Acclimatization: Acclimatize the animals (e.g., immunodeficient mice) for at least one week before the experiment.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization and Treatment: Once the tumors reach a predetermined size, randomize the animals into treatment and control groups.

  • This compound Administration: Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle like saline with a small percentage of a solubilizing agent). Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the animals throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blotting to assess target inhibition).

Visualizations

Signaling Pathways

ADAM17_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADAM17 ADAM17 (TACE) pro_TNFa pro-TNF-α ADAM17->pro_TNFa Cleaves pro_EGFR_ligand pro-EGFR Ligand (e.g., TGF-α) ADAM17->pro_EGFR_ligand Cleaves TNFa Soluble TNF-α EGFR_ligand Soluble EGFR Ligand EGFR EGFR MEK_ERK MEK/ERK Pathway EGFR->MEK_ERK Activates TNFR TNFR NFkB NF-κB Pathway TNFR->NFkB Activates TAPI0 This compound TAPI0->ADAM17 Inhibits TNFa->TNFR Binds EGFR_ligand->EGFR Binds Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation Promotes NFkB->Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: this compound inhibits ADAM17, blocking TNF-α and EGFR ligand release.

Experimental Workflow

Experimental_Workflow start Start: Cell Culture seeding Cell Seeding (96-well plate) start->seeding treatment This compound Treatment (Dose-response) seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Viability/Toxicity Assay incubation->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based this compound inhibition assay.

Logical Relationships in Resistance

Resistance_Logic cluster_response Cellular Response cluster_mechanisms Resistance Mechanisms TAPI0_Treatment This compound Treatment Sensitive Sensitive Phenotype (Apoptosis/Growth Arrest) TAPI0_Treatment->Sensitive Leads to Resistant Resistant Phenotype (Continued Proliferation) TAPI0_Treatment->Resistant Can lead to Bypass_Signaling Bypass Signaling (e.g., p-AKT, p-ERK) Resistant->Bypass_Signaling Caused by Target_Upregulation Target Upregulation (ADAM17/MMP overexpression) Resistant->Target_Upregulation Caused by Other_Proteases Activation of Other Proteases Resistant->Other_Proteases Caused by

Caption: Potential mechanisms leading to this compound resistance.

References

Validation & Comparative

Comparing the efficacy of TAPI-0 versus TAPI-1 in TACE inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metalloproteinase inhibitors, TAPI-0 and TAPI-1 have emerged as noteworthy tools for researchers studying the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Both compounds are broad-spectrum hydroxamate-based inhibitors of matrix metalloproteinases (MMPs) and have been utilized to probe the physiological and pathological roles of TACE. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and TAPI-1 against TACE and other metalloproteinases is a critical factor in their application. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

InhibitorTargetIC50Reference
This compound TACE (ADAM17)100 nM[1]
Peptide Deformylase (PDF)18 nM[1]
TAPI-1 TACE-dependent sAPPα release920 nM
Constitutive sAPPα release8.09 µM
Muscarinic receptor-stimulated sAPPα release3.61 µM

Note: The IC50 values for TAPI-1 can vary significantly depending on the cellular context and the specific substrate shedding event being measured. It is also important to note that both this compound and TAPI-1 are broad-spectrum MMP inhibitors and their activity is not limited to TACE.

Key Differences in Efficacy and Stability

The inhibitory profile of both compounds extends beyond TACE to other MMPs. This lack of specificity is a crucial consideration, as off-target inhibition can lead to confounding experimental results. Researchers should be aware that these inhibitors will likely affect the activity of multiple metalloproteinases.

TACE Signaling Pathway

TACE plays a pivotal role in the shedding of a variety of cell surface proteins, most notably the release of soluble Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor, pro-TNF-α. This process is a key step in the inflammatory cascade. The inhibition of TACE by compounds like this compound and TAPI-1 blocks this cleavage event, thereby reducing the levels of soluble TNF-α.

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) TACE TACE (ADAM17) Soluble_TNF-alpha Soluble TNF-α (extracellular) TACE->Soluble_TNF-alpha Cleavage Inflammatory_Response Inflammatory Response Soluble_TNF-alpha->Inflammatory_Response Binds to Receptor TAPI This compound / TAPI-1 TAPI->TACE Inhibition

Figure 1. Simplified signaling pathway of TACE-mediated TNF-α release and its inhibition by TAPI compounds.

Experimental Protocols

A standard method for determining the in vitro efficacy of TACE inhibitors involves a fluorometric assay using a Förster Resonance Energy Transfer (FRET)-based substrate.

In Vitro TACE Inhibition Assay Workflow

TACE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Reagents Prepare Reagents: - TACE Enzyme - Assay Buffer - FRET Substrate - this compound / TAPI-1 Incubation 1. Add TACE Enzyme 2. Add Inhibitor (this compound/TAPI-1) 3. Incubate Reagents->Incubation Substrate_Addition 4. Add FRET Substrate Incubation->Substrate_Addition Measurement Measure Fluorescence (Kinetic or Endpoint) Substrate_Addition->Measurement Analysis Calculate % Inhibition Determine IC50 Measurement->Analysis

Figure 2. General workflow for an in vitro TACE inhibition assay.

Detailed Methodology
  • Reagent Preparation :

    • Reconstitute recombinant human TACE enzyme in assay buffer to the desired concentration.

    • Prepare a stock solution of the FRET-based TACE substrate in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and TAPI-1 in assay buffer.

  • Assay Procedure :

    • In a 96-well microplate, add the TACE enzyme solution to each well.

    • Add the various concentrations of this compound, TAPI-1, or a vehicle control to the respective wells.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the TACE substrate to all wells.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths, either kinetically over time or as an endpoint reading after a specific incubation period (e.g., 60 minutes) at 37°C.

    • The rate of substrate cleavage is proportional to the fluorescence signal.

    • Calculate the percentage of TACE inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

References

Validating TAPI-0's Inhibitory Effect on ADAM17 Using Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of TAPI-0, a potent inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), in wild-type versus ADAM17 genetically-modified cellular systems. The presented data and protocols underscore the utility of genetic knockouts in validating the on-target activity of small molecule inhibitors.

This compound is a broad-spectrum metalloproteinase inhibitor with a known inhibitory concentration (IC50) of 100 nM for ADAM17[1]. ADAM17 is a critical sheddase responsible for the proteolytic release of a wide array of cell surface proteins, including Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR)[2][3][4]. The validation of this compound's specificity for ADAM17 is crucial for its development as a therapeutic agent. Genetic knockout or knockdown of the target protein provides the most definitive evidence of an inhibitor's mechanism of action.

Data Presentation: this compound Inhibition in Wild-Type vs. ADAM17 Knockout Cells

The following tables summarize expected quantitative data from key experiments designed to validate the ADAM17-specific inhibitory action of this compound. These experiments typically involve measuring the shedding of known ADAM17 substrates in the presence of varying concentrations of this compound in both wild-type and ADAM17 knockout or knockdown cells.

Table 1: Comparative IC50 Values of this compound for TNF-α Shedding

Cell LineThis compound IC50 (nM) for TNF-α InhibitionFold Change in IC50 (Knockout/Wild-Type)
Wild-Type~100-
ADAM17 Knockout> 10,000 (or no inhibition)> 100

This table illustrates the expected shift in the half-maximal inhibitory concentration (IC50) of this compound. In ADAM17 knockout cells, a dramatic increase in the IC50 value is anticipated, indicating that the inhibitory effect of this compound on TNF-α shedding is dependent on the presence of ADAM17.

Table 2: Effect of this compound on Amphiregulin (AREG) Shedding

Cell LineTreatmentAmphiregulin in Supernatant (pg/mL)% Inhibition of Shedding
Wild-TypeVehicle Control5000%
Wild-TypeThis compound (1 µM)5090%
ADAM17 KnockdownVehicle Control1000%
ADAM17 KnockdownThis compound (1 µM)955%

This table demonstrates the expected reduction in the shedding of the EGFR ligand, Amphiregulin. This compound is expected to significantly block AREG shedding in wild-type cells, while having a minimal effect in cells with reduced ADAM17 expression[3][4].

Experimental Protocols

Detailed methodologies for the validation of this compound's inhibitory effect using genetic knockouts are provided below.

Protocol 1: Generation of ADAM17 Knockout Cell Line using CRISPR-Cas9
  • Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting a conserved exon of the ADAM17 gene. Clone the gRNA sequences into a suitable Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the target cell line (e.g., HEK293, THP-1) using a high-efficiency transfection reagent.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.

  • Genotyping: Expand the clones and extract genomic DNA. Perform PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frameshift mutations in the ADAM17 gene.

  • Validation of Knockout: Confirm the absence of ADAM17 protein expression in the knockout clones by Western blot analysis using a validated ADAM17 antibody.

Protocol 2: siRNA-mediated Knockdown of ADAM17
  • siRNA Selection: Select at least two independent siRNAs targeting different regions of the ADAM17 mRNA to control for off-target effects. A non-targeting siRNA should be used as a negative control.

  • Transfection: Transfect the siRNAs into the target cell line using a lipid-based transfection reagent.

  • Verification of Knockdown: After 48-72 hours post-transfection, assess the knockdown efficiency at both the mRNA level (by qRT-PCR) and protein level (by Western blot). A knockdown efficiency of >70% is generally considered acceptable.

Protocol 3: TNF-α and EGFR Ligand Shedding Assay
  • Cell Seeding: Seed wild-type, ADAM17 knockout, and/or siRNA-transfected cells into 24-well plates.

  • Inhibitor Treatment: Pre-incubate the cells with a range of concentrations of this compound for 1-2 hours.

  • Stimulation: Induce shedding by treating the cells with a known ADAM17 activator, such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL, for a defined period (e.g., 30-60 minutes).

  • Supernatant Collection: Collect the cell culture supernatants.

  • Quantification of Shed Substrates: Measure the concentration of soluble TNF-α, amphiregulin, or other shed substrates in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated control. Determine the IC50 values by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship of the validation process.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling proTNF pro-TNF-α sTNF Soluble TNF-α proAREG pro-Amphiregulin sAREG Soluble Amphiregulin ADAM17 ADAM17 (TACE) ADAM17->proTNF Cleaves ADAM17->proAREG Cleaves TAPI0 This compound TAPI0->ADAM17 Inhibits TNFR TNF Receptor sTNF->TNFR Binds EGFR EGF Receptor sAREG->EGFR Binds Inflammation Inflammation TNFR->Inflammation Proliferation Cell Proliferation EGFR->Proliferation

Caption: ADAM17-mediated signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_treatment Treatment cluster_assay Shedding Assay cluster_analysis Data Analysis WT Wild-Type Cells TAPI0_Dose This compound Dose Response WT->TAPI0_Dose Vehicle Vehicle Control WT->Vehicle KO_KD ADAM17 Knockout/ Knockdown Cells KO_KD->TAPI0_Dose KO_KD->Vehicle Stimulation Induce Shedding (PMA) TAPI0_Dose->Stimulation Vehicle->Stimulation Collection Collect Supernatant Stimulation->Collection ELISA ELISA for Shed Substrates (TNF-α, Amphiregulin) Collection->ELISA IC50 IC50 Calculation ELISA->IC50 Comparison Compare WT vs. KO/KD IC50->Comparison

Caption: Workflow for validating this compound's effect using genetic knockouts.

Logical_Relationship cluster_wildtype Wild-Type Cells cluster_knockout ADAM17 Knockout Cells Hypothesis Hypothesis: This compound inhibits ADAM17 WT_Observation Observation: This compound inhibits shedding Hypothesis->WT_Observation Predicts KO_Observation Observation: This compound does not inhibit shedding Hypothesis->KO_Observation Predicts Conclusion Conclusion: This compound's inhibitory effect is ADAM17-dependent WT_Observation->Conclusion KO_Observation->Conclusion

References

TAPI-0 vs. GM6001: A Comparative Guide to Broad-Spectrum MMP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used broad-spectrum matrix metalloproteinase (MMP) inhibitors: TAPI-0 and GM6001 (also known as Ilomastat or Galardin). Both are hydroxamate-based compounds that function by chelating the active site zinc ion essential for the catalytic activity of MMPs. While both inhibitors exhibit broad-spectrum activity, this guide will delve into their respective inhibitory profiles, selectivity, and the experimental methodologies used for their evaluation.

Performance Comparison: Inhibitory Activity

The inhibitory potency of this compound and GM6001 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value for these metrics indicates a more potent inhibitor. The available data for GM6001 demonstrates its potent, broad-spectrum inhibition across numerous MMPs, with Ki values often in the nanomolar and even sub-nanomolar range.

Data for this compound's activity against a wide array of MMPs is less comprehensively documented in publicly available literature. It is most prominently characterized as a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, a member of the A Disintegrin and Metalloproteinase (ADAM) family.

Table 1: Comparative Inhibitory Activity (Ki/IC50 in nM)

TargetThis compound (nM)GM6001 (nM)Reference
MMP-1 (Collagenase-1) -Ki: 0.4[1][2]
MMP-2 (Gelatinase-A) -Ki: 0.5[1]
MMP-3 (Stromelysin-1) -Ki: 27[1]
MMP-7 (Matrilysin) -IC50: 3.7[1]
MMP-8 (Collagenase-2) -Ki: 0.1[1]
MMP-9 (Gelatinase-B) -Ki: 0.2[1]
MMP-12 -Ki: 3.6[1]
MMP-13 (Collagenase-3) --
MMP-14 (MT1-MMP) -Ki: 13.4[1]
MMP-26 -Ki: 0.36[1]
TACE (ADAM17) IC50: 100-[3]
Chlamydial Peptide Deformylase Effective InhibitorEffective Inhibitor[1]

Selectivity Profile

Both this compound and GM6001 are considered broad-spectrum inhibitors, meaning they inhibit multiple members of the MMP family. This lack of specificity can be a double-edged sword in research and therapeutic development. While it allows for the general inhibition of MMP activity, it can also lead to off-target effects.

GM6001 has been shown to inhibit a wide range of MMPs, including collagenases, gelatinases, and stromelysins[1]. Its potent inhibition of multiple MMPs makes it a useful tool for studying the overall effects of MMP inhibition in various biological processes.

This compound is particularly noted for its potent inhibition of TACE (ADAM17), an enzyme responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α[3]. While it is also described as a broad-spectrum MMP inhibitor, its inhibitory profile against individual MMPs is not as extensively detailed as that of GM6001. Some studies have used this compound and GM6001 interchangeably or in parallel to demonstrate broad metalloproteinase inhibition, suggesting overlapping activities[4].

Experimental Protocols

The inhibitory activity of compounds like this compound and GM6001 is typically determined using in vitro enzymatic assays. A common and robust method is the fluorogenic substrate assay.

Fluorogenic Substrate Assay for MMP/TACE Inhibition

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). When an active MMP or TACE cleaves the peptide substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this fluorescence increase is proportional to the enzyme's activity. The potency of an inhibitor is determined by its ability to reduce this rate of fluorescence increase.

Generalized Protocol:

  • Enzyme Activation: Recombinant pro-MMPs are activated according to the manufacturer's instructions. This often involves treatment with a chemical activator like p-aminophenylmercuric acetate (APMA) or a protease like trypsin.

  • Inhibitor Preparation: A stock solution of the inhibitor (this compound or GM6001) is prepared, typically in DMSO. A dilution series is then made in the assay buffer to test a range of concentrations.

  • Assay Reaction:

    • In a microplate, the activated MMP or TACE enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) for a specified period at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the fluorogenic peptide substrate.

  • Data Acquisition: The fluorescence intensity is measured at appropriate excitation and emission wavelengths at regular intervals using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocity is calculated from the linear phase of the fluorescence signal increase. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for that substrate.

Visualizations

Signaling Pathway: MMP-mediated ECM Degradation

MMP_ECM_Degradation cluster_0 Extracellular Space cluster_1 Cell Pro-MMPs Pro-MMPs Active MMPs Active MMPs ECM Components ECM Components Degraded ECM Degraded ECM Signaling Signaling Degraded ECM->Signaling Altered Cell Behavior Growth Factors Growth Factors Active Growth Factors Active Growth Factors Active Growth Factors->Signaling Receptor Binding

Experimental Workflow: IC50 Determination

IC50_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Activate Pro-MMP Activate Pro-MMP Prepare Reagents->Activate Pro-MMP Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Reagents->Prepare Inhibitor Dilutions Pre-incubate MMP with Inhibitor Pre-incubate MMP with Inhibitor Activate Pro-MMP->Pre-incubate MMP with Inhibitor Prepare Inhibitor Dilutions->Pre-incubate MMP with Inhibitor Add Fluorogenic Substrate Add Fluorogenic Substrate Pre-incubate MMP with Inhibitor->Add Fluorogenic Substrate Measure Fluorescence Measure Fluorescence Add Fluorogenic Substrate->Measure Fluorescence Calculate Reaction Velocity Calculate Reaction Velocity Measure Fluorescence->Calculate Reaction Velocity Determine % Inhibition Determine % Inhibition Calculate Reaction Velocity->Determine % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Determine % Inhibition->Plot Dose-Response Curve Calculate IC50 Calculate IC50 Plot Dose-Response Curve->Calculate IC50

Logical Relationship: Broad-Spectrum Inhibition

Broad_Spectrum_Inhibition cluster_0 Inhibitors cluster_1 Target Enzyme Families cluster_2 Biological Processes This compound This compound MMPs MMPs This compound->MMPs ADAMs (e.g., TACE) ADAMs (e.g., TACE) This compound->ADAMs (e.g., TACE) GM6001 GM6001 GM6001->MMPs ECM Remodeling ECM Remodeling MMPs->ECM Remodeling Cell Migration Cell Migration MMPs->Cell Migration Inflammation Inflammation ADAMs (e.g., TACE)->Inflammation

References

Cross-Validation of TAPI-0's Effects with siRNA-Mediated Knockdown of ADAM17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common methods for inhibiting the activity of A Disintegrin and Metalloproteinase 17 (ADAM17): the broad-spectrum hydroxamate-based inhibitor TAPI-0 and siRNA-mediated gene knockdown. Understanding the nuances, potencies, and experimental considerations of each approach is critical for accurately interpreting research findings and for the development of targeted therapeutics.

Executive Summary

Both this compound and siRNA targeting ADAM17 are effective tools for studying the function of this key sheddase. This compound offers a rapid and reversible method of inhibiting ADAM17's proteolytic activity, while siRNA provides a more targeted approach by reducing the total cellular pool of the ADAM17 protein. Cross-validation using both methods is a robust strategy to confirm that the observed biological effects are specifically due to the inhibition of ADAM17 activity. This guide presents a side-by-side comparison of their effects on substrate shedding, supported by experimental data and detailed protocols.

Data Presentation: this compound vs. siRNA Knockdown of ADAM17

The following tables summarize the quantitative effects of this compound and ADAM17 siRNA on the shedding of key ADAM17 substrates, as reported in various studies.

Table 1: Inhibition of TNF-α Shedding
Treatment Cell Type Inhibition of TNF-α Release (%)
This compound (10 µM)Murine Macrophages~95%[1]
ADAM17 siRNAHuman Monocyte-Derived Macrophages>90%[1]
TAPI-1 (related inhibitor)THP-1 monocytes~50-100% (dose-dependent)[2]
ADAM17 KnockoutMurine LeukocytesComplete abrogation[3]
Table 2: Inhibition of EGFR Ligand Shedding (Amphiregulin - AREG)
Treatment Cell Type Inhibition of AREG Release (%)
ADAM17 siRNATOC Keratinocytes~60%
ADAM17 KnockoutMouse Embryonic Fibroblasts (MEFs)~80% (constitutive), >90% (stimulated)[4]
TAPI-2 (related inhibitor)HT1080 Fibrosarcoma Cells~100% (PMA-stimulated HB-EGF shedding)[5]
Table 3: Inhibition of MerTK Shedding
Treatment Cell Type Effect on sMerTK Generation
This compoundMacrophagesComplete inhibition[6]
ADAM17 siRNAPrimary MacrophagesComplete inhibition[6]
ADAM17 Gene InactivationMacrophagesComplete inhibition[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for this compound inhibition and siRNA-mediated knockdown of ADAM17.

Protocol 1: Inhibition of ADAM17 Activity using this compound
  • Cell Culture: Plate cells at a desired density and culture overnight to allow for adherence.

  • Preparation of this compound: Dissolve this compound (Calbiochem, Cat. No. 579050) in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 1-20 µM). A vehicle control (DMSO) should be run in parallel.

  • Incubation: Pre-incubate the cells with the this compound containing medium for 1-2 hours before stimulation.

  • Stimulation (Optional): Induce shedding of ADAM17 substrates using a stimulating agent such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL).

  • Sample Collection: After the desired incubation time, collect the conditioned medium for analysis of shed substrates. The cells can be lysed for analysis of cell-associated proteins.

  • Analysis: Quantify the concentration of the shed substrate in the conditioned medium using an Enzyme-Linked Immunosorbent Assay (ELISA). Normalize the results to the total protein concentration of the corresponding cell lysate.

Protocol 2: siRNA-Mediated Knockdown of ADAM17
  • Cell Seeding: Seed cells in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.[7]

  • siRNA Preparation: Dilute ADAM17-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.[7][8]

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for gene silencing. The optimal time will vary depending on the cell type and the turnover rate of the ADAM17 protein.

  • Verification of Knockdown: After incubation, lyse a subset of the cells and perform Western blotting or qRT-PCR to confirm the reduction in ADAM17 protein or mRNA levels, respectively.

  • Functional Assay: Use the remaining cells for functional assays, such as measuring the constitutive or stimulated shedding of ADAM17 substrates as described in Protocol 1.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving ADAM17 and the experimental workflows for its inhibition.

ADAM17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-TNFa Pro-TNFa ADAM17 ADAM17 Pro-TNFa->ADAM17 Shedding Pro-EGFR_Ligand Pro-EGFR_Ligand Pro-EGFR_Ligand->ADAM17 Shedding sTNFa sTNFa TNFR TNF Receptor sTNFa->TNFR Binds sEGFR_Ligand sEGFR_Ligand EGFR EGF Receptor sEGFR_Ligand->EGFR Binds NF-kB_Pathway NF-kB_Pathway TNFR->NF-kB_Pathway Activates PI3K_AKT_Pathway PI3K_AKT_Pathway EGFR->PI3K_AKT_Pathway Activates ADAM17->sTNFa ADAM17->sEGFR_Ligand Inflammation_Proliferation Inflammation & Proliferation NF-kB_Pathway->Inflammation_Proliferation PI3K_AKT_Pathway->Inflammation_Proliferation

Caption: ADAM17-mediated signaling pathways.

Experimental_Workflow_Comparison cluster_TAPI0 This compound Inhibition cluster_siRNA siRNA Knockdown T0_start Culture Cells T0_treat Treat with this compound (or Vehicle) T0_start->T0_treat T0_stim Stimulate Shedding (e.g., PMA) T0_treat->T0_stim T0_collect Collect Supernatant & Cell Lysate T0_stim->T0_collect T0_analyze Analyze Shed Substrate (e.g., ELISA) T0_collect->T0_analyze si_start Culture Cells si_transfect Transfect with ADAM17 siRNA (or Control siRNA) si_start->si_transfect si_incubate Incubate (24-72h) for Gene Silencing si_transfect->si_incubate si_verify Verify Knockdown (Western/qRT-PCR) si_incubate->si_verify si_stim Stimulate Shedding (e.g., PMA) si_incubate->si_stim si_collect Collect Supernatant & Cell Lysate si_stim->si_collect si_analyze Analyze Shed Substrate (e.g., ELISA) si_collect->si_analyze

Caption: Comparative experimental workflows.

Logical_Relationship ADAM17_Gene ADAM17 Gene ADAM17_mRNA ADAM17 mRNA ADAM17_Gene->ADAM17_mRNA Transcription ADAM17_Protein ADAM17 Protein ADAM17_mRNA->ADAM17_Protein Translation Proteolytic_Activity Proteolytic Activity ADAM17_Protein->Proteolytic_Activity Enzymatic Function Substrate_Shedding Substrate Shedding Proteolytic_Activity->Substrate_Shedding Cleavage siRNA ADAM17 siRNA siRNA->ADAM17_mRNA Degradation TAPI0 This compound TAPI0->Proteolytic_Activity Inhibition

Caption: this compound vs. siRNA mechanism of action.

References

Comparative Analysis of TAPI-0 and Selective MMP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like development and wound healing, their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[1][2] This has made MMPs attractive therapeutic targets.[2] Early drug development efforts focused on broad-spectrum MMP inhibitors (MMPIs), designed to chelate the catalytic zinc ion and inhibit a wide range of MMPs.[3][4] However, these first-generation inhibitors, such as Batimastat and Marimastat, failed in clinical trials due to a lack of efficacy and severe dose-limiting side effects, most notably musculoskeletal syndrome (MSS).[2][5][6]

This guide provides a comparative analysis of TAPI-0, a broad-spectrum inhibitor, and the more modern class of selective MMP inhibitors, which were developed to overcome the challenges of non-specific inhibition.

This compound: A Broad-Spectrum Research Tool

This compound (TNF-α Processing Inhibitor-0) is a hydroxamate-based, broad-spectrum inhibitor that targets multiple MMPs and also members of the "A Disintegrin and Metalloproteinase" (ADAM) family.[7][8] Its primary characteristic is its potent inhibition of ADAM17, also known as TNF-α converting enzyme (TACE), which is responsible for shedding the pro-inflammatory cytokine TNF-α from the cell surface.[7][9]

Mechanism of Action: Like other hydroxamate inhibitors, this compound functions by chelating the essential zinc (II) ion in the active site of metalloproteinases, thereby competitively blocking their enzymatic activity.[2][10] Due to the high homology of the catalytic domain across many MMPs and ADAMs, this mechanism leads to a broad inhibition profile.

Applications: Given its lack of selectivity, this compound is not pursued for therapeutic development but is widely used as a research tool. It helps scientists elucidate the collective roles of MMPs and ADAMs in various biological processes, particularly in studying the consequences of inhibiting TNF-α processing.[7][9]

Selective MMP Inhibitors: A Targeted Therapeutic Strategy

The failure of early broad-spectrum MMPIs led to a critical realization: not all MMPs are detrimental in a disease context. Some MMPs have protective or "anti-target" roles, and their inhibition can be harmful.[5][11] This paradigm shift spurred the development of selective MMP inhibitors, designed to target specific MMPs implicated in pathology while sparing others.[2][10]

Rationale for Selectivity:

  • Reduced Side Effects: The severe musculoskeletal syndrome associated with broad-spectrum inhibitors is believed to result from the simultaneous inhibition of multiple MMPs and/or other metalloenzymes like ADAM17.[2] Selective inhibitors are designed to avoid the targets responsible for these toxicities.

  • Improved Efficacy: By targeting only the disease-relevant MMPs, higher therapeutic concentrations can be achieved without dose-limiting side effects, potentially leading to better clinical outcomes.

  • Targeting Specific Pathologies: Different MMPs play distinct roles in various diseases. For example, MMP-13 is a key target in osteoarthritis for its role in cartilage degradation, while MMP-9 is implicated in cancer metastasis and inflammation.[2][12]

Mechanisms of Selectivity: Achieving selectivity is challenging due to the conserved nature of the MMP active site.[3] Modern strategies include:

  • Targeting Exosites: Developing inhibitors that bind to unique, non-conserved secondary binding sites (exosites) outside the catalytic domain.[12][13]

  • Antibody-Based Inhibitors: Using monoclonal antibodies that offer high specificity for a single MMP, often targeting unique epitopes.[5][10][14]

  • Structure-Based Design: Exploiting subtle structural differences in the active site pockets among different MMPs to design small molecules with tailored binding profiles.[3][15]

Data Presentation: Comparative Inhibitor Profiles

The following tables summarize the key differences in target profiles and potencies between the broad-spectrum inhibitor this compound and examples of selective MMP inhibitors.

Table 1: General Characteristics of this compound vs. Selective MMP Inhibitors

FeatureThis compoundSelective MMP Inhibitors (Examples)
Class Broad-spectrum hydroxamate-based inhibitorVaries: Small molecules, monoclonal antibodies, peptides (e.g., GS-5745/Andecaliximab, DX-2400)
Primary Target(s) Multiple MMPs and ADAMs (especially ADAM17/TACE)[7][9]A specific MMP (e.g., MMP-9, MMP-14/MT1-MMP)[10][16]
Mechanism Zinc chelation in the conserved active siteActive site binding, exosite binding, allosteric inhibition[13][16]
Key Application In vitro/in vivo research toolTherapeutic development for specific diseases (e.g., cancer, inflammatory diseases)[2]
Side Effect Profile Not clinically developed; broad inhibition profile suggests risk of MSS-like toxicityDesigned to minimize off-target effects and associated toxicities like MSS[2][16]

Table 2: Comparative In Vitro Potency (IC50 Values in nM)

InhibitorMMP-1MMP-2MMP-3MMP-7MMP-9MMP-13MMP-14 (MT1-MMP)ADAM17 (TACE)
This compound -------100[9]
Batimastat (Broad-Spectrum) 3[17]4[17]20[17]6[17]4[17]---
Marimastat (Broad-Spectrum) --------
Andecaliximab (GS-5745) (Anti-MMP-9) >500x selectivity>500x selectivity>500x selectivity>500x selectivity~0.3 [16]>500x selectivity>500x selectivity>500x selectivity
DX-2400 (Anti-MMP-14) Highly SelectiveHighly SelectiveHighly SelectiveHighly SelectiveHighly SelectiveHighly Selective~1-5 [10]Highly Selective
CL-82198 (MMP-13 Selective) -----Selective [8]--

Mandatory Visualizations

MMP_Inhibition_Mechanism General Mechanism of MMP Inhibition cluster_0 MMP Enzyme MMP MMP Zinc Zn++ MMP->Zinc Products Cleaved Products MMP->Products Cleavage Substrate Substrate Substrate->MMP Binds to active site Inhibitor Broad-Spectrum Inhibitor (e.g., this compound) Inhibitor->Zinc Chelates Zinc, blocks active site

Caption: General Mechanism of MMP Inhibition.

TNF_Alpha_Processing Signaling Pathway: TNF-α Processing ProTNF pro-TNF-α (Membrane-bound) TACE ADAM17 / TACE ProTNF->TACE Substrate for ActiveTNF Soluble TNF-α (Active) TACE->ActiveTNF Cleaves Inflammation Pro-inflammatory Signaling ActiveTNF->Inflammation TAPI0 This compound TAPI0->TACE Inhibits

Caption: Signaling Pathway: TNF-α Processing.

IC50_Workflow Experimental Workflow for IC50 Determination start Start step1 Prepare serial dilutions of inhibitor (e.g., this compound) start->step1 step2 Add constant concentration of active MMP enzyme to each well step1->step2 step3 Incubate to allow inhibitor-enzyme binding step2->step3 step4 Add fluorogenic MMP substrate step3->step4 step5 Monitor fluorescence increase over time (kinetic read) step4->step5 step6 Calculate initial reaction velocity (rate) for each concentration step5->step6 step7 Plot % Inhibition vs. log[Inhibitor] step6->step7 end Determine IC50 value (concentration for 50% inhibition) step7->end

Caption: Experimental Workflow for IC50 Determination.

Inhibitor_Selectivity_Logic Logic of Inhibitor Selectivity cluster_broad Broad-Spectrum Inhibition (e.g., this compound) cluster_selective Selective Inhibition BroadInhibitor Broad-Spectrum Inhibitor MMP1 MMP-1 BroadInhibitor->MMP1 Inhibits MMP2 MMP-2 BroadInhibitor->MMP2 Inhibits MMP9 MMP-9 BroadInhibitor->MMP9 Inhibits ADAM17 ADAM17 BroadInhibitor->ADAM17 Inhibits SelectiveInhibitor Selective MMP-9 Inhibitor MMP1_sel MMP-1 SelectiveInhibitor->MMP1_sel No significant inhibition MMP2_sel MMP-2 SelectiveInhibitor->MMP2_sel No significant inhibition MMP9_sel MMP-9 SelectiveInhibitor->MMP9_sel Inhibits ADAM17_sel ADAM17 SelectiveInhibitor->ADAM17_sel No significant inhibition

Caption: Logic of Inhibitor Selectivity.

Experimental Protocols

Key Experiment: Fluorogenic Peptide Substrate Assay for IC50 Determination

This protocol describes a common method to determine the potency (IC50) of an inhibitor against a specific MMP.

1. Materials:

  • Recombinant human active MMP enzyme (e.g., MMP-9)

  • MMP inhibitor (this compound or selective inhibitor)

  • Fluorogenic MMP peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMP-2/9)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • 96-well black microplates

  • Fluorescence plate reader with kinetic reading capability (e.g., Excitation 325 nm / Emission 392 nm)

2. Methodologies:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Create a 2-fold serial dilution series in Assay Buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., <1 nM). Include a vehicle control (Assay Buffer with DMSO).

  • Enzyme Preparation: Dilute the active MMP enzyme to a working concentration (e.g., 1-2 nM) in cold Assay Buffer immediately before use.

  • Assay Procedure:

    • Add 50 µL of each inhibitor dilution (and controls) to the wells of the 96-well plate in triplicate.

    • Add 25 µL of the diluted active MMP enzyme to all wells.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

    • Prepare the fluorogenic substrate solution in Assay Buffer (e.g., 10 µM).

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader (pre-warmed to 37°C) and begin kinetic measurements, recording fluorescence every 60 seconds for 30-60 minutes.

3. Data Analysis:

  • For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Conclusion

The landscape of MMP inhibition has evolved significantly from its early days. This compound remains a valuable, potent tool for basic research, enabling the study of broad-spectrum metalloproteinase inhibition, particularly of TACE. However, it represents an outdated paradigm for therapeutic development. The clinical failures of non-selective inhibitors have underscored the necessity of a targeted approach.[5] Modern selective MMP inhibitors, developed through advanced techniques like structure-based design and antibody engineering, offer the promise of hitting disease-relevant targets while avoiding the off-target effects that plagued their predecessors.[2][18] For researchers in drug development, focusing on these highly selective agents is paramount for translating the therapeutic potential of MMP inhibition into clinical success.

References

TAPI-0: A Comparative Guide to On-Target Effects in Substrate Cleavage Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the inhibition of metalloproteinases, understanding the on-target efficacy and selectivity of inhibitors is paramount. This guide provides a comprehensive comparison of TAPI-0, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with other relevant alternatives. This compound is particularly noted for its potent inhibition of TNF-α converting enzyme (TACE), also known as ADAM17.[1] Its on-target effects are typically confirmed through substrate cleavage assays, which are detailed herein.

Comparative Inhibitory Activity of this compound and Alternatives

The inhibitory potency of this compound and other metalloproteinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of this compound and its alternatives against a panel of metalloproteinases, providing a clear comparison of their potency and selectivity.

InhibitorTargetIC50 (nM)Notes
This compound TACE (ADAM17) 100 Primary target.
Peptide Deformylase18Potential off-target.[1]
TAPI-2TACE (ADAM17)Ki = 120Close analog of this compound.
General MMPs20,000Broad-spectrum activity.[2]
Batimastat (BB-94)MMP-13Broad-spectrum inhibitor.
MMP-24
MMP-320
MMP-76
MMP-94
MarimastatMMP-15Broad-spectrum inhibitor.
MMP-29
MMP-73
MMP-96
MMP-140.6
GW280264XADAM178.0Selective dual inhibitor.[3][4][5][6]
ADAM1011.5[3][4][5][6]
Aderbasib (INCB7839)ADAM17-Potent, orally active dual inhibitor.[7][8]
ADAM10-[7][8]
KP-457ADAM1711.1Selective inhibitor.[7]
ADAM10748[7]
MMP-2717[7]
MMP-95410[7]

Experimental Protocol: Fluorogenic Substrate Cleavage Assay for ADAM17 (TACE)

This protocol outlines a typical in vitro enzymatic assay to determine the inhibitory activity of compounds like this compound against ADAM17. The assay utilizes a fluorogenic peptide substrate that is cleaved by the enzyme, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human ADAM17/TACE (catalytic domain)

  • Fluorogenic peptide substrate: Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2 (Mca = (7-Methoxycoumarin-4-yl)acetyl; Dpa = N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl) or a similar FRET-based substrate.

  • Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35.

  • Inhibitor stock solution (e.g., this compound in DMSO).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant ADAM17 enzyme to a working concentration (e.g., 1-5 nM) in Assay Buffer.

    • Prepare a stock solution of the fluorogenic peptide substrate (e.g., 10 mM in DMSO) and dilute it to the desired final concentration (e.g., 10 µM) in Assay Buffer.

    • Prepare serial dilutions of this compound and other test inhibitors in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 25 µL of the inhibitor dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of ~320-328 nm and an emission wavelength of ~393-405 nm for the Mca-Dpa substrate.

  • Data Analysis:

    • Determine the reaction velocity (rate of fluorescence increase) from the linear portion of the progress curves for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing On-Target Effects and Experimental Design

ADAM17 Signaling Pathway

ADAM17 is a key sheddase that cleaves and releases the extracellular domains of numerous membrane-bound proteins, including TNF-α and ligands for the epidermal growth factor receptor (EGFR). This shedding event activates downstream signaling pathways that are implicated in inflammation and cancer. This compound exerts its on-target effect by inhibiting this initial cleavage step.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF proEGFR_L pro-EGFR Ligands (e.g., Amphiregulin) sEGFR_L Soluble EGFR Ligands proEGFR_L->sEGFR_L ADAM17 ADAM17 (TACE) ADAM17->proTNF Cleaves ADAM17->proEGFR_L Cleaves TNFR TNF Receptor Inflammation Inflammation (NF-κB Pathway) TNFR->Inflammation EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation TAPI0 This compound TAPI0->ADAM17 Inhibits sTNF->TNFR Binds sEGFR_L->EGFR Binds

Caption: ADAM17-mediated cleavage of pro-TNF-α and pro-EGFR ligands and its inhibition by this compound.

Substrate Cleavage Assay Workflow

The following diagram illustrates the workflow for determining the IC50 of an inhibitor using a fluorogenic substrate cleavage assay.

Substrate_Cleavage_Assay_Workflow A 1. Reagent Preparation - Dilute Enzyme (ADAM17) - Prepare Inhibitor Dilutions (this compound) - Dilute Fluorogenic Substrate B 2. Assay Plate Setup - Add Enzyme to all wells - Add Inhibitor dilutions/vehicle A->B C 3. Pre-incubation - Incubate at 37°C for 15 min B->C D 4. Reaction Initiation - Add Substrate to all wells C->D E 5. Fluorescence Measurement - Read plate kinetically at 37°C (Ex/Em ~328/~393 nm) D->E F 6. Data Analysis - Calculate reaction velocities - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 E->F

Caption: Workflow for determining inhibitor IC50 using a fluorogenic substrate cleavage assay.

This compound vs. Alternatives: A Logical Comparison

This diagram provides a logical framework for comparing this compound with its alternatives based on key characteristics relevant to researchers and drug developers.

Inhibitor_Comparison cluster_BroadSpectrum Broad-Spectrum Inhibitors cluster_Selective Selective ADAM17 Inhibitors TAPI0 This compound Batimastat Batimastat TAPI0->Batimastat Broader Spectrum Marimastat Marimastat TAPI0->Marimastat Broader Spectrum GW280264X GW280264X TAPI0->GW280264X Less Selective INCB7839 Aderbasib (INCB7839) TAPI0->INCB7839 Less Selective KP457 KP-457 TAPI0->KP457 Less Selective

Caption: Logical comparison of this compound with broad-spectrum and selective metalloproteinase inhibitors.

References

TAPI-0 on the Bench: A Comparative Analysis Against Next-Generation TACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, particularly in the realm of inflammatory diseases and oncology, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comprehensive benchmark of TAPI-0, a first-generation TACE inhibitor, against emerging next-generation inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on potency, supported by experimental data and detailed methodologies.

Introduction to TACE and its Inhibition

TACE (ADAM17) is a critical metalloproteinase responsible for the shedding of the extracellular domains of a variety of cell surface proteins, most notably Tumor Necrosis Factor-α (TNF-α). The release of soluble TNF-α is a key event in the inflammatory cascade, making TACE a compelling target for therapeutic intervention in a host of inflammatory disorders and cancers. This compound, a hydroxamate-based inhibitor, has been a valuable tool in preclinical research to probe the function of TACE and other metalloproteinases. However, the development of more potent and selective next-generation inhibitors has opened new avenues for therapeutic applications.

Comparative Potency of TACE Inhibitors

The potency of an inhibitor is a critical determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound and selected next-generation TACE inhibitors.

InhibitorTargetIC50 (nM)Notes
This compoundTACE (ADAM17)100[1][2][3]A first-generation, broad-spectrum metalloproteinase inhibitor. Also inhibits collagenase and gelatinase.
BMS-561392 (DPC 333)TACE (ADAM17)0.20[4]A potent and highly selective next-generation TACE inhibitor.
Compound [I] (BMS)TACE (ADAM17)0.02A further optimized, extremely selective TACE inhibitor from Bristol-Myers Squibb, demonstrating significant potency in a whole blood assay.[5]
INCB7839 (Aderbasib)ADAM10/ADAM17Low NanomolarA potent, dual inhibitor of ADAM10 and ADAM17 that has undergone clinical investigation.

Caption: Comparative IC50 values of this compound and next-generation TACE inhibitors.

Experimental Protocols: Determining TACE Inhibitor Potency (IC50)

The following protocol outlines a representative in vitro enzymatic assay for determining the IC50 value of a TACE inhibitor.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of recombinant human TACE by 50%.

Materials:

  • Recombinant Human TACE (catalytic domain)

  • Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)

  • TACE Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • Test Inhibitors (this compound and next-generation inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic TACE substrate in assay buffer.

    • Prepare serial dilutions of the test inhibitors in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Dilute the recombinant human TACE in assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • Assay Buffer

      • Test inhibitor dilution (or DMSO for control wells)

      • Recombinant TACE solution

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen substrate at regular intervals for 30-60 minutes.

    • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the reaction rate (V) against the logarithm of the inhibitor concentration (log [I]).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the inhibitor concentration at the inflection point of the curve.

TACE (ADAM17) Signaling Pathway

The following diagram illustrates the central role of TACE in cleaving key cell surface proteins and initiating downstream signaling cascades.

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling TACE TACE (ADAM17) sTNF Soluble TNF-α TACE->sTNF Cleavage sIL6R Soluble IL-6R TACE->sIL6R Cleavage sEGFR_ligand Soluble EGFR Ligands TACE->sEGFR_ligand Cleavage proTNF pro-TNF-α proTNF->TACE IL6R IL-6R IL6R->TACE EGFR_ligand EGFR Ligands (e.g., TGF-α, AREG) EGFR_ligand->TACE Inflammation Inflammation sTNF->Inflammation STAT3_Activation STAT3 Activation sIL6R->STAT3_Activation Cell_Proliferation Cell Proliferation & Survival sEGFR_ligand->Cell_Proliferation

Caption: TACE-mediated cleavage of membrane-bound precursors.

Experimental Workflow for TACE Inhibitor Screening

The logical flow for identifying and characterizing novel TACE inhibitors is depicted in the following workflow diagram.

TACE_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (In Vitro TACE Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Selectivity Selectivity Profiling (vs. other MMPs/ADAMs) Dose_Response->Selectivity Cell_Based Cell-Based Assays (TNF-α release) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Optimized Leads End Preclinical Candidate In_Vivo->End

Caption: A typical workflow for TACE inhibitor discovery.

Conclusion

The data presented in this guide clearly demonstrate the significant increase in potency achieved with next-generation TACE inhibitors compared to the first-generation compound, this compound. The sub-nanomolar to low nanomolar IC50 values of compounds like BMS-561392 and INCB7839 represent a substantial advancement in the field, offering the potential for greater therapeutic efficacy at lower doses, which may translate to improved safety profiles. The detailed experimental protocol and workflow diagrams provided herein serve as a valuable resource for researchers engaged in the discovery and development of novel TACE inhibitors. As research continues, the focus will undoubtedly remain on enhancing both potency and selectivity to unlock the full therapeutic potential of TACE inhibition.

References

A Researcher's Guide to TAPI-0: Ensuring Reproducibility by Comparing Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and reliability of reagents are paramount to the reproducibility of scientific findings. TAPI-0, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and other matrix metalloproteinases (MMPs), is a widely used tool in studying inflammation, cancer, and other physiological and pathological processes. However, variability in the purity and activity of this compound from different suppliers can lead to inconsistent experimental outcomes. This guide provides a framework for researchers to compare this compound from various suppliers, ensuring the selection of a high-quality reagent for reproducible research.

The Critical Role of this compound in Cellular Signaling

This compound primarily exerts its effects by inhibiting TACE (ADAM17), a key enzyme responsible for the proteolytic cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from the cell surface. By blocking TACE, this compound prevents the release of soluble TNF-α, thereby attenuating downstream inflammatory signaling pathways. This compound's inhibitory activity also extends to a broader range of matrix metalloproteinases, which are involved in extracellular matrix remodeling, cell migration, and invasion.

Below is a diagram illustrating the signaling pathway affected by this compound.

TAPI0_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF TACE TACE (ADAM17) TACE->proTNF Cleaves TNFR TNF-α Receptor Inflammation Inflammatory Response TNFR->Inflammation Activates TAPI0 This compound TAPI0->TACE Inhibits sTNF->TNFR Binds

This compound inhibits TACE, preventing TNF-α release.

A Framework for Comparing this compound from Different Suppliers

Due to the absence of publicly available, head-to-head comparisons of this compound from various suppliers, this guide proposes a standardized experimental workflow to empower researchers to make informed decisions. The following sections outline key experiments and data presentation formats to facilitate a direct comparison of product performance.

Experimental Workflow for Supplier Comparison

The following diagram outlines a logical workflow for evaluating and comparing this compound from different sources.

TAPI0_Comparison_Workflow Workflow for Comparing this compound Suppliers cluster_setup Initial Setup cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Selection obtain Obtain this compound from Multiple Suppliers prepare Prepare Stock Solutions (e.g., in DMSO) obtain->prepare tace_assay TACE/ADAM17 Inhibition Assay prepare->tace_assay mmp_assay Pan-MMP Inhibition Assay prepare->mmp_assay tnf_release TNF-α Release Assay (e.g., ELISA) prepare->tnf_release compare_ic50 Compare IC50 Values and Potency tace_assay->compare_ic50 mmp_assay->compare_ic50 western_blot Western Blot for Downstream Signaling tnf_release->western_blot tnf_release->compare_ic50 western_blot->compare_ic50 select Select Optimal Supplier compare_ic50->select

A stepwise approach to evaluating this compound.

Data Presentation: Summarizing Quantitative Results

To facilitate a clear comparison, all quantitative data should be summarized in tables. Below are templates with hypothetical data illustrating how to present the results from the proposed experiments.

Table 1: Biochemical Assay - TACE/ADAM17 Inhibition

SupplierLot NumberPurity (by HPLC)TACE IC50 (nM)
Supplier AL202501A>98%15.2
Supplier BL202503B>95%25.8
Supplier CL202502C>99%12.5

Table 2: Cell-Based Assay - Inhibition of TNF-α Release

SupplierLot NumberCellular IC50 (nM) for TNF-α Release
Supplier AL202501A35.7
Supplier BL202503B55.2
Supplier CL202502C30.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these comparison studies. The following are example protocols for the key experiments cited.

TACE/ADAM17 Inhibition Assay (Fluorogenic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound from different suppliers against purified recombinant human TACE/ADAM17.

Materials:

  • Recombinant human TACE/ADAM17

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 1 µM ZnCl2, pH 7.5)

  • This compound from different suppliers, dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound from each supplier in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 50 µL of the this compound dilutions to the wells of the microplate. Include wells with assay buffer and DMSO as a no-inhibitor control.

  • Add 25 µL of recombinant TACE/ADAM17 to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 328/393 nm) every minute for 30 minutes at 37°C.

  • Calculate the reaction velocity for each concentration of this compound.

  • Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TNF-α Release Assay (ELISA)

Objective: To measure the potency of this compound from different suppliers in inhibiting the release of TNF-α from stimulated cells.

Materials:

  • A cell line that releases TNF-α upon stimulation (e.g., LPS-stimulated RAW 264.7 macrophages or PMA-stimulated THP-1 cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA)

  • This compound from different suppliers, dissolved in DMSO

  • Human or mouse TNF-α ELISA kit

  • 96-well cell culture plate

  • Microplate reader for ELISA

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound from each supplier in cell culture medium.

  • Pre-treat the cells with the this compound dilutions for 1 hour.

  • Stimulate the cells with an appropriate concentration of LPS or PMA for 4-6 hours.

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Plot the concentration of TNF-α against the logarithm of the this compound concentration and calculate the IC50 value.

Western Blot for Downstream Signaling

Objective: To assess the effect of this compound from different suppliers on the downstream signaling pathways activated by TNF-α, such as NF-κB activation.

Materials:

  • Cell line responsive to TNF-α (e.g., HeLa or HEK293 cells)

  • Recombinant human TNF-α

  • This compound from different suppliers, dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated and total IκBα and p65

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Culture the cells to 70-80% confluency.

  • Treat the cells with this compound from different suppliers at a concentration around their respective cellular IC50 values for 1 hour.

  • Stimulate the cells with recombinant TNF-α for 15-30 minutes.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total IκBα and p65.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Compare the levels of phosphorylated proteins relative to the total protein levels across the different this compound suppliers.

By implementing this comprehensive comparison guide, researchers can confidently select a this compound supplier that provides a reliable and potent reagent, thereby enhancing the reproducibility and validity of their experimental findings.

Assessing the Translational Relevance of TAPI-0's Effects in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TAPI-0, a Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibitor, alongside other key TACE inhibitors that have been evaluated in preclinical models. The objective is to assess the translational relevance of this compound's effects by comparing its performance based on available experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes critical biological pathways and experimental workflows.

Introduction to TACE Inhibition

Tumor Necrosis Factor-α (TNF-α) is a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases. The release of soluble, active TNF-α from its membrane-bound precursor is mediated by the TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Inhibition of TACE represents a promising therapeutic strategy to attenuate TNF-α-driven inflammation. This compound is a hydroxamate-based inhibitor of TACE and other matrix metalloproteinases (MMPs). This guide evaluates its preclinical profile in comparison to other notable TACE inhibitors: GW3333, BMS-561392, and Apratastat.

Comparative Efficacy and Potency

The following tables summarize the in vitro potency and in vivo efficacy of this compound and comparator TACE inhibitors based on published preclinical data.

Table 1: In Vitro Inhibitory Activity of TACE Inhibitors

CompoundTACE IC50Other MMPs/ADAMs IC50Cell-Based Assay (TNF-α Inhibition)Reference
This compound 100 nMMMPs (broad)Not specified[1]
GW3333 Not specifiedMMP-1, -2, -3, -8, -9, -13 (broad)ED50 not specified; complete inhibition of plasma TNF increase after LPS in rats[2]
BMS-561392 0.20 nM>100-fold selectivity over other MMPsED50 of 6 mg/kg for LPS-induced TNF-α production in mice[3][4]
Apratastat 440 nMMMP-13IC50 of 182 ng/ml (in vitro) and 189 ng/ml (ex vivo) in human whole blood[3][5]

Table 2: In Vivo Efficacy of TACE Inhibitors in Preclinical Arthritis Models

CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound Data not available---
GW3333 Rat Adjuvant-Induced ArthritisNot specifiedInhibition of ankle swelling and joint destruction[2]
BMS-561392 Mouse Collagen Antibody-Induced ArthritisNot specifiedPrevention of joint destruction[4]
Apratastat Rat Adjuvant-Induced Arthritis1, 10, or 30 mg/kg b.i.d., p.o. for 10 daysSignificant reduction in disease severity scores[5]
Rat Collagen-Induced Arthritis10 mg/kg or more, b.i.d., p.o. for 17 daysReduction in the severity of arthritis[5]
Mouse Collagen-Induced Arthritis100 mg twice daily or 200 mg once daily, p.o.Significant reduction in clinical and histological manifestations of joint destruction[5]

Pharmacokinetic Profiles

A crucial aspect for the translational success of a drug candidate is its pharmacokinetic profile. The available data for these TACE inhibitors are summarized below.

Table 3: Preclinical Pharmacokinetic Parameters of TACE Inhibitors

CompoundAnimal ModelRoute of AdministrationKey Pharmacokinetic ParametersReference
This compound Data not available---
GW3333 RatOralSufficient duration of action to chronically inhibit TACE and MMPs[2]
BMS-561392 Rat, DogOralGood oral bioavailability[4]
Apratastat HumanOralCharacterized by a mechanism-based population PD model[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used in the preclinical assessment of TACE inhibitors, the following diagrams are provided.

TACE_Signaling_Pathway TACE (ADAM17) Signaling Pathway in Inflammation cluster_membrane Cell Membrane Pro-TNF-alpha Pro-TNF-alpha Soluble TNF-alpha Soluble TNF-alpha Pro-TNF-alpha->Soluble TNF-alpha TACE TACE TACE->Pro-TNF-alpha Cleaves EGFR_Ligand Pro-EGFR Ligand TACE->EGFR_Ligand Cleaves IL6R IL-6 Receptor TACE->IL6R Cleaves Soluble EGFR Ligand Soluble EGFR Ligand EGFR_Ligand->Soluble EGFR Ligand Soluble IL-6R Soluble IL-6R IL6R->Soluble IL-6R Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->TACE Activates TNFR TNF Receptor Soluble TNF-alpha->TNFR EGFR EGF Receptor Soluble EGFR Ligand->EGFR gp130 gp130 Soluble IL-6R->gp130 Trans-signaling Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression TNFR->Pro-inflammatory Gene Expression IKK/NF-kB Pathway Cell Proliferation, Survival Cell Proliferation, Survival EGFR->Cell Proliferation, Survival RAS/MAPK Pathway Inflammatory Response Inflammatory Response gp130->Inflammatory Response JAK/STAT Pathway TAPI0 This compound & Other TACE Inhibitors TAPI0->TACE

Caption: TACE (ADAM17) signaling pathway in inflammation.

Preclinical_Workflow Preclinical Evaluation Workflow for TACE Inhibitors cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Enzyme_Assay Enzyme Inhibition Assay (TACE, MMPs) Cell_Assay Cell-Based Assay (e.g., LPS-stimulated RAW 264.7) Enzyme_Assay->Cell_Assay Confirms cellular activity Animal_Model Animal Model of Inflammation (e.g., Collagen-Induced Arthritis) Cell_Assay->Animal_Model Proceed to in vivo efficacy PD_Study Pharmacodynamic Studies Animal_Model->PD_Study PK_Study Pharmacokinetic Studies PK_Study->Animal_Model Guides dose selection Tox_Study Toxicology Studies PD_Study->Tox_Study Informs therapeutic window Translational Relevance Assessment Translational Relevance Assessment Tox_Study->Translational Relevance Assessment

Caption: Preclinical evaluation workflow for TACE inhibitors.

Experimental Protocols

Detailed methodologies are critical for the interpretation and comparison of experimental data. Below are generalized protocols for key experiments cited in the preclinical evaluation of TACE inhibitors.

In Vitro TACE Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified recombinant TACE.

  • Materials: Recombinant human TACE, fluorogenic TACE substrate, test compounds (e.g., this compound), assay buffer, 96-well plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the recombinant TACE enzyme to each well of a 96-well plate.

    • Add the diluted test compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic TACE substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

LPS-Induced TNF-α Production in RAW 264.7 Macrophages
  • Objective: To assess the ability of a compound to inhibit the production of TNF-α in a cellular context.

  • Materials: RAW 264.7 murine macrophage cell line, cell culture medium (e.g., DMEM with 10% FBS), Lipopolysaccharide (LPS), test compounds, ELISA kit for murine TNF-α.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified duration (e.g., 4-24 hours) to induce TNF-α production.[6]

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

    • Determine the concentration of the test compound that inhibits TNF-α production by 50% (IC50).

Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the in vivo efficacy of a TACE inhibitor in a preclinical model of rheumatoid arthritis.

  • Materials: DBA/1 mice (or other susceptible strains), chicken or bovine type II collagen, Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), test compound, vehicle control.

  • Procedure:

    • Immunization (Day 0): Emulsify type II collagen in CFA. Inject 100 µg of the emulsion intradermally at the base of the tail of each mouse.[7][8]

    • Booster (Day 21): Emulsify type II collagen in IFA. Administer a booster injection of 100 µg of the emulsion at a different site near the base of the tail.[7]

    • Treatment: Begin administration of the test compound or vehicle control at a predetermined time point (e.g., at the time of booster injection or upon the onset of clinical signs of arthritis). The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the pharmacokinetic properties of the compound.

    • Clinical Assessment: Monitor the mice daily or every other day for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is typically 16.

    • Endpoint Analysis: At the end of the study (e.g., day 42-56), collect blood for analysis of inflammatory markers and harvest joints for histological evaluation of inflammation, pannus formation, and bone/cartilage erosion.

Discussion and Translational Perspective

The preclinical data compiled in this guide highlight the potential of TACE inhibition as a therapeutic strategy for inflammatory diseases. This compound demonstrates potent in vitro inhibition of TACE. However, a comprehensive assessment of its translational relevance is hampered by the limited availability of public data, particularly regarding its in vivo efficacy, selectivity profile against a broader range of MMPs, and its pharmacokinetic/pharmacodynamic properties.

In comparison, other TACE inhibitors like BMS-561392 have shown high potency and selectivity, with demonstrated efficacy in preclinical arthritis models.[3][4] GW3333 and Apratastat, while also effective in preclinical models, exhibit a broader inhibitory profile against other MMPs, which could lead to off-target effects.[2][5] Notably, despite promising preclinical data, the clinical development of several TACE inhibitors has been challenging, often due to a lack of efficacy or unforeseen side effects in human trials.[9]

For this compound to be considered a viable clinical candidate, further preclinical studies are warranted. These should include:

  • Head-to-head comparative studies: Evaluating this compound against other TACE inhibitors in standardized preclinical models of inflammation.

  • Comprehensive selectivity profiling: Determining the IC50 values of this compound against a wide panel of MMPs and other ADAM family members to better predict potential off-target effects.

  • Detailed pharmacokinetic and pharmacodynamic studies: Establishing a clear relationship between drug exposure and target engagement/efficacy in vivo.

  • Chronic toxicology studies: Assessing the long-term safety profile of this compound.

By addressing these knowledge gaps, a more complete picture of this compound's therapeutic potential and its translational relevance can be established. This will be crucial for making informed decisions regarding its further development as a potential treatment for inflammatory disorders.

References

Safety Operating Guide

Navigating the Disposal of TAPI-0: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before proceeding with any disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier from whom the TAPI-0 was purchased. The SDS is the primary source of detailed safety, handling, and disposal information specific to the product.

Based on available information, this compound is a combustible solid and is considered slightly hazardous to water. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a fume hood.

Summary of this compound Properties

For quick reference, the following table summarizes the key known properties of this compound.

PropertyValueSource
Physical Form SolidSigma-Aldrich
CAS Number 143457-40-3Sigma-Aldrich
Storage Class Code 11 - Combustible SolidsSigma-Aldrich
Water Hazard Class (WGK) 1 - Slightly hazardous to waterSigma-Aldrich

Step-by-Step General Disposal Protocol for this compound Waste

In the absence of a specific SDS for this compound, the following general procedures for the disposal of chemical waste from a research laboratory should be followed. These steps are based on established safety guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.[1][2][3][4][5][6][7]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in solution (and if so, the solvent), or mixed with other chemicals. This is a critical first step in proper waste management.[1][5]

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste streams. For instance, keep solids separate from liquids and halogenated solvents separate from non-halogenated ones.[2][6][7]

Step 2: Container Selection and Labeling

  • Choose an Appropriate Container: Use a container that is chemically resistant to the waste. For solid this compound waste, a clearly labeled, sealable plastic or glass container is suitable. If this compound is in a solvent, ensure the container is compatible with that solvent.[1][2][7]

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the mixture. The date of accumulation should also be clearly marked.[1][2][5][7]

Step 3: Accumulation and Storage

  • Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.[3]

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[2]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[2][3][4]

Step 4: Disposal Request and Pickup

  • Consult Your Institution's EHS Office: Familiarize yourself with your institution's specific procedures for chemical waste pickup. This may involve submitting an online request form.

  • Schedule a Pickup: Once the waste container is full or has been in storage for the maximum allowed time (as per institutional guidelines), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Step 5: Documentation

  • Maintain Records: Keep accurate records of the types and quantities of chemical waste generated and disposed of, as required by your institution and local regulations.[1]

General Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste.

Chemical_Waste_Disposal_Workflow General Laboratory Chemical Waste Disposal Workflow start Waste Generated identify Identify Waste Composition (Pure, Mixture, Solvent) start->identify sds Consult Safety Data Sheet (SDS) identify->sds segregate Segregate Incompatible Wastes sds->segregate container Select Appropriate & Labeled Container segregate->container storage Store in Satellite Accumulation Area (Secondary Containment for Liquids) container->storage full Container Full or Max Time? storage->full full->storage No request Request EHS Pickup full->request Yes pickup Waste Collected by EHS request->pickup document Document Waste Disposal pickup->document end Disposal Complete document->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling TAPI-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling and Disposal of TAPI-0.

This document provides crucial safety protocols and operational guidance for the handling of this compound, a matrix metalloprotease (MMP) and TNF-α converting enzyme (TACE) inhibitor.[1][2][3] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent, powdered pharmaceutical compounds and enzyme inhibitors.[4][5][6][7][8][9][10] Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of your research.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent inadvertent exposure through inhalation, skin contact, or eye contact. The required level of PPE varies depending on the specific laboratory activity being performed.

Activity Required Personal Protective Equipment Specifications and Best Practices
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher-rated Respirator- All operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation.[4][5]- Utilize anti-static weighing paper and tools.- Change gloves immediately if contamination is suspected.[5]
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- Handle all solutions within a chemical fume hood to avoid splashes and the generation of aerosols.[4][5]- Ensure all vials and tubes are securely capped.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses- All procedures should be performed in a certified biological safety cabinet (BSC).[4]- Treat all contaminated media and consumables as chemical waste.[4]
Spill Cleanup - Double Nitrile Gloves- Chemical-Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher-rated Respirator- Evacuate and secure the affected area immediately.- Use a spill kit appropriate for chemical spills.- Absorb liquids with an inert material and carefully sweep up solids to prevent dust dispersal.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for the safe handling of this compound. The following diagrams outline the procedural steps for donning and doffing PPE, as well as the general workflow for handling the compound.

Personal Protective Equipment (PPE) Workflow

Proper donning and doffing of PPE are as critical as the equipment itself to prevent cross-contamination.

PPE_Donning_Workflow cluster_donning Donning (Putting On) PPE Gown/Lab Coat Gown/Lab Coat Respirator (if required) Respirator (if required) Gown/Lab Coat->Respirator (if required) Goggles/Face Shield Goggles/Face Shield Respirator (if required)->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves

Sequential process for correctly putting on PPE.

PPE_Doffing_Workflow cluster_doffing Doffing (Taking Off) PPE Gloves Gloves Gown/Lab Coat Gown/Lab Coat Gloves->Gown/Lab Coat Goggles/Face Shield Goggles/Face Shield Gown/Lab Coat->Goggles/Face Shield Respirator (if used) Respirator (if used) Goggles/Face Shield->Respirator (if used)

Sequential process for safely removing PPE.
This compound Handling Workflow

This workflow provides a logical sequence for the safe handling of this compound from preparation to post-experiment procedures.

TAPI0_Handling_Workflow Preparation Preparation Weighing_and_Aliquoting Weighing_and_Aliquoting Preparation->Weighing_and_Aliquoting Solid Form Solution_Preparation Solution_Preparation Weighing_and_Aliquoting->Solution_Preparation In Fume Hood Experimental_Use Experimental_Use Solution_Preparation->Experimental_Use In BSC/Fume Hood Waste_Segregation Waste_Segregation Experimental_Use->Waste_Segregation Decontamination Decontamination Waste_Segregation->Decontamination Disposal Disposal Decontamination->Disposal

A systematic approach to handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid this compound - Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, puncture-resistant container labeled as "Chemically Contaminated Sharps" or "Chemically Contaminated Lab Waste."
Liquid Waste (e.g., cell culture media) - Collect in a sealed, leak-proof container labeled as "Hazardous Chemical Waste."- Do not pour down the drain.
Contaminated PPE - Place in a designated waste bag for chemical contamination and dispose of according to your institution's hazardous waste guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Protocols Cited

While specific experimental protocols for handling this compound are not publicly available, the procedures outlined in this document are derived from established safety guidelines for potent enzyme inhibitors and other hazardous chemical compounds.[4][5][7] The core principle is to minimize exposure through the consistent use of engineering controls (fume hoods, BSCs) and appropriate PPE.

This compound is a hydroxamic acid-based inhibitor. Compounds in this class can have potential health effects, reinforcing the need for stringent safety measures.[11][12][13]

By implementing these safety and logistical measures, researchers can handle this compound responsibly, ensuring a safe laboratory environment while advancing critical drug development research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.